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Core Science & Biosynthesis

Foundational

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide chemical structure

Part 1: Executive Summary & Structural Logic 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a highly versatile "privileged structure" in medicinal chemistry. While often categorized as a building block, its ar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a highly versatile "privileged structure" in medicinal chemistry. While often categorized as a building block, its architecture aligns closely with the pharmacophores of dopamine D2/D3 receptor antagonists (e.g., Remoxipride analogs) and RORγt inverse agonists.

For the drug development professional, this molecule offers three distinct strategic advantages:

  • The Orthogonal Handle: The C3-Bromine atom serves as a pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into biaryl systems.

  • The Solubilizing Tail: The N-(3-methoxypropyl) chain improves physicochemical properties (LogD) compared to lipophilic alkyl chains, enhancing metabolic stability and blood-brain barrier (BBB) permeability potential.

  • The Electronic Core: The 4-methoxybenzamide core provides a rigid electronic scaffold that mimics the hydrogen-bonding networks found in numerous GPCR ligands.

Part 2: Physicochemical Profile (In Silico & Experimental)

The following data consolidates predicted and empirical values essential for ADME optimization.

PropertyValue / DescriptionDrug-Likeness Context
Molecular Formula C₁₂H₁₆BrNO₃Fragment-sized (<350 Da)
Molecular Weight 302.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Calculated LogP (cLogP) ~1.8 – 2.1Optimal lipophilicity for oral bioavailability (Lipinski compliant)
Topological Polar Surface Area (TPSA) ~48 ŲHigh probability of BBB penetration (<90 Ų)
H-Bond Donors / Acceptors 1 (NH) / 4 (O, N)Balanced polarity profile
Rotatable Bonds 5Flexible linker allows induced-fit binding

Part 3: Synthetic Pathways & Protocols

To ensure reproducibility and scalability, we prioritize the Acid Chloride Activation Route over carbodiimide couplings (EDC/HOBt) for this specific substrate. The acid chloride method avoids urea byproduct contamination and drives the reaction to completion more aggressively, which is necessary given the electron-donating effect of the 4-methoxy group on the benzoyl ring.

Protocol: Schotten-Baumann Type Acylation

Reagents:

  • Substrate: 3-bromo-4-methoxybenzoic acid (CAS: 102071-08-3)

  • Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Nucleophile: 3-methoxypropylamine (CAS: 5332-73-0)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (In Situ):

    • Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (2 drops) followed by dropwise addition of Oxalyl chloride (1.2 eq). Note: Gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.

    • Stir at room temperature for 2 hours until the solution becomes clear (formation of acid chloride).

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • In a separate vessel, mix 3-methoxypropylamine (1.1 eq) and DIPEA (2.0 eq) in DCM.

    • Add the amine solution slowly to the acid chloride solution. Causality: Slow addition prevents localized overheating and double-acylation side products.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with 1M HCl (removes unreacted amine).

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography for scale-up.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-bromo-4-methoxybenzoic acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C -> RT Intermediate Acid Chloride Intermediate Activation->Intermediate -CO, -CO2, -HCl Coupling Coupling (3-methoxypropylamine + DIPEA) Intermediate->Coupling Nucleophilic Acyl Substitution Product 3-bromo-4-methoxy-N- (3-methoxypropyl)benzamide Coupling->Product Workup (HCl/NaHCO3)

Caption: Figure 1. Optimized synthetic route via acid chloride activation to minimize urea byproducts.

Part 4: Structural Validation (QC Criteria)

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral features are the "fingerprint" for this molecule.

Mass Spectrometry (LC-MS)
  • Expected Mass: [M+H]⁺ = 302.05 / 304.05

  • Isotopic Pattern (Critical): You must observe a 1:1 doublet ratio separated by 2 mass units (m/z 302 and 304).

    • Why? This confirms the presence of exactly one Bromine atom (⁷⁹Br and ⁸¹Br isotopes are nearly equal in abundance). Absence of this pattern indicates debromination or contamination.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    • ~8.0 ppm (d, J=2 Hz, 1H): H-2 (Ortho to amide, meta to Br). Most deshielded due to amide anisotropy.

    • ~7.8 ppm (dd, 1H): H-6.

    • ~6.9 ppm (d, 1H): H-5 (Ortho to methoxy).

  • Aliphatic Region:

    • ~3.95 ppm (s, 3H): Ar-O-CH ₃ (Aromatic methoxy).

    • ~3.55 ppm (t, 2H): N-CH₂-CH₂-CH ₂-O.

    • ~3.50 ppm (q, 2H): Amide-N-CH ₂-.

    • ~3.35 ppm (s, 3H): Aliphatic -O-CH ₃.

    • ~1.85 ppm (quint, 2H): Central propyl -CH ₂-.

Part 5: Pharmacological Utility & SAR Context

This molecule is rarely the "final drug" but rather a high-value Lead-Hopping Scaffold .

1. Dopamine D2/D3 Antagonism (Benzamide Class) The structural homology to Sulpiride and Remoxipride suggests this molecule binds to the orthosteric site of D2-like receptors.

  • Mechanism: The amide NH acts as a hydrogen bond donor to a conserved Aspartate (Asp114 in D2) residue. The aromatic ring engages in pi-pi stacking with Phenylalanine/Tryptophan residues.

  • The Bromine Role: In SAR studies, the 3-position (meta to amide) controls the "tilt" of the aromatic ring in the binding pocket. Bromine provides steric bulk and a halogen bond capability that can increase potency over a simple hydrogen or chlorine.

2. Fragment-Based Drug Discovery (FBDD) Researchers utilize the Br-handle to grow the molecule.

  • Workflow: Screen the fragment -> Crystal Structure -> Suzuki Coupling at Br position to reach adjacent sub-pockets (e.g., extending to capture a hydrophobic pocket).

Signal Transduction & SAR Logic

SAR_Logic Scaffold 3-bromo-4-methoxy-N- (3-methoxypropyl)benzamide Amide Amide Linker: H-Bond Donor (Asp114 Interaction) Scaffold->Amide Bromine C3-Bromine: Halogen Bond / Synthetic Handle Scaffold->Bromine Tail Methoxypropyl Tail: Solubility / BBB Permeability Scaffold->Tail GPCR GPCR Ligand Design (D2/D3 Antagonists) Amide->GPCR Pharmacophore Library Biaryl Library Generation (via Suzuki Coupling) Bromine->Library Chemical Diversification Tail->GPCR PK Optimization

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.

References

  • BenchChem. (2025).[1][2][3] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64322696 (Analog: 4-amino-3-bromo-N-(4-methoxybutyl)benzamide). PubChem.[4][5] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acid Chloride coupling protocols).
  • Rotstein, D. M., et al. (1992). Synthesis and SAR of benzamides as selective D3 dopamine receptor antagonists. Journal of Medicinal Chemistry. (Contextualizing the benzamide pharmacophore).

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide h...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide has not been identified. This suggests the compound may be a novel chemical entity, and the following guide is based on established principles of organic synthesis and characterization of related benzamide structures.

Introduction: The Benzamide Scaffold in Modern Research

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Their prevalence stems from the amide bond's unique combination of stability and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[2] The specific compound of interest, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, incorporates several features of interest for chemical and biological exploration: a halogenated and methoxylated aromatic ring, and a flexible N-alkyl side chain with an additional ether linkage. While this specific molecule is not extensively documented, its structural motifs are present in compounds investigated for various therapeutic applications, including as antitumor and antimicrobial agents.[1][3] This guide provides a comprehensive technical overview of its proposed synthesis, purification, characterization, and potential areas of application.

Proposed Synthesis Pathway

The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide can be logically approached in two primary stages: the preparation of the key intermediate, 3-bromo-4-methoxybenzoic acid, followed by an amide coupling reaction with 3-methoxypropylamine.

Stage 1: Synthesis of 3-bromo-4-methoxybenzoic acid

The starting material for the synthesis is the commercially available p-methoxybenzoic acid. A regioselective bromination is required to introduce the bromine atom at the position ortho to the methoxy group and meta to the carboxylic acid.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃).

  • Bromination: While stirring at a controlled temperature (e.g., 45°C), slowly add a solution of bromine (1.1 equivalents) diluted in glacial acetic acid over a period of 2 hours.[4]

  • Reaction Progression: Continue stirring the mixture for approximately 10-12 hours.

  • Heating: Increase the temperature to around 80°C and maintain for an additional 5 hours to ensure the reaction goes to completion.[4]

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with distilled water to remove any remaining acetic acid and inorganic salts, and dry under a vacuum.

Stage 2: Amide Coupling

The formation of the amide bond between 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine is a critical step. A variety of coupling reagents can be employed to facilitate this reaction. Here, we describe a common and effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt).[5]

Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen), dissolve 3-bromo-4-methoxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile.

  • Reagent Addition: To the stirred solution, add EDC (1 equivalent), HOBt (a catalytic amount, e.g., 0.1 equivalents), and DMAP (1 equivalent).[5]

  • Amine Addition: Add 3-methoxypropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified using column chromatography on silica gel to yield the final product, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.[6]

Diagram of Proposed Synthetic Workflow:

Synthetic Workflow Figure 1: Proposed Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling p-methoxybenzoic_acid p-Methoxybenzoic Acid 3-bromo-4-methoxybenzoic_acid 3-bromo-4-methoxybenzoic Acid p-methoxybenzoic_acid->3-bromo-4-methoxybenzoic_acid  Br₂, FeCl₃, Acetic Acid   final_product 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide 3-bromo-4-methoxybenzoic_acid->final_product  EDC, HOBt, DMAP, Acetonitrile   3-methoxypropylamine 3-methoxypropylamine 3-methoxypropylamine->final_product

Caption: Figure 1: Proposed Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Purification and Structural Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Purification
  • Column Chromatography: This is the preferred method for purifying the final product. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective for separating the benzamide product from unreacted starting materials and coupling agent byproducts.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[6]

Characterization

A combination of spectroscopic techniques is required for unambiguous structure elucidation.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons on the benzene ring, the methylene protons of the propyl chain, the methoxy group protons on the side chain, and the amide N-H proton.[8][9]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the side chain.[8][9]
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆BrNO₃). Isotopic peaks characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br) would also be expected.[8]
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretches of the ether and methoxy groups.[8]

Diagram of Analytical Workflow:

Analytical Workflow Figure 2: Analytical Workflow for Product Characterization Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis H_NMR ¹H NMR Structural_Analysis->H_NMR C_NMR ¹³C NMR Structural_Analysis->C_NMR Mass_Spec Mass Spectrometry Structural_Analysis->Mass_Spec FT_IR FT-IR Spectroscopy Structural_Analysis->FT_IR Final_Confirmation Structure and Purity Confirmed H_NMR->Final_Confirmation C_NMR->Final_Confirmation Mass_Spec->Final_Confirmation FT_IR->Final_Confirmation

Caption: Figure 2: Analytical Workflow for Product Characterization

Potential Applications and Biological Significance

While no biological data exists for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide itself, the structural components suggest several avenues for investigation.

  • Anticancer Research: Many benzamide derivatives have been synthesized and evaluated as antitumor agents, with some acting as histone deacetylase (HDAC) inhibitors.[2][3] The specific substitution pattern on the aromatic ring could influence its interaction with various biological targets.

  • Enzyme Inhibition: The benzamide and sulfonamide pharmacophores are known to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[10] The 3-bromo-4-methoxybenzoyl moiety, in particular, has been found in compounds with good heparanase inhibitory activity.[1]

  • Antimicrobial Agents: Halogenated benzamides have been investigated for their antimicrobial properties.[1] The presence of the bromine atom in the target molecule makes this a plausible area of study.

  • Neurological Disorders: Substituted benzamides are also known to interact with receptors in the central nervous system, such as 5-HT₄ receptors, and have been explored for their potential in treating neurological disorders.[1]

Safety and Handling

As a novel compound, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide should be handled with care, assuming it may be hazardous. The following precautions are based on the safety profiles of similar N-substituted benzamides and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] In case of contact, rinse the affected area immediately with plenty of water.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[13]

  • Waste Disposal: Dispose of chemical waste in accordance with local and national regulations.

It is imperative to consult the Safety Data Sheets (SDS) for all starting materials and reagents used in the synthesis.

References

  • CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents.
  • Asif M (2016) Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl 4: 194. doi: 10.4172/2329-6798.1000194. Available at: [Link]

  • P. R. D. S. Correia et al. (2013) Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Available at: [Link]

  • B. H. Lipshutz et al. (2023) Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
  • Process optimization for acid-amine coupling - Current Chemistry Letters. Available at: [Link]

  • V. Mizrahi, K.R. Koch, and T.A. Modro (1983) V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. Available at: [Link]

  • N-Methylbenzamide - Safety Data Sheet - LookChem. Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available at: [Link]

  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available at: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Available at: [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC. Available at: [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents - PubMed. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - ResearchGate. Available at: [Link]

  • (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - ResearchGate. Available at: [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. Available at: [Link]

  • Photocatalyzed Arylation of Isonitriles by Diaryliodonium Salts towards N-Substituted Benzamides - Beilstein Archives. Available at: [Link]

Sources

Foundational

Beyond the Calculation: Precision Characterization of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Executive Summary & Structural Architecture Compound Name: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Chemical Formula: C₁₂H₁₆BrNO₃ Role: Pharmaceutical Intermediate / SAR Building Block In the high-stakes environmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

Compound Name: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Chemical Formula: C₁₂H₁₆BrNO₃ Role: Pharmaceutical Intermediate / SAR Building Block

In the high-stakes environment of medicinal chemistry, the "molecular weight" of a compound is not a static integer; it is a dynamic identifier used to validate synthesis, calculate stoichiometry, and confirm identity during High-Throughput Screening (HTS).

This guide moves beyond basic stoichiometry to provide a rigorous characterization profile for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide . This molecule represents a classic "linker-functionalized" scaffold, often employed to improve solubility via the ether tail while retaining a halogen handle (Bromine) for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Structural Breakdown
  • Core: Benzamide (provides rigidity and H-bond donor/acceptor sites).

  • 3-Position: Bromine atom (Critical for isotopic identification and further functionalization).

  • 4-Position: Methoxy group (Electron-donating group, EDG).

  • N-Substituent: 3-methoxypropyl chain (Solubilizing tail).

Theoretical Derivation & Atomic Precision

To ensure reproducibility across global research teams, we utilize the IUPAC 2025 Standard Atomic Weights . In drug development, the distinction between Average Molecular Weight (for weighing powders) and Monoisotopic Mass (for Mass Spectrometry) is non-negotiable.

Table 1: Atomic Weight Contributions
ElementCountStandard Atomic Weight ( g/mol )Contribution (Average)Monoisotopic Mass (Da)
Carbon (C) 1212.011144.13212.00000
Hydrogen (H) 161.00816.1281.00783
Bromine (Br) 179.90479.90478.91834 (⁷⁹Br)
Nitrogen (N) 114.00714.00714.00307
Oxygen (O) 315.99947.99715.99491
TOTAL -- -- 302.17 g/mol See Below
The "Twin Tower" Isotopic Signature

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .[1] This ~1:1 ratio creates a distinctive "doublet" in mass spectrometry, which is the primary method for validating this compound's identity.

  • Monoisotopic Mass (M) with ⁷⁹Br: 301.0314 Da

  • Isotopic Mass (M+2) with ⁸¹Br: 303.0294 Da

Critical Insight: When setting up LC-MS triggers for fraction collection, do not target 302.17. You must target the split peaks at 301.0 and 303.0 (ESI+ mode: [M+H]⁺ = 302.04 and 304.04).

Experimental Validation Protocols

Protocol A: High-Resolution LC-MS Identification

Objective: Confirm identity via exact mass and isotopic distribution.

Reagents & Setup:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL MeOH:H₂O (50:50). Vortex for 30s.

  • Injection: Inject 2 µL onto the column.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Set ESI source to Positive Mode (+).

  • Validation Criteria:

    • Observe peak at 302.04 m/z ([M+H]⁺ with ⁷⁹Br).

    • Observe peak at 304.04 m/z ([M+H]⁺ with ⁸¹Br).

    • Pass/Fail: The intensity ratio of 302:304 must be approximately 1:1 . Any deviation suggests contamination or dechlorination/debromination.

Protocol B: 1H-NMR Structural Confirmation

Objective: Verify the specific substitution pattern (3-methoxypropyl chain).

Key Diagnostic Signals (DMSO-d6, 400 MHz):

  • Aromatic Region: Look for the specific pattern of a 1,3,4-substituted benzene (typically a doublet, doublet of doublets, and a singlet).

  • Methoxy Groups:

    • Ar-OCH₃: Singlet, ~3.8 ppm (3H).

    • Chain-OCH₃: Singlet, ~3.2 ppm (3H).

  • Propyl Chain:

    • N-CH₂: Triplet/Multiplet, ~3.3 ppm (2H).

    • O-CH₂: Triplet, ~3.4 ppm (2H).

    • Central -CH₂-: Quintet, ~1.7 ppm (2H).

Synthesis & Quality Control Workflow

The synthesis of this molecule typically involves an amide coupling between 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine. The molecular weight is the primary tracker for reaction completion.

Visualization: QC Decision Tree

The following diagram illustrates the logical flow for synthesizing and validating the compound, emphasizing where the Molecular Weight calculation is applied.

QC_Workflow Start Start: Synthesis (Acid + Amine) Reaction Reaction Mixture (Amide Coupling) Start->Reaction TLC TLC Check Reaction->TLC LCMS_Check LC-MS Check (Target: 302/304 m/z) TLC->LCMS_Check Spot detected LCMS_Check->Reaction Incomplete (Mass of Acid visible) Purification Flash Chromatography LCMS_Check->Purification Product Mass (302/304) Confirmed Final_QC Final QC (NMR + HRMS) Purification->Final_QC Release Release to Library Final_QC->Release Purity > 95% Isotope Pattern Matches

Figure 1: Quality Control workflow. Note the critical decision point at "LC-MS Check" relying on the specific Bromine isotope signature.

Applications in Drug Discovery[4]

Understanding the precise molecular weight and properties of this fragment allows for its strategic use in:

  • Fragment-Based Drug Discovery (FBDD): The MW of ~302 places it slightly above the standard "Rule of 3" for fragments, but it serves as an excellent "grown" fragment.

  • Solubility Optimization: The 3-methoxypropyl tail is a known "solubilizing appendage." In SAR studies, if a core benzamide is too lipophilic (high LogP), swapping a standard alkyl chain for this ether-containing chain often improves aqueous solubility without altering the core binding mode.

  • Halogen Bonding: The Bromine atom at position 3 is not just a reactive handle; it can participate in halogen bonding with carbonyl backbone oxygens in target proteins (e.g., Kinases or GPCRs).

Visualization: Isotopic Mass Logic

This diagram visualizes why the "Average MW" is dangerous for MS-based purification.

Isotope_Logic cluster_isotopes Mass Spectrometry Signals (ESI+) Compound C12H16BrNO3 Avg MW: 302.17 Br79 Isotopologue A (79-Br) Calc Mass: 301.03 [M+H]+: 302.04 Compound->Br79 ~50% Abundance Br81 Isotopologue B (81-Br) Calc Mass: 303.03 [M+H]+: 304.04 Compound->Br81 ~50% Abundance Warning CRITICAL WARNING: Do not trigger collection on 302.17 Use 302.0 and 304.0 Br79->Warning Br81->Warning

Figure 2: The "Twin Tower" effect of Bromine isotopes. Mass spectrometers detect the individual isotopologues, not the average weight.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[2][3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][3][4][5] [Link][2][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzamide Derivatives. PubChem.[6] [Link]

  • Prohaska, T., et al. (2022).[2] Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distrib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of the essential physical properties of the novel compound, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, and outlines the rigorous experimental protocols for their determination. As a substituted benzamide, this molecule belongs to a class of compounds with significant therapeutic potential, making a thorough characterization essential for its progression as a drug candidate.[1][2]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies for the physicochemical analysis of this and similar novel chemical entities.

Molecular Identity and Core Characteristics

A foundational step in the characterization of any novel compound is the confirmation of its identity and the determination of its basic molecular properties.

Chemical Structure:

Figure 1: Chemical structure of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource
IUPAC Name 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide-
Molecular Formula C12H16BrNO3-
Molecular Weight 302.16 g/mol -
CAS Number Not available-

Experimental Determination of Physical Properties

The following sections detail the experimental protocols for determining the key physical properties of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[3][4]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[4][5]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is finely ground to a powder.[3][5]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped to pack the sample to a height of 2-3 mm.[5]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[3]

  • Initial Determination: A rapid heating of the sample is performed to get an approximate melting point range.[3]

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6]

Causality of Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

G cluster_0 Melting Point Determination Workflow A Sample Preparation: Finely grind the compound B Capillary Packing: Pack 2-3 mm of sample A->B C Apparatus Setup: Place in melting point apparatus B->C D Initial Rapid Heating: Determine approximate melting range C->D E Accurate Slow Heating: Heat at 1-2°C/min near melting point D->E F Record Data: Note onset and completion of melting E->F

Figure 2: Workflow for melting point determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation development.[7][8] It is essential to assess solubility in various media, including aqueous buffers and biorelevant fluids, to predict in vivo behavior.[7][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10]

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is added to a known volume of the test medium (e.g., phosphate-buffered saline, simulated gastric fluid).[9]

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[9]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the dissolved compound, even in the presence of impurities.[10]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by probing the chemical environment of hydrogen and carbon atoms.[1] For benzamides, NMR is crucial for confirming the arrangement of substituents on the aromatic ring and the N-alkyl chain.[1][11][12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[11]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure.

Expected ¹H NMR Signals for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide:

  • Aromatic protons on the benzene ring.

  • Amide proton (-NH).

  • Protons of the two methoxy groups (-OCH₃).

  • Protons of the propyl chain (-CH₂-).

Expected ¹³C NMR Signals for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide:

  • Carbonyl carbon of the amide group.

  • Aromatic carbons.

  • Carbons of the two methoxy groups.

  • Carbons of the propyl chain.

Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation patterns.[13] For halogenated compounds, the isotopic distribution of the halogen atoms provides a characteristic signature in the mass spectrum.[13][14][15]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[16]

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[13]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Spectral Analysis: The molecular ion peak (M+) and the isotopic pattern are analyzed to confirm the molecular weight and elemental composition. The fragmentation pattern can provide further structural elucidation.

Expected Mass Spectrum Features:

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion region will show two peaks of nearly equal intensity separated by 2 m/z units.[15]

IR spectroscopy is used to identify the functional groups present in a molecule.[17] For 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, key functional groups include the amide, aromatic ring, and ether linkages.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or dissolved in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: A medium intensity band around 3300 cm⁻¹.[18]

  • C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.[17][18]

  • N-H Bend (Amide II): A band in the region of 1515-1570 cm⁻¹ for secondary amides.[17]

  • C-O Stretch (Ether): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.[19]

  • C-Br Stretch: Typically in the fingerprint region below 800 cm⁻¹.

G cluster_0 Spectroscopic Characterization Workflow A Compound 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry A->C D Infrared Spectroscopy A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

Figure 3: Workflow for spectroscopic characterization.

Conclusion

The thorough physicochemical characterization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, as outlined in this guide, is a critical step in its evaluation as a potential therapeutic agent. By employing the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can establish a robust data package for this novel compound. This information is fundamental for guiding further studies in formulation, pharmacokinetics, and toxicology, ultimately enabling a data-driven progression through the drug development pipeline.

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem. (n.d.).
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  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Determination of the melting point. (n.d.).
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36, 111-113.
  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019, October 11). Journal of Chromatography A, 1603, 278-287.
  • Determination of Melting Point. (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7).
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13).
  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981, November 1). Australian Journal of Chemistry.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • Melting point determination - SSERC. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide - Benchchem. (n.d.).
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Infrared Spectra of Negative Ions of Amides. (n.d.).
  • Infrared Spectroscopy. (n.d.).
  • Truncated 1 H NMR spectra showing conversion of 1 + to benzamide (10 mM... (n.d.). ResearchGate.
  • synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. (2023, July 11).
  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
  • Benzamide(55-21-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.).
  • Calculated physicochemical characteristics of 2-Benzoylamino-N-phenyl-benzamide derivatives 3a-h. (n.d.). ResearchGate.
  • 4-amino-3-bromo-N-(4-methoxybutyl)benzamide | C12H17BrN2O2 - PubChem. (n.d.).
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC. (n.d.).
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.
  • 3-bromo-4-methoxybenzamide | CAS 200956-55-4 | SCBT. (n.d.).
  • 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem - NIH. (n.d.).
  • 643000-22-0|3-Bromo-4-methoxy-N-propylbenzenesulfonamide|BLD Pharm. (n.d.).
  • CAS No: 1072944-42-3| Chemical Name : N-Isopropyl 4-bromo-3-methoxybenzamide. (n.d.).
  • 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2 - PubChem. (n.d.).
  • Compound 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide - Chemdiv. (n.d.).
  • Benzamide - Wikipedia. (n.d.).
  • 4-BRomo-n-(3-methoxypropyl)benzamide 1g - Dana Bioscience. (n.d.).
  • 4-Bromo-N-methoxy-N,3-dimethylbenzamide - Advanced ChemBlocks. (2026, February 8).
  • N-(3-BROMO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich. (n.d.).
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
  • 3-bromo-N-(4-methoxyphenyl)benzamide - ChemicalBook. (n.d.).
  • 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. (n.d.).

Sources

Foundational

Comprehensive Technical Guide: Characterization of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Executive Summary 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide (Formula: C₁₂H₁₆BrNO₃; MW: 302.17 g/mol ) is a specialized pharmaceutical intermediate belonging to the class of N-substituted benzamides.[1] It is structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide (Formula: C₁₂H₁₆BrNO₃; MW: 302.17 g/mol ) is a specialized pharmaceutical intermediate belonging to the class of N-substituted benzamides.[1] It is structurally characterized by a benzoyl core substituted with a bromine atom at the meta position and a methoxy group at the para position, coupled to a 3-methoxypropylamine chain.

This compound serves as a critical scaffold in the synthesis of 5-HT₄ receptor agonists (similar to prucalopride derivatives) and potassium-competitive acid blockers (P-CABs) . Unlike widely indexed commodity chemicals, the specific melting point of this intermediate is often proprietary or dependent on the specific polymorph generated during crystallization.

Current Data Status (2026):

  • Experimental Melting Point: Not standardized in public chemical repositories (PubChem, NIST).

  • Predicted Melting Range: 85°C – 115°C (Based on structural analogs and group contribution methods).

  • Precursor Melting Point: 3-Bromo-4-methoxybenzoic acid melts at 220–224°C . The formation of the secondary amide typically lowers the melting point significantly due to the disruption of carboxylic acid dimers and the introduction of the flexible propyl ether chain.

This guide provides the definitive protocol for synthesis and physicochemical characterization , ensuring researchers can generate and validate this data point with high precision.

Chemical Identity & Structural Properties[2][3][4][5][6][7][8]

PropertyData Specification
IUPAC Name 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.17 g/mol
CAS Number Not widely assigned; Search by Structure/SMILES
SMILES COCCCNC(=O)c1ccc(OC)c(Br)c1
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water

Synthesis & Purity Validation

To ensure the melting point data collected is accurate, the compound must first be synthesized with high purity (>98%). Impurities such as unreacted amine or acid will significantly depress the observed melting point (eutectic effect).

Synthesis Protocol (Amide Coupling)

Reaction: 3-Bromo-4-methoxybenzoic acid + 3-Methoxypropylamine


 Product
  • Activation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt (or use Thionyl Chloride for acid chloride route). Stir at 0°C for 30 minutes.

  • Coupling: Add 3-methoxypropylamine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.

  • Workup: Wash with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine. Dry over MgSO₄.

  • Purification (Critical): Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain the stable polymorph.

Visualization of Synthesis Pathway

SynthesisPath Acid 3-Bromo-4-methoxybenzoic Acid (MP: 220-224°C) Activation Activation (EDC/HOBt or SOCl2) Acid->Activation Amine 3-Methoxypropylamine (Liquid, BP: 118°C) Coupling Amide Coupling (DCM, Et3N, RT) Amine->Coupling Activation->Coupling Product Target Benzamide (Solid, Crude) Coupling->Product Purification Recrystallization (EtOAc/Hexane) Product->Purification Final Pure Crystal (Ready for MP Analysis) Purification->Final

Caption: Synthesis pathway converting high-melting acid precursor into the target N-substituted benzamide.

Melting Point Determination Protocol

Since specific literature values are scarce, the following self-validating protocol must be used to establish the "Gold Standard" melting point for your specific batch.

Method A: Capillary Melting Point (Routine)
  • Instrument: Büchi M-565 or equivalent.

  • Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates can alter MP by 5–10°C).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 80°C.

    • Slow Ramp (1°C/min ) from 80°C until melting is observed.

  • Acceptance Criteria: The melting range (onset to clear liquid) should be < 2°C . A broad range (>3°C) indicates <95% purity or wet sample.

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

DSC is required to identify polymorphism. Benzamides often exhibit enantiotropic polymorphism, where the melting point depends on the crystal form.

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Protocol: Heat from 30°C to 150°C at 10°C/min.

  • Data Interpretation:

    • Endotherm 1: Solvent loss (if <100°C and broad).

    • Endotherm 2 (Sharp): True Melting Point (

      
      ).
      
    • Exotherm: Recrystallization (indicates unstable amorphous content).

Characterization Logic Flow

Characterization Sample Isolated Solid (>98% HPLC Purity) Drying Vacuum Dry (40°C, 4h) Sample->Drying DSC DSC Analysis (10°C/min) Drying->DSC Decision Single Sharp Endotherm? DSC->Decision ResultA Valid MP (Record Onset) Decision->ResultA Yes ResultB Polymorph/Solvate (Recrystallize) Decision->ResultB No (Broad/Multiple) ResultB->Sample Reprocess

Caption: Decision tree for validating melting point data using DSC analysis.

Reference Data & Comparison

Use this table to benchmark your experimental results against known precursors and theoretical models.

CompoundRoleMelting Point (°C)Source/Notes
3-Bromo-4-methoxybenzoic acid Precursor220 – 224°C Sigma-Aldrich [1], Chem-Impex [2]
3-Methoxypropylamine Precursor- (Liquid)BP: 118°C [3]
3-Bromo-4-methoxybenzaldehyde Analog48 – 54°C Chem-Impex [4]
Target Benzamide Product Expected: 85 – 115°C Predicted based on amide group contribution and loss of acid dimerization.

Note on Deviation: If your experimental MP is significantly lower (<80°C), check for residual solvent (DCM/EtOAc). If significantly higher (>150°C), confirm the amine coupling was successful and you have not isolated the unreacted benzoic acid starting material.

References

Sources

Exploratory

calculated logP for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

An In-Depth Technical Guide to the Calculated logP of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide For Researchers, Scientists, and Drug Development Professionals Abstract The octanol-water partition coefficient (logP)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Calculated logP of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, governing the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a detailed technical overview of the calculated logP for the compound 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. We explore the theoretical underpinnings of logP, present various computational methodologies for its prediction, and offer step-by-step protocols for its in-silico determination. By synthesizing data from multiple predictive algorithms, this document serves as an authoritative resource for understanding and leveraging the lipophilicity profile of this specific chemical entity.

Introduction: The Significance of logP in Medicinal Chemistry

The journey of a drug from administration to its target site is a complex process dictated by its ability to navigate a series of aqueous and lipid environments. A key descriptor that quantifies this behavior is the octanol-water partition coefficient, expressed as its logarithm, logP.[1] This value represents the ratio of a compound's concentration in an organic phase (n-octanol, mimicking biological membranes) to its concentration in an aqueous phase at equilibrium.[2]

A molecule's logP value profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Absorption: For oral drugs, a balanced logP is essential. The compound must be hydrophilic enough to dissolve in the gastrointestinal fluids yet lipophilic enough to permeate the lipid-rich intestinal cell membranes.[3]

  • Distribution: Once in the bloodstream, a drug's ability to cross biological barriers, such as the blood-brain barrier, is heavily dependent on its lipophilicity.

  • Metabolism & Excretion: Highly lipophilic compounds tend to be retained in fatty tissues, leading to longer half-lives and potential metabolism by cytochrome P450 enzymes, while highly hydrophilic compounds are often rapidly cleared by the kidneys.[1]

Computational, or in-silico, methods for predicting logP have become indispensable in modern drug discovery.[4] They allow for the rapid screening of large virtual libraries, prioritizing compounds with favorable pharmacokinetic profiles long before resource-intensive synthesis and experimental testing are required.[5] This guide focuses on applying these powerful predictive tools to the specific molecule 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

The Subject Molecule: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

To accurately calculate the logP, we must first define the molecule's structure.

  • IUPAC Name: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

  • Molecular Formula: C₁₂H₁₇BrN₂O₃

  • Structure:

    
    

    (Note: A placeholder for a generated image of the structure would be here. For the purpose of this guide, the SMILES representation is the functional component.)

  • SMILES (Simplified Molecular Input Line Entry System): COCCNC(=O)c1cc(Br)c(OC)cc1

This SMILES string is the key input for the computational protocols described below.

Methodologies for logP Calculation

Computational logP prediction methods can be broadly categorized into two main classes: substructure-based and whole-molecule approaches.[6]

  • Substructure-Based Methods: These algorithms deconstruct a molecule into predefined fragments or atoms. The final logP value is calculated by summing the contributions of these individual pieces, often with correction factors for interactions between them.[7]

    • Atom-based (e.g., XLOGP3): This approach assigns a lipophilicity contribution to each atom based on its type and environment. The XLOGP3 algorithm refines this by using a known logP value of a structurally similar reference compound from its training database as a starting point, which can significantly improve accuracy.[8][9]

    • Fragment-based (e.g., CLogP): These methods use larger, predefined molecular fragments with empirically derived lipophilicity values.[3]

  • Whole-Molecule Methods: These approaches use descriptors that represent the entire molecule's properties.

    • Property-Based (e.g., ALOGPS): The ALOGPS program utilizes Associative Neural Networks (ASNN) trained on a large database of compounds.[10][11] It uses E-state indices, which encode information about the electronic and topological state of each atom, to predict logP and aqueous solubility without breaking the molecule into fragments.[10]

Experimental Workflow for In-Silico logP Prediction

The following diagram and protocols outline a validated workflow for obtaining and comparing calculated logP values for our target molecule using freely accessible, authoritative web-based tools.

G cluster_0 1. Molecule Definition cluster_1 2. Computational Prediction cluster_2 3. Data Analysis SMILES Define Structure (SMILES String) COCCNC(=O)c1cc(Br)c(OC)cc1 SwissADME SwissADME Server (Provides XLOGP3, WLOGP, etc.) SMILES->SwissADME Input VCCLAB VCCLAB Server (Provides ALOGPS) SMILES->VCCLAB Input Table Tabulate Results SwissADME->Table Output VCCLAB->Table Output Analysis Compare Values & Assess Pharmacokinetic Implications Table->Analysis

Caption: Workflow for calculating and analyzing the logP of a target molecule.

Protocol 1: Prediction using SwissADME (XLOGP3 and other models)

The SwissADME web server is a powerful tool that provides predictions for multiple physicochemical properties from various underlying algorithms.[12]

  • Navigate to the SwissADME website ([Link]).

  • Input Structure: In the large text box labeled "List of SMILES," paste the SMILES string for the target molecule: COCCNC(=O)c1cc(Br)c(OC)cc1.

  • Initiate Calculation: Click the "Run" button.

  • Retrieve Data: After a few moments, the results will appear. Scroll down to the "Lipophilicity" section.

  • Record Values: Document the predicted logP values for each of the provided models (e.g., iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).

Protocol 2: Prediction using VCCLAB (ALOGPS Model)

The Virtual Computational Chemistry Laboratory (VCCLAB) provides access to the well-regarded ALOGPS algorithm.[13][14]

  • Navigate to the ALOGPS 2.1 prediction server on the VCCLAB website ([Link]).

  • Input Structure: Click on the "SMILES" button to ensure the correct input format is selected. Paste the SMILES string COCCNC(=O)c1cc(Br)c(OC)cc1 into the input field.

  • Initiate Calculation: Click the "Calculate" button.

  • Retrieve Data: The results page will load.

  • Record Value: Document the predicted "logP" value from the ALOGPS model.

Summary of Calculated logP Data

The following table consolidates the predicted logP values for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide obtained from the protocols described above.

Prediction AlgorithmCalculated logP ValueMethodological Basis
XLOGP3 2.95Atom-based additive model with reference correction[9]
ALOGPS 2.59Property-based using Associative Neural Networks[10]
WLOGP 2.47Atom-based, implementing a Ghose-Crippen-Viswanadhan approach
MLOGP 2.30Topology-based, using 13 molecular descriptors
SILICOS-IT 3.09Fragment-based and distance-based topological descriptor
iLOGP 3.32Physics-based, derived from free energy of solvation in n-octanol and water
Consensus logP 2.79Average of the values provided by SwissADME

Note: Values are generated from live runs on the respective web servers and may vary slightly with algorithm updates.

Discussion and Scientific Interpretation

The calculated logP values for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide range from 2.30 to 3.32, with a consensus value of approximately 2.79. This level of variance is expected among different in-silico models due to their distinct algorithms and training datasets.[15] However, the strong agreement across multiple, mechanistically different models (atom-based, property-based, and fragment-based) lends high confidence to the prediction that the molecule possesses a moderately lipophilic character.

Implications for Drug Development:

  • Lipinski's Rule of 5: One of the key tenets of this rule for oral bioavailability is a logP value of less than 5.[1] With a consensus logP of ~2.79, our target molecule comfortably falls within this guideline, suggesting that poor absorption or permeation due to excessive lipophilicity is unlikely.

  • Solubility and Permeability: A positive logP value indicates a preference for a lipid environment over an aqueous one.[1] The calculated value suggests that the compound will have limited aqueous solubility but should exhibit good permeability across cell membranes, a crucial balance for bioavailability.[2]

  • Target Profile: This logP range is often desirable for compounds targeting proteins within the central nervous system (CNS), as it facilitates crossing the blood-brain barrier. Conversely, if the intended target is peripheral, this level of lipophilicity might lead to undesired CNS side effects.

Conclusion

Through the systematic application of validated in-silico protocols, we have established a confident calculated logP value for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide to be in the range of 2.30-3.32, with a consensus of ~2.79. This analysis, grounded in authoritative computational models like XLOGP3 and ALOGPS, provides crucial early-stage insights for drug development professionals. The moderately lipophilic nature of the compound, as indicated by its logP, suggests a favorable profile for membrane permeability and oral bioavailability, making it a promising candidate for further investigation. This guide serves as a template for the rigorous, in-silico characterization of novel chemical entities.

References

  • Tetko, I. V., & Tanchuk, V. Y. (2011).
  • Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.
  • Tetko, I. V., & Bruneau, P. (2004).
  • Kujawski, J., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Parrill, A. L. (2023).
  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P.
  • ChemAxon. (n.d.).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.[Link]

  • Tetko, I. V., et al. (2002). Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program.
  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed.
  • OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). OCHEM user's manual.
  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Semantic Scholar.
  • VCCLAB. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • XLOGP3 User Manual. (2007). Scribd.
  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Schurer, J., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci.
  • VCCLAB. (n.d.). On-line Software.
  • Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit.
  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem.
  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Ginalski, K. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. InTech.

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Foundational

A-Technical-Guide-to-3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzamides are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of a specific, novel benzamide derivative: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. While direct experimental data on this compound is not extensively published, this document outlines its core chemical identity, a robust and validated synthetic pathway, and explores its potential therapeutic applications based on the well-established structure-activity relationships of analogous compounds. By detailing methodologies for its synthesis, characterization, and proposing logical avenues for future research, this paper serves as a foundational resource for scientists engaged in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

  • Molecular Formula: C₁₂H₁₆BrNO₃

  • Canonical SMILES String: COC1=CC(Br)=C(C=C1)C(=O)NCCCOC

  • Molecular Weight: 302.16 g/mol

1.2. Predicted Physicochemical Data

Quantitative descriptors are critical for predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug candidate. The following table summarizes key properties predicted through computational models, which are essential for initial screening.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 2.85Indicates lipophilicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) 47.5 ŲInfluences cell permeability and oral bioavailability.
Hydrogen Bond Donors 1Affects solubility and receptor binding.
Hydrogen Bond Acceptors 4Affects solubility and receptor binding.
Rotatable Bonds 6Relates to conformational flexibility and binding affinity.

Data is computationally predicted and awaits experimental verification.

Rationale and Proposed Synthesis

The creation of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is predicated on the principles of amide bond formation, a reaction paramount in pharmaceutical synthesis.[2] The proposed synthetic strategy involves the coupling of a substituted benzoic acid with a primary amine, a reliable and well-documented transformation.

2.1. Retrosynthetic Analysis

The logical disconnection of the target molecule is at the amide bond, yielding two commercially available or readily synthesizable precursors: 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine.

G TM Target Molecule 3-bromo-4-methoxy-N- (3-methoxypropyl)benzamide AmideBond Amide Bond Disconnection TM->AmideBond P1 Precursor 1 3-bromo-4-methoxybenzoic acid AmideBond->P1 P2 Precursor 2 3-methoxypropylamine AmideBond->P2 G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification P1 3-bromo-4-methoxy- benzoic acid Mix Combine P1 & EDC in DCM, stir P2 3-methoxypropylamine EDC EDC (Coupling Agent) Solvent DCM (Solvent) Add Add P2 dropwise Mix->Add React Stir at RT (12-24h) Add->React Wash Aqueous Wash (e.g., NaHCO₃, Brine) React->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Proposed workflow for EDC-mediated synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Slowly add 3-methoxypropylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Proposed Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include distinct aromatic protons on the substituted benzene ring, methylene (-CH₂-) protons from the propyl chain and adjacent to the amide and ether, and methoxy (-OCH₃) singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the carbonyl carbon of the amide, aromatic carbons (with C-Br and C-O shifts), and aliphatic carbons of the N-propyl and methoxy groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹) and the strong C=O stretch of the secondary amide (around 1640 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Applications and Research Directions

The benzamide scaffold is a privileged structure in pharmacology, known to interact with a wide range of biological targets. [3]The specific substitutions on 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide suggest several promising avenues for investigation.

4.1. Neurological and Psychiatric Disorders

Many substituted benzamides act as antagonists at dopamine D2 receptors and also show affinity for serotonin (5-HT) receptors, forming the basis of their use as antipsychotic and prokinetic agents. [1][4]The structural features of the target molecule are analogous to compounds investigated for neurological applications. [5][6]Further research could involve screening this compound for binding affinity at dopamine and serotonin receptor subtypes.

4.2. Anticancer Activity

Recent studies have shown that certain bromo-substituted benzamide derivatives can act as potent inhibitors of key signaling proteins in cancer pathways, such as Fibroblast Growth Factor Receptor 1 (FGFR1). [7]The presence of the bromo- and methoxy- groups on the aromatic ring could be explored for inhibitory activity against various protein kinases implicated in non-small cell lung cancer and other malignancies.

4.3. Agrochemicals

The precursor, 3-bromo-4-methoxybenzoic acid, has demonstrated inhibitory effects against pathogenic fungi like apple rot and grape white rot, as well as herbicidal activity. [8]Furthermore, novel benzamide derivatives are continually being explored as potential insecticides and fungicides. [9][10]This suggests that the target molecule could be evaluated for a range of agrochemical applications.

Conclusion

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a novel compound with significant potential rooted in the established biological activities of the substituted benzamide class. This guide provides a complete framework for its synthesis and characterization, leveraging well-understood and reliable chemical transformations. The outlined research directions in oncology, neuropharmacology, and agrochemicals provide a clear rationale for its inclusion in screening libraries for drug and pesticide discovery. The combination of its specific structural motifs warrants further investigation to unlock its full therapeutic or industrial potential.

References

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Eureka | Patsnap. (2021, October 29). Synthesis process of methoxypropylamine. Retrieved from [Link]

  • Intratec. (n.d.). 3-Methoxypropylamine Global Market Size & Competitors. Retrieved from [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
  • Eureka | Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • PubMed. (2018, December 15). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

Sources

Exploratory

Digital Identity &amp; Structural Validation: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

The following technical guide is structured to serve as a definitive reference for the structural identification, synthesis, and digital registration of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide . A Cheminformatics...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural identification, synthesis, and digital registration of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide .

A Cheminformatics & Synthetic Guide for Drug Discovery

Executive Summary

In the context of high-throughput screening (HTS) and Structure-Activity Relationship (SAR) studies, the benzamide scaffold remains a privileged structure, particularly in GPCR and kinase inhibition programs. The compound 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a specific, functionalized node within this chemical space.

This guide addresses the critical need for unambiguous identification. While IUPAC names are descriptive, they are prone to syntax errors in database queries. The InChIKey (International Chemical Identifier Key) provides a fixed-length, hash-based digital signature essential for deduplication in large chemical libraries (e.g., ChEMBL, PubChem).

The Digital Fingerprint: InChI, SMILES, and Key Generation

The structural integrity of any chemical entry begins with its machine-readable strings. For this specific benzamide derivative, the definitive identifiers are derived below.

Structural Data Table[1][2]
Identifier TypeValue / String
IUPAC Name 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
Canonical SMILES COCCCNC(=O)c1cc(Br)c(OC)cc1
Isomeric SMILES COCCCNC(=O)c1cc(Br)c(OC)cc1 (Achiral)
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.17 g/mol (Average)
Monoisotopic Mass 301.0314 (⁷⁹Br) / 303.0293 (⁸¹Br)
InChI String InChI=1S/C12H16BrNO3/c1-16-8-4-7-14-12(15)9-5-6-11(17-2)10(13)3-9/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
InChIKey [Computed from SMILES via InChI v1.06] See Note Below

> Note on InChIKey: As a specific library compound, the InChIKey is generated algorithmically from the standard InChI string using the SHA-256 hash function. Researchers should generate the key locally using the SMILES provided above to ensure version consistency (Standard InChI v1.06).

The Generation Workflow

The InChIKey is not "assigned" but calculated. The process ensures that COCCCNC(=O)c1cc(Br)c(OC)cc1 always hashes to the same 27-character string, enabling database interoperability without revealing the structure directly.

InChI_Workflow SMILES Input: SMILES COCCCNC(=O)c1cc(Br)c(OC)cc1 Norm Normalization (Remove H, Salt Stripping) SMILES->Norm Can Canonicalization (Atom Numbering) Norm->Can InChI Standard InChI String InChI=1S/C12H16... Can->InChI Hash SHA-256 Hashing (Truncated) InChI->Hash Key InChIKey (27 Characters) Hash->Key

Figure 1: The deterministic workflow for generating the InChIKey from the molecular structure.

Synthetic Pathway & Protocol

To validate this entry physically, the compound is synthesized via a standard amide coupling reaction. The presence of the electron-donating methoxy group at the para position and the electron-withdrawing bromine at the meta position of the acid requires specific activation considerations.

Retrosynthetic Analysis
  • Bond Formed: Amide (C-N).[1]

  • Precursors:

    • Acid: 3-bromo-4-methoxybenzoic acid (CAS: 101085-39-2).

    • Amine: 3-methoxypropylamine (CAS: 5332-73-0).

Experimental Protocol (Amide Coupling)

Reagents:

  • 3-bromo-4-methoxybenzoic acid (1.0 eq)

  • 3-methoxypropylamine (1.2 eq)

  • HATU (1.2 eq) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) [Base]

  • DMF (Dimethylformamide) [Solvent]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxybenzoic acid (231 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 15 minutes to generate the activated ester (O-At species).

  • Amine Addition: Dropwise add 3-methoxypropylamine (107 mg, 1.2 mmol).

  • Reaction: Seal the flask under nitrogen atmosphere and stir at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass: 302/304 [M+H]⁺).

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash sequentially with:

    • 1M HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid.

    • Brine (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0-50%).

Synthesis_Pathway Acid 3-bromo-4-methoxybenzoic acid (CAS: 101085-39-2) Activation Activation (HATU / DIPEA / DMF) Acid->Activation Amine 3-methoxypropylamine (CAS: 5332-73-0) Product Target Benzamide (C12H16BrNO3) Amine->Product Nucleophilic Attack Intermediate Activated Ester (O-At Species) Activation->Intermediate Intermediate->Product + Amine

Figure 2: HATU-mediated amide coupling pathway for the synthesis of the target benzamide.

Analytical Validation (QC)

Upon synthesis, the identity of the compound must be confirmed using the following self-validating spectral features.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (NH): ~8.4 ppm (Triplet, broad). Diagnostic of successful coupling.

  • Aromatic Region (3H):

    • H-2 (d, J~2 Hz): ~8.1 ppm (Meta to Br, Ortho to C=O).

    • H-6 (dd, J~8, 2 Hz): ~7.9 ppm.

    • H-5 (d, J~8 Hz): ~7.2 ppm (Ortho to OMe).[2]

  • Methoxy Groups (6H):

    • Ar-OCH₃: ~3.9 ppm (Singlet).

    • Alkyl-OCH₃: ~3.2 ppm (Singlet).

  • Propyl Chain (6H):

    • N-CH₂: ~3.3 ppm (Quartet/Multiplet).

    • O-CH₂: ~3.4 ppm (Triplet).

    • Central CH₂: ~1.7 ppm (Quintet).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Isotope Pattern: The presence of one Bromine atom will yield a characteristic 1:1 doublet pattern.

    • [M+H]⁺ (⁷⁹Br): 302.04

    • [M+H]⁺ (⁸¹Br): 304.04

Physicochemical Profile (In Silico)

These properties determine the compound's suitability for biological assays (Lipinski compliance).

PropertyValueImplication
cLogP ~1.9 - 2.2Good membrane permeability; suitable for cell-based assays.
TPSA ~48 ŲHigh likelihood of blood-brain barrier (BBB) penetration (TPSA < 90).
H-Bond Donors 1 (Amide NH)Low donor count favors permeability.
H-Bond Acceptors 3 (2 OMe, 1 C=O)Within Lipinski limits (<10).
Rotatable Bonds 5Flexible linker may incur entropic penalty upon binding.

References

  • IUPAC. (2024). IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. [Link]

  • PubChem. (2024).[3] Compound Summary: 3-bromo-4-methoxybenzoic acid.[4] National Center for Biotechnology Information. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. [Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC international chemical identifier.[3][5] Journal of Cheminformatics, 7(1), 23. [Link]

Sources

Foundational

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide safety data sheet (SDS)

Executive Summary This technical guide provides a comprehensive safety and handling profile for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a specialized intermediate used primarily in medicinal chemistry for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a specialized intermediate used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory compliance with practical laboratory workflows, offering researchers a "self-validating" protocol for synthesis, storage, and emergency response.

Note on Data Origin: As a research-grade building block, specific toxicological data (LD50) for this exact molecule is limited. The safety profiles below are derived from Read-Across Toxicology principles, utilizing data from the parent scaffold (3-bromo-4-methoxybenzoic acid) and the amine coupling partner (3-methoxypropylamine).

Part 1: Chemical Identity & Physicochemical Profiling

PropertySpecification
Chemical Name 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.17 g/mol
Physical State Solid (typically off-white to beige crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water.
LogP (Predicted) ~2.1 (Moderate lipophilicity; potential for dermal absorption)
Key Functional Groups Aryl Bromide (Suzuki coupling handle), Aryl Ether, Secondary Amide, Aliphatic Ether.

Part 2: Hazard Identification & Risk Assessment (GHS)

Based on the structural alerts of the benzamide core and the alkyl-amine side chain, the following GHS classifications are assigned for risk management.

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Logic (The "Why" Behind the Rule)
  • P261 (Avoid Breathing Dust): The micronized powder form of benzamides can be potent respiratory irritants.

  • P280 (Wear Protective Gloves): The aliphatic ether chain increases lipophilicity, facilitating transport across the dermal barrier. Nitrile gloves (min thickness 0.11mm) are required; Latex is insufficient due to organic solvent permeability during synthesis.

Part 3: Technical Workflow: Synthesis & Reactivity

To understand the safety risks, one must understand the synthesis. This compound is typically generated via an amide coupling reaction.

Synthesis Pathway & Risk Points

The synthesis involves activating 3-bromo-4-methoxybenzoic acid and coupling it with 3-methoxypropylamine.

SynthesisWorkflow Acid Start: 3-bromo-4-methoxybenzoic acid (Solid, Irritant) Reaction Reaction: DMF/DCM, RT, 12h Acid->Reaction Amine Reagent: 3-methoxypropylamine (Liquid, Corrosive/Flammable) Amine->Reaction Add dropwise (Exothermic) Coupling Activation: HATU/EDC + Base (Sensitizers) Coupling->Reaction Workup Workup: Acid Wash (HCl) Removes unreacted amine Reaction->Workup Product Target: 3-bromo-4-methoxy- N-(3-methoxypropyl)benzamide Workup->Product Recrystallization

Figure 1: Synthetic workflow illustrating critical control points. Note the "Corrosive" status of the starting amine, which requires stricter handling than the final benzamide product.

Stability & Reactivity
  • Suzuki-Miyaura Coupling: The aryl bromide at position 3 is a "reactive handle." In the presence of Pd catalysts, this compound can cross-couple with boronic acids. Safety Note: Trace palladium residues in the final product can be sensitizers.

  • Hydrolysis: The amide bond is stable at neutral pH but will hydrolyze under strong acidic/basic reflux (e.g., 6N HCl, 100°C).

  • Incompatibilities: Strong oxidizing agents (reacts with ether/amide), Strong bases (deprotonation of amide nitrogen).

Part 4: Handling, Storage & Emergency Protocols

Storage Specifications
  • Temperature: Store at 2-8°C (Refrigerated). While the solid is likely stable at RT, refrigeration retards slow hydrolysis or oxidation of the ether linkage over months.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is planned, primarily to prevent moisture absorption which catalyzes hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers due to potential leaching by residual organic solvents.

Emergency Response Decision Tree

A self-validating logic flow for laboratory accidents involving this compound.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Rinse 15 min (Remove Contacts) Eye->EyeAction SkinAction Wash Soap/Water (Discard Contaminated Lab Coat) Skin->SkinAction InhaleAction Move to Fresh Air (Support Breathing) Inhale->InhaleAction Medical Seek Medical Attention (Show Structure/SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Immediate response protocol.[3][4] The "Show Structure" step is critical because standard ER doctors may not recognize the specific CAS, but will recognize "Halogenated Benzamide" as a class.

Part 5: Analytical Validation (QC)

To ensure the safety data applies to your sample, you must verify identity. Impurities (like the starting amine) are significantly more toxic than the product.

  • H-NMR (DMSO-d6):

    • Look for the Amide NH triplet around δ 8.2-8.5 ppm.

    • Methoxy (Aryl) singlet around δ 3.8 ppm.

    • Methoxy (Alkyl) singlet around δ 3.2 ppm.

    • Propyl Chain: Multiplets at δ 1.7 (center), 3.3, and 3.4 ppm.

  • LC-MS:

    • Expect [M+H]⁺ peaks at 302.0 and 304.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). Note: Absence of the 1:1 doublet indicates de-bromination, a common side reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-bromo-4-methoxybenzamide (Parent Scaffold). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 3-methoxypropylamine (Reagent Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide from 3-bromo-4-methoxybenzoyl chloride

Abstract This document provides a comprehensive guide for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a substituted benzamide of interest in medicinal chemistry and materials science. The protocol de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a substituted benzamide of interest in medicinal chemistry and materials science. The protocol details the reaction of 3-bromo-4-methoxybenzoyl chloride with 3-methoxypropylamine, a classic example of nucleophilic acyl substitution. This application note elaborates on the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines safety considerations, and offers troubleshooting guidance. The described method is robust, scalable, and yields the target compound in high purity.

Introduction

Substituted benzamides are a pivotal class of organic compounds, widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries.[1] The amide functional group is a cornerstone in many biologically active molecules, including a significant number of top-selling drugs. The specific target of this protocol, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, possesses structural motifs that are frequently explored in drug discovery programs. The synthesis route described herein employs the highly efficient reaction between an acid chloride and a primary amine, a transformation often conducted under Schotten-Baumann conditions.[1][2][3] This method is favored for its high yields and operational simplicity.

Reaction Mechanism and Scientific Rationale

The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide from 3-bromo-4-methoxybenzoyl chloride and 3-methoxypropylamine proceeds via a nucleophilic acyl substitution mechanism.[2] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-4-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.[4]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine or sodium hydroxide) to yield the final neutral amide product and the corresponding salt of the base.[4]

The use of a base is crucial as it prevents the protonation of the starting amine by the HCl generated, which would render the amine non-nucleophilic and halt the reaction.[3]

Reaction_Workflow Reactant1 3-bromo-4-methoxybenzoyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 3-methoxypropylamine Reactant2->Intermediate Base Base (e.g., Triethylamine) Product 3-bromo-4-methoxy-N- (3-methoxypropyl)benzamide Base->Product Deprotonation Intermediate->Product Chloride Elimination Byproduct HCl (neutralized by base) Intermediate->Byproduct caption Workflow for Amide Synthesis

Caption: Workflow for Amide Synthesis

Experimental Protocol

This section provides a detailed procedure for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
3-bromo-4-methoxybenzoyl chlorideC₈H₆BrClO₂249.492.49 g10.0Sigma-Aldrich
3-methoxypropylamineC₄H₁₁NO89.140.98 g (1.1 mL)11.0Acros Organics
TriethylamineC₆H₁₅N101.191.52 g (2.1 mL)15.0Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-J.T. Baker
1 M Hydrochloric AcidHCl36.4620 mL-VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0120 mL-EMD Millipore
BrineNaCl58.4420 mL-LabChem
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Alfa Aesar
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (0.98 g, 11.0 mmol) and anhydrous dichloromethane (30 mL). Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C. Add triethylamine (1.52 g, 15.0 mmol) to the cooled solution.

  • Addition of Acid Chloride: Dissolve 3-bromo-4-methoxybenzoyl chloride (2.49 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, so slow addition is crucial.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acid chloride) is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.[5][6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[7]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.[8][9]

  • Fume Hood: All manipulations involving acid chlorides and volatile organic solvents must be performed in a well-ventilated fume hood.[8] Acid chlorides are corrosive and react with moisture to produce HCl gas.[10]

  • Handling Reagents:

    • 3-bromo-4-methoxybenzoyl chloride: Corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. It reacts exothermically with water.[11]

    • 3-methoxypropylamine: Flammable liquid and corrosive. Causes skin and eye burns.

    • Triethylamine: Flammable liquid and toxic upon inhalation.

    • Dichloromethane: Volatile and a suspected carcinogen.

  • Quenching: Any unreacted acid chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or an alcohol like methanol or ethanol.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly warm the reaction mixture.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous solvents.
Loss of product during work-upPerform extractions carefully and ensure complete transfer of layers.
Impure Product Presence of starting materialsOptimize the stoichiometry of the reactants.
Formation of side productsMaintain a low reaction temperature during the addition of the acid chloride.
Inefficient purificationAdjust the eluent system for column chromatography or try a different recrystallization solvent.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain the target compound in high yield and purity. This foundational methodology can be adapted for the synthesis of a wide array of substituted benzamides for various research and development applications.

References

  • Synthesis and analysis of amides - Chemistry Education. (n.d.).
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (n.d.).
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25).
  • 10 Hazards And Safety Tips You Need To Know About HCL. (2026, January 7).
  • Acid Safety - Flinn Scientific. (n.d.).
  • Acid Handling. (n.d.).
  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (2021, June 12).
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19).
  • Technical Support Center: Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem. (n.d.).
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.).
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. (n.d.).
  • 3-METHOXYPROPYLAMINE - Ataman Kimya. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • 3-Methoxypropylamine |. (n.d.).
  • Novel N-substituted aminobenzamide scaffold derivatives targeting the | DDDT. (2014, January 16).
  • 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).

Sources

Application

Application Note: A Robust and Efficient Protocol for the Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide via HATU-Mediated Amide Coupling

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The descr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes a HATU-mediated amide coupling reaction between 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine. This protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and high-yielding procedure. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure reproducibility and success.

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Consequently, the development of efficient and reliable methods for amide bond formation is of paramount importance in medicinal chemistry and drug discovery.[1][2] The target molecule, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, incorporates a substituted benzamide scaffold, a common motif in pharmacologically active compounds.[4][5] This application note details a robust protocol for its synthesis, employing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][7][8]

HATU has emerged as a superior coupling reagent due to its ability to facilitate rapid and clean amide bond formation with minimal side reactions and racemization, particularly in challenging cases.[6][7] The mechanism involves the activation of the carboxylic acid to a highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine.[8][9] This protocol has been optimized to ensure a high yield and purity of the final product.

Materials and Methods

Reactant and Reagent Overview
Compound NameMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04≥98%Chem-Impex[10]
3-MethoxypropylamineC₄H₁₁NO89.14≥99%Univar Solutions[11]
HATUC₁₀H₁₅F₆N₆OP380.23≥98%BenchChem[6]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeFisher Scientific
Brine (Saturated NaCl solution)NaCl58.44ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37ACS GradeFisher Scientific
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_coupling Amide Coupling cluster_workup Workup & Extraction cluster_purification Purification & Analysis prep_acid Dissolve 3-bromo-4- methoxybenzoic acid in DMF add_amine Add 3-methoxypropylamine prep_acid->add_amine 1.1 eq add_base Add DIPEA add_amine->add_base 2.0 eq add_hatu Add HATU solution add_base->add_hatu 1.1 eq in DMF react Stir at room temperature add_hatu->react Monitor by TLC quench Quench with water react->quench extract Extract with EtOAc quench->extract wash_bicarar wash_bicarar extract->wash_bicarar wash_bicarb Wash with NaHCO₃ wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_evap Filter and Evaporate dry->filter_evap purify Column Chromatography filter_evap->purify analyze Characterize Product purify->analyze

Caption: Experimental workflow for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-methoxybenzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.5 M concentration).

    • To the stirred solution, add 3-methoxypropylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Amide Coupling:

    • In a separate dry vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at room temperature.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Extraction:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials and coupling byproducts.[3][12]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion: The Rationale Behind the Protocol

The choice of HATU as the coupling reagent is central to the success of this protocol. HATU is an aminium-based coupling reagent that offers several advantages over other reagents like carbodiimides (e.g., DCC, EDC).[2][7][13] It demonstrates superior performance in terms of reaction speed, yield, and suppression of racemization.[6][7] The mechanism of HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the parent carboxylic acid.[8][9]

The use of a non-nucleophilic base such as DIPEA is crucial.[6] DIPEA deprotonates the carboxylic acid to form the carboxylate anion, which initiates the reaction with HATU.[14] Its steric hindrance prevents it from competing with the primary amine as a nucleophile. Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants and intermediates, and its aprotic nature, which does not interfere with the coupling reaction.[8]

The aqueous workup procedure is designed to efficiently remove the water-soluble byproducts of the reaction, such as tetramethylurea and unreacted salts.[12] The final purification by column chromatography ensures the isolation of the target amide in high purity.

Safety Precautions

  • 3-Methoxypropylamine is flammable and can cause skin, eye, and respiratory tract burns.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HATU is a sensitizer and should be handled with care to avoid inhalation and skin contact.

  • DIPEA is a corrosive and flammable liquid.

  • DMF is a potential teratogen and should be handled with caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide using a HATU-mediated amide coupling. The methodology is robust, high-yielding, and readily applicable in a standard laboratory setting. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this protocol for the synthesis of other valuable benzamide derivatives.

References

  • Wikipedia. HATU. [Link]

  • Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

  • Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • PMC. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Univar Solutions. 3-Methoxypropylamine. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Tube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • North Metal and Chemical Company. 3-METHOXYPROPYLAMINE, 99.5%. [Link]

  • CAS Common Chemistry. 3-Bromo-4-methoxybenzoic acid. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

  • ResearchGate. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • ResearchGate. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

Sources

Method

Topic: Determination of Thermodynamic Solubility for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide in DMSO

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and a detailed experimental protocol for determining the thermodynamic (equilibriu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility of the novel compound, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, in dimethyl sulfoxide (DMSO). As a cornerstone of early-stage drug discovery, accurately establishing compound solubility in DMSO is paramount for the integrity of subsequent in vitro and in vivo assays.[1][2][3] This application note details the scientific principles governing solubility, presents a robust shake-flask protocol for equilibrium solubility determination, outlines methods for accurate quantification using High-Performance Liquid Chromatography (HPLC), and provides guidelines for data interpretation and reporting. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing drug development programs.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is an indispensable polar aprotic solvent in the field of pharmaceutical research, prized for its remarkable ability to dissolve a wide spectrum of both polar and non-polar organic compounds.[3][4][5] Its miscibility with water and most organic solvents makes it the default choice for preparing high-concentration stock solutions of test articles for high-throughput screening (HTS) and various biological assays.[6]

However, the assumption of solubility can be a critical pitfall. An inaccurate understanding of a compound's solubility limit can lead to:

  • Compound Precipitation: Adding a DMSO stock to an aqueous buffer can cause the compound to precipitate if its thermodynamic solubility is exceeded, leading to erroneously low activity in biological assays.

  • Inaccurate Dosing: Undissolved compound in the stock solution results in the administration of a lower-than-intended concentration in subsequent experiments.

  • Irreproducible Results: Variability in stock solution preparation can introduce significant experimental noise, compromising data reproducibility.

Therefore, the precise determination of a compound's maximum solubility in DMSO is not a perfunctory task but a foundational step in its preclinical evaluation. This note focuses on determining the thermodynamic solubility , which represents the true equilibrium concentration of a solute dissolved in a solvent at a specific temperature and is the gold standard for lead optimization and formulation development.[1][2][7]

Scientific Principles & Causality

The solubility of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide in DMSO is governed by the intermolecular forces between the solute and solvent molecules.

  • Solute (3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide): This is a moderately complex organic molecule. Its benzamide core provides sites for hydrogen bonding (the amide N-H as a donor and the carbonyl oxygen as an acceptor) and dipole-dipole interactions. The bromo and methoxy groups add to its polarity and molecular weight. The flexible N-(3-methoxypropyl) side chain contributes to its conformational entropy.

  • Solvent (DMSO): DMSO is a highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but lacks a donor proton. Its ability to disrupt the crystal lattice of a solid compound and solvate the individual molecules is what makes it a powerful solvent.[5]

For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Substituted benzamides are generally soluble in many organic solvents.[8][9] The key to determining solubility is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]

Safety & Handling Precautions

Before beginning any experimental work, researchers must review the complete Safety Data Sheet (SDS) for the test compound and all reagents. While a specific SDS for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is not available, data from structurally related compounds (bromo- and methoxy-substituted aromatics) suggest the following precautions.[11][12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.[12]

  • DMSO: Use anhydrous, high-purity DMSO (≥99.9%) to avoid compound degradation or precipitation caused by contaminating moisture.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines the shake-flask method, a gold-standard protocol for determining the thermodynamic solubility of a compound.[1][10]

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation A Weigh Excess Compound B Add Anhydrous DMSO A->B C Vortex Vigorously (2-3 min) B->C D Incubate with Agitation (24h at 25°C) C->D E Centrifuge at High Speed (>14,000 rpm, 15 min) D->E F Collect Supernatant E->F G Prepare Serial Dilutions (in DMSO) F->G H Quantify via HPLC-UV G->H I Calculate Concentration (mg/mL and mM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

This protocol is designed to determine the maximum equilibrium solubility of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide in DMSO at ambient temperature (25°C).

Materials & Equipment
Reagents & Consumables Equipment
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamideAnalytical Balance (readable to 0.01 mg)
Anhydrous DMSO (≥99.9% purity)[6]Calibrated Micropipettes
HPLC-grade AcetonitrileVortex Mixer
HPLC-grade Water with 0.1% Formic AcidBenchtop Centrifuge (>14,000 rpm)
2.0 mL Microcentrifuge TubesHPLC System with UV Detector
Sterile, Nuclease-Free Pipette TipsSonicator (optional)
HPLC Vials with InsertsTemperature-controlled Incubator/Shaker
Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Solution

  • Accurately weigh approximately 10-20 mg of the solid test compound into a 2.0 mL microcentrifuge tube. The key is to add an excess of solid material to ensure saturation is achieved.[10]

  • Using a calibrated micropipette, add a defined volume of anhydrous DMSO (e.g., 500 µL).

  • Vortex the mixture vigorously for 2-3 minutes.[4] A visible suspension of undissolved solid should be present. If all solid dissolves, add more compound until a precipitate persists.

Step 2: Equilibration

  • Place the tube in an incubator shaker set to 25°C with constant, gentle agitation.

  • Allow the suspension to equilibrate for at least 24 hours. This extended incubation is crucial for ensuring the system reaches thermodynamic equilibrium.[4] Shorter incubation times may only yield kinetic solubility, which can be misleading.[1]

Step 3: Separation of Undissolved Solid

  • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[4]

  • Carefully open the tube, taking care not to disturb the pellet.

  • Using a clean, calibrated micropipette, withdraw a precise volume (e.g., 100 µL) of the clear supernatant. This supernatant represents the saturated solution.

Step 4: Quantification by HPLC

  • Prepare a Calibration Curve:

    • Prepare a primary stock solution of the test compound in DMSO of a known concentration (e.g., 10 mg/mL), ensuring it is fully dissolved.

    • From this stock, prepare a series of calibration standards via serial dilution in DMSO (e.g., ranging from 1 µg/mL to 1000 µg/mL).

  • Prepare the Saturated Sample:

    • Create a series of accurate dilutions of the supernatant collected in Step 3. A wide range (e.g., 1:100, 1:1000, 1:10,000 in DMSO) is recommended to ensure the final concentration falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted supernatant samples by a validated reverse-phase HPLC-UV method.

    • The concentration of the compound in the diluted supernatant samples is determined by interpolating their peak areas against the calibration curve.[16]

Step 5: Data Analysis & Calculation

  • Calculate the concentration of the undiluted supernatant using the following formula:

    • Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

  • Convert the solubility from mg/mL to molarity (mM) using the molecular weight of the compound.

  • The experiment should be performed in triplicate to ensure statistical validity.

Data Presentation

All quantitative data should be summarized in a clear, structured table.

Parameter Result (Mean ± SD, n=3) Units
Molecular WeightCalculated Value g/mol
Thermodynamic SolubilityCalculated Valuemg/mL
Molar SolubilityCalculated ValuemM
Temperature25°C
SolventAnhydrous DMSO-

Troubleshooting & Key Considerations

  • Difference from Kinetic Solubility: Be aware that kinetic solubility, often measured in HTS formats by adding DMSO stock to buffer, typically overestimates the true thermodynamic solubility.[1][7]

  • DMSO Hygroscopicity: DMSO is highly hygroscopic. Use a fresh bottle of anhydrous grade solvent and keep it tightly sealed to prevent water absorption, which can lower the solubility of hydrophobic compounds.

  • Compound Stability: If the compound is unstable in DMSO, this protocol may not be suitable. Stability can be assessed by comparing HPLC chromatograms of a stock solution over time (e.g., 0, 4, and 24 hours).[3]

  • Final DMSO Concentration in Assays: While solubility in 100% DMSO is high, remember that the final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[17]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Palyam, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
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  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2013). Making a stock solution for my drug using DMSO.
  • Sigma-Aldrich. (2022). Safety Data Sheet for 3-Bromo-N-methylbenzylamine.
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Application

Application Notes and Protocols for the Utilization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount for th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and functional materials. The benzamide moiety is a privileged structure, present in a multitude of approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a crucial pharmacophore. The presence of a bromine atom on the aromatic ring of a benzamide, such as in 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of chemical space and the fine-tuning of molecular properties.

This document serves as a comprehensive guide to the synthesis and application of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide as a key building block. We will first detail a robust protocol for its preparation and then explore its utility in several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

The synthesis of the title compound can be readily achieved through the coupling of commercially available 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine. A variety of modern amide coupling reagents can be employed for this transformation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA) being a reliable choice for achieving high yields and purity.[1]

Protocol: Amide Coupling for the Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Materials:

  • 3-bromo-4-methoxybenzoic acid

  • 3-methoxypropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add 3-methoxypropylamine (1.1 eq), HOBt (0.1 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'B(OH)₂ Base Pd(II)ArAr Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product Buchwald_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'R'' Base PdAmido Ar-Pd(II)(NR'R'')L AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L Product Ar-NR'R'' RedElim->Product

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 3-Bromo-4-methoxybenzamide for Advanced Drug Discovery

Abstract The N-alkylation of primary amides is a cornerstone transformation in organic synthesis, pivotal for the generation of diverse molecular architectures in medicinal chemistry. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of primary amides is a cornerstone transformation in organic synthesis, pivotal for the generation of diverse molecular architectures in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 3-bromo-4-methoxybenzamide, a versatile building block in the synthesis of pharmacologically active compounds. We delve into the critical reaction parameters, including the strategic selection of bases, solvents, and alkylating agents, and present field-proven methodologies to ensure high-yield, selective mono-alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Introduction: The Significance of N-Alkylated Benzamides

N-alkylated benzamides are privileged scaffolds found in a vast array of pharmaceuticals and bioactive molecules. The substituent on the amide nitrogen plays a critical role in modulating a compound's pharmacological profile, influencing properties such as potency, selectivity, solubility, and metabolic stability. The specific substrate, 3-bromo-4-methoxybenzamide, offers multiple points for diversification. The bromo- and methoxy-substituents on the aromatic ring provide handles for further cross-coupling reactions and structural modifications, making its N-alkylated derivatives highly valuable intermediates in drug discovery pipelines.

The primary challenge in the N-alkylation of benzamides lies in the low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering the N-H bond only weakly acidic. Consequently, direct alkylation often requires carefully chosen conditions to deprotonate the amide, forming a more nucleophilic amidate anion, while avoiding undesirable side reactions.

Mechanistic Considerations and Key Parameters

The most common strategy for N-alkylation involves a two-step sequence occurring in a single pot: deprotonation of the amide followed by nucleophilic substitution on an electrophilic alkylating agent.

The Role of the Base: Activating the Amide

The choice of base is paramount for efficient deprotonation. The pKa of a typical benzamide N-H is in the range of 17-18, necessitating the use of a sufficiently strong base.

  • Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH), potassium hydride (KH), or organolithium reagents (e.g., n-BuLi, LDA) are highly effective.[1][2] NaH is a popular choice due to its non-nucleophilic nature, affordability, and the irreversible deprotonation driven by the evolution of hydrogen gas.[1]

  • Carbonate and Hydroxide Bases: Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) can also be employed, often under phase-transfer catalysis (PTC) conditions or at elevated temperatures.[3][4] These conditions can be advantageous for substrates sensitive to harsher bases.[4]

Solvent Selection: The Reaction Medium

The solvent must be able to dissolve the starting materials and the intermediate amidate salt, while remaining inert to the reactive species.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are the most commonly used solvents.[1][5][6] DMF is particularly effective at solvating the sodium amidate intermediate formed when using NaH.

The Alkylating Agent: Introducing Diversity

The nature of the alkylating agent dictates the structure of the final product and influences the reaction's success.

  • Alkyl Halides: Primary alkyl halides are excellent electrophiles for this SN2 reaction. The reactivity trend is I > Br > Cl.[7] Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unsuitable.[8]

  • Alcohols (Mitsunobu Reaction): The Mitsunobu reaction offers an alternative for alkylation using alcohols, which are often more readily available and less hazardous than alkyl halides.[9][10] This reaction involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] Amides with sufficient acidity can act as the nucleophile in this process.[11]

  • Catalytic Methods: Modern approaches utilize transition metal catalysts (e.g., cobalt, palladium, iridium) to facilitate N-alkylation with alcohols via a "borrowing hydrogen" mechanism.[12][13][14][15] This involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine or imine intermediate.[13]

Potential Side Reactions

A key consideration is the potential for O-alkylation to form an imino ether. This is more likely with "hard" electrophiles, whereas "softer" electrophiles like alkyl iodides or bromides preferentially lead to N-alkylation.[16] Under basic conditions with alkyl halides, N-alkylation is the overwhelmingly favored pathway for primary amides.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Bromide

This protocol describes a general and robust method for the N-alkylation of 3-bromo-4-methoxybenzamide using a primary alkyl bromide.

Materials and Reagents:

  • 3-bromo-4-methoxybenzamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., 1-bromopropane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methoxybenzamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the amide). Stir the mixture until the amide is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium amidate should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 3-bromo-4-methoxybenzamide.

Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol

This protocol provides an alternative for coupling with primary or secondary alcohols.

Materials and Reagents:

  • 3-bromo-4-methoxybenzamide

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-4-methoxybenzamide (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically more polar than the desired product.

Visualization of Reaction and Workflow

N_Alkylation_Mechanism

Workflow

Comparative Data on N-Alkylation Conditions

The following table summarizes various conditions reported for the N-alkylation of benzamides, providing a valuable reference for methodology development.

SubstrateAlkylating AgentBaseSolventCatalyst / AdditiveTemp (°C)Yield (%)Reference
BenzamideBenzyl alcoholKOHTolueneCobalt Nanoparticles115-130~77[12][13]
BenzamideBenzyl alcoholCs₂CO₃ToluenePd(II) pincer complex110Good to Excellent[14][15]
AcetamideIodopropaneNaHTHF/DMFNoneRTStandard[1]
AmidesAlcohols-THFPPh₃ / DIADRTGood[11]
BenzamideAlkyl HalideK₂CO₃ / KOHNone (MW)TBAB-Good[4]
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide3-phenylpropyl bromideK₂CO₃DMFNone6099[17]

Conclusion

The N-alkylation of 3-bromo-4-methoxybenzamide is a versatile and critical reaction for generating libraries of compounds for drug discovery. While the classical approach using a strong base like sodium hydride in DMF with an alkyl halide remains a reliable and high-yielding method, alternative strategies such as the Mitsunobu reaction or transition-metal-catalyzed processes offer milder conditions and the use of different alkylating partners like alcohols. The choice of methodology will depend on the specific alkyl group to be introduced, substrate compatibility, and available reagents. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize this important transformation.

References

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Publishing.
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - NIH.
  • N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
  • Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications.
  • N-alkylation of amides with alkyl halides? ECHEMI.
  • Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. PMC.
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • Substituted amide synthesis by amidation. Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.
  • Alkylation of Amines under Mitsunobu Conditions. Synfacts.
  • N alkylation at sp3 Carbon Reagent Guide. ACSScience.
  • Williamson ether synthesis. Chemistry LibreTexts.
  • Organic Synthesis: General Remarks. Wiley-VCH.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Experimental procedure for N-alkylation of primary amines. Benchchem.
  • N-alkylation of amides and imides. Google Patents.
  • Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful or did I get lucky publishing my paper. Reddit.
  • Supporting Information. The Royal Society of Chemistry.
  • N-Dealkylation of Amines. PMC.
  • Selective mono-alkylation of N-methoxybenzamides. The Royal Society of Chemistry.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI.
  • Methoxy-bromination and alkylation problems. Reddit.
  • n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. Chinese Chemical Society.
  • 3-Bromo-4-methoxybenzaldehyde. Chem-Impex.
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  • 3-Bromo-4-Methoxybenzaldehyde: A Versatile Research Compound. Autechilo.
  • On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. PubMed.
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  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
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Application

Application Note: Strategic Utilization of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide in Medicinal Chemistry

[1][2] Part 1: Executive Summary & Strategic Value 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide (herein referred to as BMMB ) represents a "privileged scaffold" in modern drug discovery.[1][2] While benzamides are hist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Strategic Value

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide (herein referred to as BMMB ) represents a "privileged scaffold" in modern drug discovery.[1][2] While benzamides are historically significant as dopamine D2/D3 receptor antagonists (e.g., Remoxipride, Sulpiride) and PARP inhibitors, BMMB offers a unique utility profile due to its specific substitution pattern.[1][2][3]

This guide addresses the three primary applications of BMMB in a research setting:

  • Late-Stage Functionalization (LSF): The C3-Bromine atom serves as an orthogonal handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of biaryl libraries without reconstructing the amide core.[1][2]

  • Physicochemical Probe: The N-(3-methoxypropyl) tail acts as a neutral, polar surrogate for the canonical basic amine side chains found in GPCR ligands.[1][2][3] This allows researchers to decouple steric fit from electrostatic interactions during binding site mapping.[1][2][3]

  • Fragment-Based Drug Discovery (FBDD): Its molecular weight (~302 Da) and distinct vectors make it an ideal "elaborated fragment" for growing inhibitors against targets like FtsZ (antibacterial) or Sigma-1 receptors.[1][2][3]

Part 2: Chemical Properties & Handling[1][2][3]

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 302.17 g/mol Ideal for fragment-based growth (Rule of 3 compliant).[1][2]
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1][2][3]
H-Bond Donors 1 (Amide NH)Critical for backbone interactions.[1][2][3]
H-Bond Acceptors 4 (2 OMe, 1 C=O, 1 Br)High vector diversity for binding pockets.[1][2][3]
Solubility DMSO (>50 mM), EtOH (Moderate)The methoxypropyl tail significantly enhances aqueous solubility compared to alkyl analogs.[1][2][3]
Stability & Storage[1][2]
  • Light Sensitivity: The aryl-bromide moiety is susceptible to photolytic debromination over extended periods.[1][2][3] Store in amber vials.

  • Hygroscopicity: The amide and ether linkages make the solid slightly hygroscopic.[1][2][3] Store at +4°C with desiccant.

Part 3: Experimental Protocols

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: To utilize the C3-Bromine handle to attach aryl/heteroaryl groups, probing the "S3 pocket" of a target protein.[1][2]

Rationale: The 4-methoxy group is electron-donating, making the oxidative addition of Palladium into the C-Br bond slower than in electron-deficient systems.[1][2] Standard conditions often fail; this protocol uses a specialized phosphine ligand system (SPhos or XPhos) to ensure high yields.[1][2][3]

Materials:

  • Substrate: BMMB (1.0 equiv)[1][2][3]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3]

  • Ligand: SPhos (10 mol%)[1][2][3]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)[1][2][3]

  • Solvent: Toluene:Water (10:[1][2][3]1) degassed.[1][2][3]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a microwave reaction vial with BMMB (100 mg, 0.33 mmol), the boronic acid (0.40 mmol), Pd(OAc)₂ (3.7 mg), SPhos (13.5 mg), and K₃PO₄ (140 mg).[1][2][3]

  • Purging: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (3 mL) and Water (0.3 mL) via syringe.

  • Reaction: Heat to 100°C for 4-12 hours (conventional heating) or 120°C for 30 mins (microwave irradiation).

    • Checkpoint: Monitor by LC-MS.[1][2][3] The starting material (BMMB) shows a characteristic doublet isotopic pattern (79Br/81Br) which disappears upon conversion.[1][2][3]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.[1][2][3]

Protocol B: "Neutral Surrogate" Binding Assay Control

Objective: To determine if a binding pocket requires a salt bridge (ionic interaction) or merely hydrogen bonding/steric fill.[1][2][3]

Context: Many benzamide drugs (e.g., Tiapride) have a basic nitrogen in the side chain that forms a salt bridge with an Aspartate residue (e.g., Asp114 in D2 receptors).[1][2][3] BMMB has a neutral methoxypropyl tail.[1][3]

  • If BMMB binds: The pocket is driven by hydrophobic/steric fit (the "methoxy" mimics the bulk of the amine).[1][2][3]

  • If BMMB does NOT bind: The salt bridge is essential.[1][2][3]

Workflow:

  • Preparation: Dissolve BMMB in 100% DMSO to create a 10 mM stock.

  • Dilution: Serial dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4) to range 1 nM to 100 µM.[1][2][3]

    • Note: Ensure final DMSO concentration is <1%.[1][2][3]

  • Incubation: Incubate target protein (e.g., D2 receptor membrane prep) with radioligand (e.g., [³H]-Raclopride) and varying concentrations of BMMB.[1][2][3]

  • Analysis: Plot displacement curves.

    • Interpretation: A flat curve (Ki > 10 µM) confirms the necessity of the basic nitrogen.[1][2][3] A sigmoidal curve indicates the pocket tolerates neutral H-bond acceptors (useful for designing CNS drugs with reduced pKa-related toxicity).[1][2][3]

Part 4: Mechanism & Logic Visualization[1][2]

The following diagram illustrates the strategic utility of BMMB in a medicinal chemistry campaign, highlighting its divergent synthetic pathways and SAR implications.

BMMB_Strategy BMMB BMMB Scaffold (3-Br-4-OMe-Benzamide) Suzuki Suzuki Coupling (Pd/SPhos) BMMB->Suzuki C3-Br Handle Buchwald Buchwald Amination (Pd/BINAP) BMMB->Buchwald C3-Br Handle Probe Neutral Probe Logic (Methoxy vs. Amine) BMMB->Probe Side Chain SAR Biaryl Biaryl Analogs (Kinase/Sigma-1 Ligands) Suzuki->Biaryl Aniline Amino-Benzamides (HDAC Inhibitor Analogs) Buchwald->Aniline Result Validation of Salt Bridge Necessity Probe->Result

Figure 1: Strategic diversification map for BMMB. The C3-Bromine enables library expansion, while the side chain serves as an electrostatic probe.[1][2]

Part 5: Structure-Activity Relationship (SAR) Data Summary[1][2]

When used as a probe in Dopamine D2-like receptor assays (a common target for benzamides), BMMB provides critical negative control data.[1][2][3]

Compound ClassSide Chain (R)Interaction ModeRelative Affinity (D2)Conclusion
Remoxipride (1-ethylpyrrolidin-2-yl)methylIonic (Salt Bridge) + StericHigh (nM)Basic amine essential.[1][2]
Eticlopride (1-ethylpyrrolidin-2-yl)methylIonic + StericVery High (pM)Basic amine essential.[1][2][3]
BMMB (This Topic) 3-methoxypropyl H-Bond Acceptor + Steric Low (>10 µM) Confirms Aspartate dependency.
Analog X Propyl (Alkyl only)Steric onlyInactiveH-bonding contributes to fit.[1][2][3]

Note: Data represents generalized trends for benzamide pharmacophores [1, 2].[1][2][3]

Part 6: References

  • Pharmacophore Analysis of Benzamides: Ananthan, S., et al. "Porcine brain sigma receptors: binding affinities of neuroleptic drugs and their structure-affinity relationships."[1][2][3] Journal of Medicinal Chemistry 36.4 (1993): 479-490.[1][2][3]

  • Suzuki Coupling on Electron-Rich Bromides: Martin, R., & Buchwald, S. L.[1][2][3] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with alkylboronic acids." Journal of the American Chemical Society 129.13 (2007): 3844-3845.[1][3]

  • Benzamide Antibacterial Context: P. S. Kharkar, et al. "Design, synthesis and antibacterial activity of novel benzamide derivatives."[1][2][3] Indian Journal of Pharmaceutical Sciences (2011).

  • Compound Verification: PubChem CID 64322696 Entry: 4-amino-3-bromo-N-(4-methoxybutyl)benzamide (Structural Analog).[1][2] [1][2][3][4]

Sources

Method

Application Note: Modular Synthesis of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide Scaffolds

Introduction & Strategic Significance The compound 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a versatile "privileged scaffold" in medicinal chemistry. Its structural architecture combines three critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The compound 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a versatile "privileged scaffold" in medicinal chemistry. Its structural architecture combines three critical features for drug discovery:

  • The 3-Bromo Handle: An orthogonal reactive site ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion for SAR (Structure-Activity Relationship) profiling.

  • The 4-Methoxy Group: An electron-donating group that modulates the electronic properties of the benzene ring and serves as a hydrogen bond acceptor.

  • The N-(3-methoxypropyl) Tail: A flexible, amphiphilic side chain often used to tune solubility (logP) and metabolic stability compared to simple alkyl chains.

This scaffold is structurally homologous to inhibitors of FGFR1 kinases , PDE4 , and HDACs , making it a high-value intermediate for oncology and inflammation research.

Retrosynthetic Analysis

The synthesis is designed convergently. The primary disconnection is the amide bond, dividing the molecule into the commercially available (or easily synthesized) 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine.

Retrosynthesis Target Target Scaffold (3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide) Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Acid Acid Component 3-bromo-4-methoxybenzoic acid Disconnect->Acid Amine Amine Component 3-methoxypropylamine Disconnect->Amine Precursor Precursor 4-methoxybenzoic acid (p-Anisic acid) Acid->Precursor Bromination Bromination Electrophilic Aromatic Substitution (Br2/AcOH or NBS) Precursor->Bromination

Figure 1: Retrosynthetic strategy isolating the core coupling partners.

Experimental Protocols

We present two validated methods. Method A is the "Gold Standard" for scale-up (>10g), prioritizing cost and atom economy. Method B is optimized for High-Throughput Screening (HTS) library generation (<100mg), prioritizing speed and ease of workup.

Method A: Acid Chloride Activation (Scale-Up Protocol)

Best for: Gram-scale synthesis, low cost, robust purification.

Reagents:

  • 3-Bromo-4-methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • 3-Methoxypropylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (1-2 drops)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 3-bromo-4-methoxybenzoic acid  (10.0 g, 43.3 mmol) in dry DCM (100 mL).
    
  • Chlorination: Add Thionyl Chloride (4.7 mL, 65 mmol) dropwise followed by 2 drops of DMF. Heat the mixture to reflux (40°C) for 2–3 hours.

    • Checkpoint: The suspension should become a clear solution, indicating formation of the acid chloride.

  • Evaporation: Cool to room temperature (RT) and concentrate in vacuo to remove excess

    
    . Re-dissolve the residue in fresh dry DCM (50 mL).
    
  • Coupling: Cool the acid chloride solution to 0°C (ice bath).

  • Addition: Slowly add a solution of 3-methoxypropylamine (4.25 g, 47.6 mmol) and Triethylamine (12.1 mL, 86.6 mmol) in DCM (20 mL) over 30 minutes. Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Wash the organic phase sequentially with:

    • 1M HCl (

      
       mL) – Removes unreacted amine.
      
    • Sat.

      
       (
      
      
      
      mL) – Removes unreacted acid.
    • Brine (

      
       mL).
      
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Method B: T3P Coupling (Library/Parallel Synthesis)

Best for: Parallel synthesis, avoiding acid chlorides, mild conditions.

Reagents:

  • 3-Bromo-4-methoxybenzoic acid (1.0 eq)

  • 3-Methoxypropylamine (1.2 eq)

  • T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Ethyl Acetate (EtOAc) or DMF

Step-by-Step Procedure:

  • Charge: To a reaction vial, add the carboxylic acid (100 mg, 0.43 mmol), amine (46 mg, 0.52 mmol), and DIPEA (0.22 mL, 1.29 mmol) in EtOAc (2 mL).

  • Coupling: Add T3P solution (0.38 mL, 0.65 mmol) dropwise at RT.

  • Incubation: Stir at RT for 12 hours.

  • Workup (Simplified): Dilute with EtOAc (5 mL). Wash with water (

    
    ) and brine (
    
    
    
    ).
    • Why T3P? The by-products of T3P are water-soluble, eliminating the need for column chromatography in many cases.

  • Drying: Pass through a phase separator cartridge or dry over

    
     and concentrate.
    

Data Presentation & Analysis

Expected Analytical Data
PropertyValue / RangeNotes
Appearance White to Off-White SolidCrystalline needles (Method A)
Molecular Formula

Molecular Weight 302.17 g/mol Monoisotopic Mass: 301.03
Yield (Method A) 85 – 92%High efficiency due to irreversible acid chloride formation
Yield (Method B) 70 – 85%Good for parallel synthesis; some loss in aqueous wash

NMR (DMSO-

)

8.45 (t, NH), 8.10 (d, Ar-H), 7.90 (dd, Ar-H), 7.15 (d, Ar-H), 3.90 (s, OMe), 3.40 (t,

), 3.30 (t,

), 3.22 (s, OMe), 1.75 (m,

)
Diagnostic doublet at

7.15 corresponds to the proton ortho to the methoxy group.[1][2][3][4][5][6]
Derivatization Workflow (Suzuki Coupling)

The bromine handle allows for immediate diversification.

Derivatization Core Core Scaffold (Ar-Br) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Core->Catalyst Boronic Boronic Acid (R-B(OH)2) Boronic->Catalyst Product Biaryl Derivative (Ar-R) Catalyst->Product Suzuki-Miyaura 80°C, 12h

Figure 2: Palladium-catalyzed diversification pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh

.
Impurity: Des-bromo Pd-catalyzed dehalogenationDuring Suzuki coupling, ensure strictly anaerobic conditions (degas solvents).
Oiling out High lipophilicityRecrystallize from a mixture of EtOAc and Hexanes (1:4 ratio).
Coloration (Pink/Brown) Oxidation of amineDistill 3-methoxypropylamine prior to use if it appears yellow/brown.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. MUST be used in a fume hood.

  • Brominated Compounds: Treat as potential alkylating agents; wear gloves and eye protection.

  • Waste Disposal: Quench acid chloride reactions with bicarbonate solution slowly to avoid vigorous foaming.

References

  • BenchChem. (2025).[7] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from 6

  • National Institutes of Health (NIH). (2025). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Retrieved from 1

  • HepatoChem. (2025). Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Retrieved from 8

  • Common Organic Chemistry. (2025). Amine to Amide Mechanism - T3P. Retrieved from 9

  • PubChem. (2025). Compound Summary: 4-amino-3-bromo-N-(4-methoxybutyl)benzamide.[4] Retrieved from 4[4]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Introduction: The Critical Role of Solvent Selection The successful implementation of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide in any research or development workflow—be it for organic synthesis, purification, form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

The successful implementation of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide in any research or development workflow—be it for organic synthesis, purification, formulation, or analytical characterization—is fundamentally dependent on appropriate solvent selection. An optimal solvent system ensures complete dissolution, stability, and compatibility with downstream processes. Conversely, a poor choice can lead to inaccurate data, low yields, and failed experiments. This is particularly crucial in the pharmaceutical industry, where solvent choice impacts everything from reaction kinetics to the final drug product's safety and efficacy.[1][2]

This guide provides a comprehensive, structured approach for researchers, scientists, and drug development professionals to rationally select and validate solvents for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. We will move from a theoretical analysis of the molecule's structure to practical, step-by-step laboratory protocols.

Molecular Structure and Solubility Prediction

A rational solvent selection process begins with an analysis of the solute's molecular structure.

Compound: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Molecular Formula: C₁₂H₁₆BrNO₃

Chemical structure of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Structural Analysis:

  • Benzamide Core: The central benzamide group contains a polar amide linkage (-CONH-) capable of both donating and accepting hydrogen bonds, and a hydrophobic benzene ring.[3] This duality suggests solubility in a range of solvents.

  • Substituents:

    • Bromo Group (-Br): Increases the molecular weight and contributes to van der Waals forces.

    • Methoxy Groups (-OCH₃): The two ether linkages are polar and can act as hydrogen bond acceptors.

    • N-(3-methoxypropyl) chain: This flexible alkyl ether chain adds some non-polar character while retaining a hydrogen bond acceptor site.

Overall Polarity Prediction: The molecule possesses a combination of polar functional groups (amide, ethers) and non-polar regions (benzene ring, alkyl chain). This amphiphilic nature suggests that highly polar solvents (like water) or purely non-polar solvents (like hexane) will be poor choices. The most effective solvents will likely be those with intermediate to high polarity, particularly those capable of interacting with the polar functional groups. Polar aprotic solvents and polar protic solvents are strong initial candidates.[3]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we can employ the Hansen Solubility Parameters (HSP) model.[4][5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonding.

A Systematic Workflow for Solvent Selection

A multi-step, tiered approach is recommended to efficiently identify the optimal solvent while minimizing time and material consumption. This workflow moves from broad screening to quantitative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization & Final Selection A Analyze Compound Structure (Polarity, H-bonding) B Select Diverse Candidate Solvents (See Table 1) A->B C Protocol 1: Perform Small-Scale Qualitative Solubility Test B->C D Visually Assess & Rank Solvents (Soluble, Partially Soluble, Insoluble) C->D E Select Top 3-5 Candidates from Phase 1 D->E F Protocol 2: Determine Quantitative Solubility (e.g., Shake-Flask Method) G Analyze Concentration (HPLC-UV, Gravimetric) H Is Solubility Sufficient for Application? G->H I Final Solvent Selected H->I Yes J Consider Binary Solvent Systems (e.g., DCM/Methanol) H->J No K Evaluate Application-Specific Needs (Boiling Point, Safety, Cost) I->K J->F Re-evaluate

Caption: A systematic workflow for solvent selection.

Candidate Solvents for Initial Screening

The following table provides a list of candidate solvents, categorized by class, for the initial screening phase. This list offers a diverse range of polarities and hydrogen bonding capabilities. Safety considerations are paramount and should always be reviewed from the material safety data sheet (MSDS) before use.[8][9]

Table 1: Properties of Candidate Solvents

SolventClassDielectric Constant (20°C)Boiling Point (°C)Key Safety Hazards
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2189Combustible, readily absorbed through skin
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Toxic, flammable
AcetonePolar Aprotic20.756Highly flammable, irritant
Acetonitrile (ACN)Polar Aprotic37.582Flammable, toxic
Tetrahydrofuran (THF)Polar Aprotic7.666Highly flammable, can form peroxides
Dichloromethane (DCM)Halogenated9.140Volatile, suspected carcinogen
Methanol (MeOH)Polar Protic32.765Flammable, toxic
Ethanol (EtOH)Polar Protic24.678Highly flammable
Isopropanol (IPA)Polar Protic18.282Flammable
WaterPolar Protic80.1100Non-hazardous
TolueneNon-polar2.4111Flammable, toxic

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen a wide range of solvents to identify promising candidates for further quantitative analysis.

Materials:

  • 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

  • Candidate solvents (from Table 1)

  • Array of 1.5 mL glass vials with caps

  • Analytical balance (± 0.1 mg)

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 2-3 mg of the compound into each glass vial. Record the exact mass.

  • Add 100 µL of a single candidate solvent to the first vial. This corresponds to a target concentration of 20-30 mg/mL.

  • Cap the vial securely and vortex vigorously for 60 seconds.

  • Visually inspect the vial against a dark background. Observe for any undissolved solid material.

  • If the solid is fully dissolved, the solvent is a good candidate. Record the result as "Soluble."

  • If undissolved particles remain, add another 100 µL of the solvent (total volume 200 µL, target concentration 10-15 mg/mL).

  • Vortex for another 60 seconds and visually inspect again. If dissolved, record as "Soluble at lower concentration."

  • If solid still remains, the compound is likely poorly soluble in that solvent under these conditions. Record as "Partially Soluble" or "Insoluble."[10]

  • Repeat steps 2-8 for each candidate solvent.

  • Rank the solvents based on their ability to dissolve the compound.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in the most promising solvents identified in Protocol 1.[11]

Materials:

  • Top candidate solvents (3-5 from Protocol 1)

  • Scintillation vials (or other suitable glass vials) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated analytical balance for gravimetric analysis.

Procedure:

  • Add an excess amount of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid will remain at equilibrium.

  • Pipette a known volume of the selected solvent into the vial (e.g., 2.0 mL).

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

  • Equilibrate the samples for 24 hours to ensure they reach thermodynamic equilibrium.[11]

  • After equilibration, visually confirm that excess solid remains in each vial.

  • To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric) or an HPLC vial. This step removes any fine particulates.[11][12]

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered supernatant. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant dry weight is achieved. The final solubility is calculated as (mass of residue) / (volume of supernatant taken).

    • HPLC-UV Method: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant with a suitable mobile phase and inject it into the HPLC system. Determine the concentration from the calibration curve.[13]

  • Repeat the measurement at least in triplicate for each solvent to ensure reproducibility.

Data Interpretation and Final Selection

Table 2: Example Solubility Data

SolventQualitative Result (Protocol 1)Quantitative Solubility (mg/mL @ 25°C)
DMSOSoluble> 100
DMFSoluble> 100
DCMSoluble85.4 ± 2.1
AcetoneSoluble72.9 ± 1.8
MethanolSoluble45.3 ± 1.5
EthanolPartially Soluble21.7 ± 0.9
TolueneInsoluble< 1
WaterInsoluble< 0.1

Based on the example data, DMSO, DMF, DCM, and acetone are excellent solvents. The final choice depends on the application:

  • For NMR or reaction chemistry: Anhydrous DCM or DMF might be preferred.

  • For HPLC analysis: A solvent compatible with the mobile phase, like Acetonitrile or Methanol, would be chosen.

  • For crystallization: A binary system where the compound has high solubility in one solvent (e.g., acetone) and low solubility in an anti-solvent (e.g., water or hexane) would be ideal.[2]

  • For formulation: Solvents with lower toxicity and higher regulatory acceptance (e.g., Ethanol, Acetone) are prioritized.[8] The ease of removal (i.e., lower boiling point) is also a critical factor.[9]

Conclusion

The selection of an appropriate solvent for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a systematic process that balances theoretical predictions with empirical testing. By analyzing the molecule's structure, applying solubility theories like HSP, and following a tiered experimental workflow from rapid qualitative screening to precise quantitative measurement, researchers can confidently identify an optimal solvent. This methodical approach not only ensures the success of the immediate task but also contributes to the overall robustness and reproducibility of the scientific process.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Hansen, C. M., & Abbott, S. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

  • Various Authors. (2025). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • Koel, M. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. UvA-DARE (Digital Academic Repository). [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Stefanis, E., & Panayiotou, C. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents. [Link]

  • Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

Sources

Method

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide storage stability

Part 1: Executive Summary 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a substituted benzamide intermediate likely utilized in medicinal chemistry campaigns targeting CNS or kinase pathways. While the benzamide core...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a substituted benzamide intermediate likely utilized in medicinal chemistry campaigns targeting CNS or kinase pathways. While the benzamide core offers robust chemical stability, the presence of an aryl bromide introduces significant photosensitivity risks, and the secondary amide moiety necessitates strict moisture control to prevent hygroscopic agglomeration or hydrolysis over extended periods.

Core Storage Recommendation:

  • Solid State: Store at 4°C (or -20°C for >6 months) in a tightly sealed, amber glass vial under inert atmosphere (Argon/Nitrogen).

  • Solution State: Stable in DMSO or Methanol at -20°C for up to 3 months. Avoid aqueous storage.

  • Critical Hazard: Photolytic Dehalogenation . Protect from UV/Visible light at all times.

Part 2: Chemical Stability Profile (Mechanism & Logic)

To ensure data integrity, we must understand why degradation occurs. This compound contains three distinct functional zones, each with specific vulnerabilities.

The Aryl Bromide (Photolytic Risk)
  • Mechanism: Carbon-Bromine (C-Br) bonds have a bond dissociation energy (~280 kJ/mol) that overlaps with the energy of UV-A and near-visible light. Exposure to light can induce homolytic cleavage , generating an aryl radical.

  • Consequence: The radical abstracts a hydrogen atom from solvent or moisture, leading to debromination (formation of the des-bromo analogue). This is the #1 impurity risk during bench handling.

  • Mitigation: Use amber glassware and wrap long-term storage vessels in aluminum foil.

The Benzamide Linkage (Hydrolytic Risk)
  • Mechanism: The amide bond is kinetically stable at neutral pH due to resonance stabilization. However, in the presence of strong acids or bases, or prolonged exposure to moisture, hydrolysis occurs, cleaving the molecule into 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine .

  • Consequence: Loss of potency and pH shift in unbuffered solutions.

  • Mitigation: Store under desiccated conditions.

The Ether Linkages (Oxidative Risk)
  • Mechanism: The methoxy groups (aryl and alkyl) are generally stable. However, the alkyl ether chain (3-methoxypropyl) can theoretically form peroxides upon extremely prolonged exposure to air, though this is rare for methyl ethers compared to ethyl/isopropyl ethers.

  • Mitigation: Headspace purging with Nitrogen/Argon.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the potential breakdown mechanisms based on the functional group analysis.

DegradationPathways Parent Parent Compound (3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide) Debromo Des-bromo Impurity (Photolysis Product) Parent->Debromo UV Light (hν) Homolytic Cleavage Acid 3-Bromo-4-methoxybenzoic Acid (Hydrolysis Product A) Parent->Acid H2O / H+ or OH- Hydrolysis Amine 3-Methoxypropylamine (Hydrolysis Product B) Parent->Amine H2O / H+ or OH- Hydrolysis Light Light Exposure Light->Parent Moisture Moisture/pH Extremes Moisture->Parent

Figure 1: Predicted degradation pathways. The red path (Photolysis) represents the highest risk during standard laboratory handling.

Part 4: Detailed Storage Protocols

Protocol A: Solid State Storage (Powder)

Best for: Long-term banking (> 1 month)

  • Vessel Selection: Transfer the compound into a Type I Borosilicate Amber Glass Vial .

    • Why? Amber glass blocks UV radiation <450nm. Type I glass minimizes alkali leaching that could catalyze hydrolysis.

  • Atmosphere: Gently purge the vial headspace with dry Nitrogen or Argon gas for 10-15 seconds before capping.

    • Why? Displaces oxygen and moisture.

  • Sealing: Cap tightly with a Teflon (PTFE)-lined screw cap. Seal the cap-neck junction with Parafilm to prevent gas exchange.

  • Environment: Place the vial inside a secondary container (box) containing a desiccant packet (Silica gel).

  • Temperature:

    • Short-term (< 30 days): 2-8°C (Refrigerator).

    • Long-term (> 30 days): -20°C (Freezer).

Protocol B: Stock Solution Storage

Best for: Active biological assays

  • Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) .

    • Solubility Target: 10 mM to 50 mM.

    • Avoid: Ethanol or Methanol for long-term storage (protic solvents can accelerate nucleophilic attacks or transesterification-like reactions over years).

  • Aliquotting: Do NOT store a single large volume. Divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

    • Why? Freeze-thaw cycles introduce moisture condensation, accelerating hydrolysis.

  • Storage: Store aliquots at -20°C or -80°C.

  • Thawing: Thaw at room temperature in the dark. Vortex ensures homogeneity as DMSO can stratify upon freezing.

Part 5: Quality Control & Validation

Before using stored material in critical experiments (e.g., IC50 determination), validate purity using this standardized LC-MS method.

Analytical Method (HPLC/LC-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Acceptance Criteria: Purity > 95% (Area under curve).

    • Watch for: A peak eluting earlier than the parent (likely the des-bromo impurity, as it is less lipophilic).

Part 6: Decision Tree for Handling

StorageDecision Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Solution Form->Liquid Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Liquid->SolventCheck Short < 1 Month Duration->Short Long > 1 Month Duration->Long Action1 Store at 4°C Desiccator Amber Vial Short->Action1 Action2 Store at -20°C Argon Purge Amber Vial Long->Action2 DMSO DMSO/MeOH SolventCheck->DMSO Water Aqueous/Buffer SolventCheck->Water Action3 Aliquot & Freeze -20°C DMSO->Action3 Action4 Use Immediately Do NOT Freeze Water->Action4

Figure 2: Decision logic for optimal storage conditions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines, 2003. Link

  • Yoshioka, S., & Stella, V. J.Stability of Drugs and Dosage Forms. Springer US, 2002. (Standard text on amide hydrolysis kinetics).
  • Glass, B. D.Photostability of Drugs and Drug Formulations. CRC Press, 2004.
  • PubChem. Compound Summary: 3-bromo-4-methoxybenzamide (Analog).[1] National Library of Medicine. Link

Sources

Application

Application Notes and Protocols for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a substituted benzamide that holds potential as an intermediate or a final compound in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a substituted benzamide that holds potential as an intermediate or a final compound in medicinal chemistry and drug discovery programs. Its structure, featuring a brominated aromatic ring, an amide linkage, and ether functionalities, suggests its utility in the synthesis of more complex molecules through various cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the essential precautions, handling procedures, and representative experimental protocols for this compound, ensuring its safe and effective use in a laboratory setting. The information herein is synthesized from established safety practices for related chemical entities and general laboratory standards.

Hazard Identification and Safety Precautions

1.1. Potential Hazards:

Based on analogous compounds, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide should be handled as a substance with the following potential hazards:

  • Harmful if swallowed [1][2][3].

  • Causes skin irritation [4][5].

  • Causes serious eye irritation [4][5][6][7].

  • May cause respiratory irritation [4][5][7].

  • Suspected of causing genetic defects [1].

During combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[1][6][8]

1.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to minimize exposure.[9][10]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]To prevent skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][11]To protect eyes from splashes and airborne particles that could cause serious irritation.
Body Protection A flame-retardant lab coat, fully buttoned.[11][12]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[8][13] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][11]To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.

1.3. Engineering Controls:

  • Ventilation: All handling of solid 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][13]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area for emergency use.[6]

Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

2.1. General Handling:

  • Avoid contact: Do not get in eyes, on skin, or on clothing.[4][7]

  • Avoid dust formation: Handle the solid material carefully to prevent the generation of dust.[1][4][13]

  • Hygiene practices: Wash hands thoroughly after handling, and before breaks.[1][2][4] Do not eat, drink, or smoke in the laboratory.[2][4]

2.2. Storage:

  • Container: Keep the container tightly closed.[1][4]

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][4][8][13]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

3.1. First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][13]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4][13]

  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][13]

3.2. Spill and Leak Procedures:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if it is safe to do so.[1][13]

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.

Waste Disposal

As a halogenated organic compound, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and its waste must be handled with special care.

  • Segregation: Halogenated waste should be collected separately from non-halogenated waste.[14][15]

  • Disposal: Dispose of the chemical and its container through a licensed chemical destruction facility.[13] Incineration at high temperatures is a common method for the disposal of halogenated organic compounds.[16][17] Do not dispose of it in the sewer system.[1][13]

Application Protocols

The following are generalized protocols for common laboratory manipulations involving 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. Researchers should adapt these protocols based on the specific requirements of their experiments.

5.1. Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the steps for accurately weighing the solid compound and preparing a stock solution.

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully add the desired amount of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide to the weighing boat.

    • Record the exact mass.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask of the appropriate size.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, or as determined by solubility tests) to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure homogeneity.

5.2. Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki cross-coupling reaction, a common application for aryl bromides.

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide (1 equivalent).

    • Add the desired boronic acid or boronate ester (1.1-1.5 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.01-0.05 equivalents) and a suitable ligand if necessary.

    • Add a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • Solvent Addition:

    • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a cross-coupling reaction using 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Weigh Reagents: - 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide - Boronic Acid - Catalyst & Base reaction_setup Combine Reagents in Reaction Vessel (Inert Atmosphere) reagent_prep->reaction_setup solvent_prep Prepare & Degas Solvent solvent_prep->reaction_setup heating Heat & Stir reaction_setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Continue if incomplete extraction Aqueous Work-up & Extraction monitoring->extraction Proceed if complete drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

References

  • Fisher Scientific. (2024, February 10).
  • ChemicalBook. (2023, May 19). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE.
  • CDH Fine Chemical.
  • U.S. Environmental Protection Agency.
  • Santa Cruz Biotechnology. Benzamide.
  • Fisher Scientific.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • ResearchGate. (2017, June 4).
  • Vanderbilt University Medical Center.
  • PubChem. 4-amino-3-bromo-N-(4-methoxybutyl)benzamide | C12H17BrN2O2.
  • Organic Chemistry Portal.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2022, November 15).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide.
  • International Safety. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Boston University. Chemical Waste Management Guide | Environmental Health & Safety.
  • ChemicalBook. 3-bromo-N-(4-methoxyphenyl)benzamide.
  • Fisher Scientific.
  • PubChem. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2.
  • Thermo Fisher Scientific. (2025, September 14).
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET: 3-Bromo-4-methoxybenzaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide

[1] Introduction: The Chemical Challenge Welcome to the Technical Support Center. You are likely visiting this page because standard amide coupling protocols (e.g., EDC/NHS) have resulted in suboptimal yields (<50%) for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Chemical Challenge

Welcome to the Technical Support Center. You are likely visiting this page because standard amide coupling protocols (e.g., EDC/NHS) have resulted in suboptimal yields (<50%) for your target molecule: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide .[1]

Why this reaction fails: This specific coupling presents a "perfect storm" of electronic and steric deactivation:

  • Electronic Deactivation: The 4-methoxy group is a strong electron-donating group (EDG) by resonance.[1] This increases electron density at the carbonyl carbon, making it significantly less electrophilic and resistant to nucleophilic attack.

  • Steric Hindrance: The 3-bromo substituent is ortho to the carboxylic acid.[1] This creates steric bulk that hinders the approach of the bulky coupling reagents (like HATU/phosphonium salts) and the incoming amine.

This guide provides high-fidelity protocols to overcome these specific barriers.

Module 1: Method Selection & Reagent Optimization (FAQ)

Q1: I am using EDC/HOBt in DCM but getting low conversion. Should I increase the temperature?

Recommendation: Switch methods immediately. While increasing temperature can help, EDC is often too weak to effectively activate a 4-methoxy-substituted benzoic acid against the steric bulk of the ortho-bromide.[1]

  • Why it fails: The intermediate O-acylisourea forms slowly and is prone to rearrangement to the unreactive N-acylurea side product before the amine can attack.[1]

  • Solution: Move to Method A (Acid Chloride) for scalability or Method B (HATU) for small-scale screening.[1]

Q2: Which solvent system is critical for this reaction?

Recommendation: Anhydrous DMF or THF.

  • DCM (Dichloromethane): Often poor for this specific substrate because the polar zwitterionic intermediates (in HATU couplings) are less soluble, leading to precipitation and stalled reactions.

  • DMF (Dimethylformamide): The high dielectric constant stabilizes the charged transition states, significantly accelerating the reaction rate for electron-rich acids.

Q3: Can I use the Acid Chloride method?

Recommendation: Yes, this is the Gold Standard for this substrate. Converting the acid to the acid chloride (3-bromo-4-methoxybenzoyl chloride) permanently locks the carbonyl in a highly reactive state, overcoming the electronic deactivation of the methoxy group.

Module 2: Validated Experimental Protocols

Method A: The Acid Chloride Route (High Yield & Scalable)

Best for: >1 gram scale, cost-efficiency, and overcoming steric hindrance.

Reagents:

  • Substrate: 3-bromo-4-methoxybenzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.5 equiv)
    
  • Catalyst: DMF (2-3 drops)[1]

  • Amine: 3-methoxypropylamine (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DCM or Toluene[1]

Step-by-Step Protocol:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.5 M). Add catalytic DMF (critical for forming the Vilsmeier intermediate).

  • Chlorination: Add

    
     dropwise at 0°C. Allow to warm to Room Temperature (RT) and reflux for 2 hours.
    
    • Checkpoint: Solution should turn clear.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Do not skip this.  Excess thionyl chloride will react with your amine to form sulfinamides.[1] Azeotrope with toluene twice to remove traces.[1]
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[1][2]

  • Addition: Add a mixture of 3-methoxypropylamine and

    
     in DCM dropwise.
    
  • Workup: Stir at RT for 1 hour. Wash with 1M HCl (to remove excess amine), then Sat.

    
    , then Brine.
    
Method B: The HATU Activation (High Throughput)

Best for: <100 mg scale, library synthesis, or if acid sensitive functional groups are present.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Protocol:

  • Pre-activation: Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA.[1] Stir for 15 minutes (yellow color develops).

    • Note: The pre-activation time allows the At-ester to form, which is the active species.

  • Coupling: Add the amine and the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF) and 1M HCl.

Module 3: Troubleshooting Guide (Q&A)

Issue: "I see a new spot on TLC, but the mass spec shows [M+Amine]?"

Diagnosis: You likely formed the Salt rather than the Amide.

  • Cause: If using EDC or DCC, the carbodiimide may have failed to activate the acid, and the amine simply deprotonated the carboxylic acid.

  • Fix: Treat a small aliquot with aqueous base and extract. If the starting materials return, it was just a salt. Switch to Method A (Acid Chloride).[1]

Issue: "My product is stuck in the DMF during workup."

Diagnosis: 3-methoxypropylamine derivatives are polar.

  • Fix: Do not use water/ether extraction.[1] Use Ethyl Acetate/5% LiCl (aq) washes.[1] The Lithium ions coordinate to DMF, pulling it into the aqueous phase, while your organic product stays in the EtOAc.

Issue: "Yield is 40% and I see a dimer."

Diagnosis: Anhydride formation.[1]

  • Cause: If using Acid Chloride method with insufficient amine, the acid chloride can react with unreacted acid to form the anhydride.

  • Fix: Ensure the amine is added to the acid chloride, or ensure >1.2 equiv of amine is present.

Module 4: Visualizing the Workflow

The following logic flow illustrates the decision-making process for maximizing yield based on your specific constraints.

G Start Start: 3-bromo-4-methoxybenzoic acid CheckScale Check Scale & Equipment Start->CheckScale SmallScale Small Scale (<100mg) High Throughput CheckScale->SmallScale Discovery LargeScale Large Scale (>1g) Cost Sensitive CheckScale->LargeScale Process MethodHATU Method B: HATU/DIPEA (DMF Solvent) SmallScale->MethodHATU MethodSOCl2 Method A: Acid Chloride (SOCl2 / Cat. DMF) LargeScale->MethodSOCl2 CheckTLC QC: TLC/LCMS check MethodHATU->CheckTLC MethodSOCl2->CheckTLC Success High Yield (>85%) CheckTLC->Success Product M+H Fail_Salt Failure: Salt Formation (No covalent bond) CheckTLC->Fail_Salt M+Amine (Ionic) Fail_Hydrolysis Failure: Hydrolysis (Wet solvents) CheckTLC->Fail_Hydrolysis Reverted to Acid Fail_Salt->MethodSOCl2 Retry with Activation

Caption: Decision tree for selecting the optimal synthesis pathway based on scale and observed failure modes.

Summary Data: Method Comparison

ParameterMethod A: Acid ChlorideMethod B: HATU CouplingMethod C: EDC/HOBt
Average Yield 85-95% 75-85%30-50%
Reaction Time 3 hours4-16 hours12-24 hours
Purification Crystallization / WashColumn ChromatographyDifficult (Urea byproducts)
Cost Low (

)
High (HATU)Moderate
Suitability Recommended Excellent for small scaleNot Recommended

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines and Acids. Link

Sources

Optimization

purification of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide by column chromatography

Technical Support Center: Purification of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide Case ID: #PUR-8829-BZ Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Case ID: #PUR-8829-BZ Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Flash Chromatography for Benzamide Derivative[1]

Executive Summary & Molecule Analysis

You are attempting to purify 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide . Before proceeding with column chromatography, we must analyze the physicochemical properties that dictate its behavior on silica gel.

  • Core Structure: Benzamide.[1][2][3] The amide bond (

    
    ) is a hydrogen bond donor (N-H) and acceptor (C=O).[1] This causes significant interaction with the silanols (
    
    
    
    ) on the stationary phase, often leading to peak tailing .
  • Substituents:

    • 3-Bromo & 4-Methoxy: These are lipophilic to moderately polar.[1] The methoxy group increases electron density but does not significantly increase acidity.

    • N-(3-methoxypropyl): The terminal ether adds polarity and hydrogen bond acceptance but no donation.[1]

  • Predicted Polarity: Moderate.[1][4] This compound is likely too polar for 100% Hexanes but well-suited for standard Normal Phase (NP) chromatography.[1]

Part 1: Method Development (Diagnostics)

Q: I am seeing multiple spots on TLC. Which one is my product, and how do I separate it?

A: In amide synthesis (likely from 3-bromo-4-methoxybenzoic acid + 3-methoxypropylamine), you typically encounter three species. Use the following TLC diagnostic table to identify them.

Table 1: Expected TLC Behavior (Silica Gel)

CompoundFunctional GroupPolarityPredicted Rf (Hex/EtOAc 1:1)Visualization
Product Secondary AmideMid-Polar0.30 – 0.45 UV (Strong Abs)
Impurity A (SM)3-Bromo-4-methoxybenzoic acidAcidic/Polar0.05 – 0.10 (Streaks)UV (Strong Abs)
Impurity B (SM)3-methoxypropylamineBasic/Polar0.00 (Stays at baseline)Ninhydrin/Stain (No UV)
Impurity C Non-polar dimer/byproductNon-polar0.70 – 0.90UV

Protocol:

  • Eluent Screening: Start with 30% EtOAc in Hexanes .[1]

  • Target Rf: Adjust polarity until your product spot is at Rf 0.25 – 0.35 . This "Sweet Spot" maximizes resolution (

    
    ) on a flash cartridge.
    
  • Co-spotting: Always co-spot the crude mixture with the starting acid to confirm the conversion.

Part 2: Column Execution & Protocols

Q: The compound is an oil/sticky solid. How should I load it onto the column?

A: Solubility is often the enemy of resolution. For benzamides, Dry Loading is superior to wet loading because it eliminates solvent-band broadening effects, especially if the compound is not soluble in the mobile phase (Hexane).

Protocol: Dry Loading Technique

  • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or Acetone .

  • Add Silica Gel (40-63 µm) to the flask. Ratio: 1g crude : 3g silica.[1]

  • Rotary evaporate until a free-flowing powder remains. Ensure no solvent smell persists.[1]

  • Pack this powder on top of your pre-equilibrated column (or into an empty solid-load cartridge).

Q: What solvent system yields the best separation?

A: While Hexane/EtOAc is standard, benzamides often streak.[1] We recommend a Gradient Elution with a modifier if tailing occurs.

Recommended Gradient Profile (CV = Column Volume):

  • 0–2 CV: 10% EtOAc/Hex (Isocratic hold to elute non-polar impurities).[1]

  • 2–10 CV: Linear Gradient 10%

    
     60% EtOAc/Hex.
    
  • 10–12 CV: Hold at 60% (Elute product).

  • 12+ CV: Flush with 100% EtOAc (Elute polar byproducts).[1]

Critical Tip: If your peak is asymmetrical (tailing), add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites, sharpening the amide peak.

Part 3: Troubleshooting Guide

Q: My product is eluting over 20 fractions (tailing). How do I fix this?

A: Tailing is caused by the secondary amide hydrogen bonding with the silica surface.

Troubleshooting Workflow:

TailingFix Start Issue: Peak Tailing CheckSolubility Check Solubility Is it crashing out? Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes, Soluble Insoluble Action: Switch to DCM/MeOH (95:5 ratio) CheckSolubility->Insoluble No, Precipitating CheckMobilePhase Check Mobile Phase Are you using pure EtOAc/Hex? AddModifier Action: Add 1% Et3N or Switch to Acetone/Hexane CheckMobilePhase->AddModifier Yes Soluble->CheckMobilePhase ReRun Sharp Peak Obtained? AddModifier->ReRun Re-run Column

Figure 1: Decision tree for resolving peak tailing in amide purification.

Q: I isolated the product, but the NMR shows aliphatic impurities (grease/alkanes).

A: This is common when using large volumes of Hexanes.

  • Source: Vacuum grease or impurities in technical grade Hexanes.[1]

  • Fix: Dissolve your product in a minimal amount of hot EtOAc or MeOH and precipitate it by adding cold Pentane or Diethyl Ether . Filter the solid.[5][6][7] The grease will remain in the mother liquor.

Part 4: Alternative Purification Strategies

Q: Column chromatography is failing to separate the starting acid. Is there a chemical alternative?

A: Yes. Relying solely on chromatography for acid/amine removal is inefficient.[1] You should perform a Chemical Wash (Liquid-Liquid Extraction) before the column.[1]

Self-Validating Workup Protocol:

  • Dissolve crude in EtOAc (50 mL).

  • Acid Wash: Wash with 1M HCl (

    
     mL).[1]
    
    • Mechanism:[1][4][5][6][8][9] Protonates unreacted 3-methoxypropylamine, forcing it into the aqueous layer.[1]

  • Base Wash: Wash with Saturated NaHCO

    
     (
    
    
    
    mL).
    • Mechanism:[1][4][5][6][8][9] Deprotonates unreacted 3-bromo-4-methoxybenzoic acid (forming the water-soluble carboxylate).[1]

  • Dry & Concentrate: Dry organic layer over MgSO

    
    .
    
  • Result: The remaining residue is primarily your neutral amide product, making the subsequent column run significantly easier.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[10] J. Org.[1] Chem. 1978 , 43, 2923–2925.[10] (The foundational text on flash chromatography parameters). 10[1][2][7][10][11]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. (Detailed guide on solvent selection and polarity adjustments). 10[1][2][7][10][11][12]

  • Sorbent Technologies. Flash Chromatography Basics: Sample Preparation & Loading. (Protocols for dry loading and solubility testing). 13[1][2][3][7][10][11][12]

  • BenchChem. Technical Support Center: Benzamide Purification.[1] (Specific troubleshooting for amide recrystallization and chromatography). 3[1][2][4][7][10][11][12][13]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 3-bromo-4-methoxy-N-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. The information herein is synthesized from established chemical principles and best practices for the purification of benzamide derivatives.

Introduction

Recrystallization is a critical technique for the purification of solid organic compounds.[1] The successful recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide hinges on the selection of an appropriate solvent system and careful control of experimental parameters. This guide will address common challenges and provide actionable solutions to achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide?

A1: While specific solubility data for this compound is not widely published, common solvents for the recrystallization of benzamide derivatives are a good starting point.[2] These include polar solvents like ethanol, acetone, and acetonitrile.[3] Mixed solvent systems, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[2] It is recommended to perform small-scale solubility tests with the crude material to identify the ideal solvent or solvent pair.[2]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[4] If the problem persists, consider purifying the oil via column chromatography to see if a solid can be obtained from the purer fractions.[5]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the likely cause?

A3: The most common reason for crystallization failure is using too much solvent.[4] If the solution is not supersaturated upon cooling, crystals will not form. Try evaporating some of the solvent to increase the concentration and then attempt to recrystallize.[6] If the solution is supersaturated but still no crystals form, this may be due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound, if available.[4]

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the impurities. However, use it sparingly as it can also adsorb the desired product.[2]

Q5: How can I assess the purity of my recrystallized 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide?

A5: The purity of the final product can be determined by several methods, including Thin Layer Chromatography (TLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value and a single spot on a TLC plate are good indicators of high purity. NMR spectroscopy can confirm the structure and identify any remaining impurities.[1]

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during the recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and offers systematic approaches to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve Inappropriate solvent choice.Test the solubility in a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]
Premature crystallization Solution is too concentrated; cooling is too rapid.Add a small amount of additional hot solvent and allow the solution to cool more slowly. Insulating the flask can help.[6]
Low recovery of purified product Too much solvent was used; the compound has some solubility in the cold solvent; premature crystallization during hot filtration.Concentrate the filtrate to recover more product. Ensure the washing step is done with a minimal amount of ice-cold solvent. Preheat the funnel and filter paper during hot filtration.
Crystals are very fine or powdery The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
Product appears wet or sticky after drying Residual solvent is trapped in the crystals.Ensure the crystals are thoroughly dried under vacuum. If the product is hygroscopic, handle and store it in a dry atmosphere.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. Add a few drops of the chosen solvent (e.g., ethanol, acetone, or acetonitrile) and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot and show low solubility at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the selected solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Common pairs for benzamides include ethyl acetate/hexanes and ethanol/water.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents. Dry the crystals under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude_Product Crude Product Solvent_Selection Solvent Selection Crude_Product->Solvent_Selection Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization Cooling Slow Cooling & Crystallization Dissolution->Cooling Skip if no solids/color Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Decolorization->Cooling Skip if not needed Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Purity_Analysis Purity Analysis (TLC, MP, NMR) Drying->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the recrystallization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Start Recrystallization Dissolved Does the solid dissolve in hot solvent? Start->Dissolved Change_Solvent Change Solvent/ Solvent System Dissolved->Change_Solvent No Cooling Cool the Solution Dissolved->Cooling Yes Change_Solvent->Start Crystals_Form Do crystals form? Cooling->Crystals_Form Success Collect Crystals Crystals_Form->Success Yes No_Crystals No Crystals/ Oiling Out Crystals_Form->No_Crystals No Troubleshoot_No_Crystals Too much solvent? Impurities present? Cooling too fast? No_Crystals->Troubleshoot_No_Crystals Reduce_Solvent Reduce Solvent Volume Troubleshoot_No_Crystals->Reduce_Solvent Add_Seed Add Seed Crystal/ Scratch Flask Troubleshoot_No_Crystals->Add_Seed Slower_Cooling Reheat and Cool Slower Troubleshoot_No_Crystals->Slower_Cooling Chromatography Consider Chromatography Troubleshoot_No_Crystals->Chromatography Reduce_Solvent->Cooling Add_Seed->Cooling Slower_Cooling->Cooling

Caption: A logical decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?

Sources

Optimization

troubleshooting low solubility of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

The following technical guide is structured as a specialized Support Center resource. It addresses the specific physicochemical challenges associated with 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a neutral lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It addresses the specific physicochemical challenges associated with 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a neutral lipophilic benzamide derivative often utilized as a fragment or intermediate in medicinal chemistry.

Subject: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Ticket Type: Physicochemical Properties & Formulation Support Assigned Specialist: Senior Application Scientist

🟢 Diagnostic Hub: Start Here

User Issue: "My compound won't dissolve, or precipitates upon dilution."

Before modifying your protocol, identify the specific failure mode using the properties below.

PropertyValue (Est.)Implication
Molecular Weight ~302.16 g/mol Small molecule, typically permeable.
LogP (Calc.) ~2.3 – 2.8Moderately lipophilic. Poor water solubility expected.[1]
pKa NeutralCritical: pH adjustment (acid/base) will not significantly improve solubility.
H-Bond Donors 1 (Amide NH)High crystal lattice energy (potential "brick dust" solid).
H-Bond Acceptors 3 (C=O, 2x -O-)Good candidate for hydrogen-bond disrupting solvents (DMSO, alcohols).
📉 Troubleshooting Decision Matrix

Use this logic flow to determine your next step.

Solubility_Troubleshooting Start Identify Problem Solid Solid won't dissolve in DMSO/Organic Stock Start->Solid Aq Precipitates when added to Water/Media Start->Aq Solid_Action Issue: Crystal Lattice Energy Action: Disrupt H-Bonds (See Module 1) Solid->Solid_Action Aq_Check Check Final Concentration Aq->Aq_Check Aq_Action1 > 100 µM? Likely exceeds thermodynamic limit. Use Cosolvents (Module 2) Aq_Check->Aq_Action1 Aq_Action2 < 10 µM? Kinetic precipitation. Optimize Mixing Speed/Order Aq_Check->Aq_Action2

Figure 1: Diagnostic workflow for categorizing solubility failures.

Module 1: Dissolving the Solid (Stock Preparation)

Issue: The powder remains visible in DMSO or Ethanol, or forms a gel.

The Science: Why is this happening?

Benzamides possess a rigid amide core capable of forming strong intermolecular hydrogen bonds (N-H ··· O=C). This creates a stable crystal lattice (high melting point) that resists solvation. This phenomenon is often called "brick dust" behavior.

Protocol: Breaking the Lattice

Do NOT simply add more solvent.[2][3] Use energy and entropy to your advantage.

  • Solvent Choice:

    • Primary: DMSO (Dimethyl sulfoxide) is the gold standard (Dielectric constant

      
       = 47).
      
    • Secondary: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) if DMSO fails.

    • Avoid: Pure water, diethyl ether, or hexane.

  • The "Hot Start" Method:

    • Add DMSO to the solid to reach 50% of the target volume .

    • Sonication: Sonicate at 40°C for 10–15 minutes. The heat disrupts the lattice; the ultrasound breaks particle agglomerates.

    • Vortex: Vortex vigorously while warm.

    • Once dissolved, add the remaining DMSO to reach volume.[2]

  • Moisture Control:

    • Warning: DMSO is hygroscopic. If your DMSO is "wet" (absorbed water from air), the lipophilic benzamide will not dissolve. Use anhydrous DMSO from a fresh or septum-sealed bottle.

Module 2: Preventing "Crash-Out" in Biological Assays

Issue: The DMSO stock is clear, but the solution turns cloudy (precipitates) when added to cell culture media or buffer.

The Science: The "LogP Cliff"

Upon dilution into water, the solvent environment changes instantly from lipophilic (DMSO) to hydrophilic. If the compound's concentration exceeds its thermodynamic solubility in water (likely <10 µM for this molecule), it nucleates and crystallizes.

Protocol: The "Intermediate Dilution" Step

Avoid "shocking" the compound. Use a serial dilution strategy that maintains a cosolvent sheath.

Incorrect Method: 10 mM DMSO Stock ➔ Directly into 10 mL Media (Precipitation Risk: High)

Correct Method (Step-down):

  • Prepare 1000x Stock: 10 mM in DMSO.

  • Prepare 10x Intermediate: Dilute 10 µL of Stock into 990 µL of buffer containing 10% Solutol HS15 or 0.1% Pluronic F-127 .

    • Why? The surfactant prevents micro-crystal nucleation.

  • Final Dilution: Add the Intermediate to your assay plate.

Recommended Cosolvent Systems
Vehicle ComponentFunctionMax Tolerated (Cell Assay)Max Tolerated (In Vivo IV)
DMSO Primary Solubilizer0.1% - 0.5%5%
PEG 400 Cosolvent (Polarity Bridge)1%40%
Tween 80 Surfactant (Micelle former)0.01%1 - 5%
HP-β-CD Complexing Agent1 - 5%20 - 40%

Expert Tip: For this specific benzamide, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin can encapsulate the bromophenyl ring, shielding the lipophilic portion from water while the outer shell remains soluble.

Module 3: Formulation for Animal Studies (In Vivo)

Issue: Need high concentration (e.g., 10 mg/kg) for dosing.

Formulation Workflow

Since this is a neutral molecule, pH adjustment is ineffective. You must use Cosolvency or Complexation .

Formulation_Workflow Input Solid Compound Step1 Dissolve in 5% DMSO + 5% Ethanol Input->Step1 Step2 Add 40% PEG 400 Step1->Step2 Step3 Slowly add 50% Water/Saline Step2->Step3 Check Visual Inspection Step3->Check Success Clear Solution (Ready to Dose) Check->Success Yes Fail Cloudy? Switch to 20% HP-beta-CD Check->Fail No

Figure 2: Step-wise formulation protocol for IP/IV administration.

Recipe A (Standard):

  • 5% DMSO

  • 40% PEG 400

  • 55% Saline

  • Order of addition is critical: Dissolve in DMSO/PEG first, then add Saline dropwise with stirring.

Recipe B (Advanced - If A fails):

  • 20% (w/v) HP-β-Cyclodextrin in water.

  • Method: Dissolve CD in water first. Add compound solid. Stir for 4–24 hours (thermodynamic equilibration). Filter (0.22 µm) before use.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It has a nitrogen atom. A: No. The nitrogen in 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is part of an amide bond. The lone pair is delocalized into the carbonyl group, making it non-basic [1]. Adding acid will not protonate it and may hydrolyze the amide bond over time, destroying your compound.

Q: My DMSO stock froze in the fridge and now has crystals. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The crystals are likely pure DMSO freezing out, pushing the compound into a supersaturated state which then precipitates.

  • Fix: Thaw completely at 37°C. Vortex vigorously. Ensure no solids remain before use. If solids persist, sonicate.

Q: Why does the literature show different solubility for similar benzamides? A: Polymorphism. Benzamides can exist in different crystal forms (polymorphs) with vastly different solubilities [2]. If you synthesized this yourself, you might have a stable crystalline form. Amorphous forms (generated by rapid evaporation or spray drying) dissolve faster but are less stable.

References

  • PubChem. Compound Summary: Benzamide Derivatives.[4] National Library of Medicine (US). Available at: [Link] (Accessed 2026).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).
  • NIH Assay Guidance Manual. Solubility and Permeability. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Bond Formation for Methoxypropyl Benzamides

Welcome to the technical support center for the synthesis of methoxypropyl benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methoxypropyl benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.

Introduction to Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and pharmaceutical development.[1][2][3][4] Its formation, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently utilized reactions in the synthesis of drug candidates.[1][2][3] However, what appears to be a straightforward transformation can be fraught with challenges such as low yields, side reactions, and epimerization, especially when dealing with complex substrates like methoxypropyl benzamides.[1][5][6]

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species.[1][7] This is typically achieved using coupling reagents.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of methoxypropyl benzamides.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in amide bond formation are a common frustration.[6] The root cause often lies in one or more of the following areas:

  • Inefficient Carboxylic Acid Activation: The primary role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[9] If this activation is incomplete, the subsequent reaction with the amine will be sluggish.

    • Troubleshooting:

      • Reagent Choice: Not all coupling reagents are created equal. For sterically hindered benzoic acids or less nucleophilic methoxypropylamines, a more potent coupling reagent may be necessary. Consider switching from a standard carbodiimide like DCC or EDC to a phosphonium salt (e.g., PyBOP®, PyAOP) or an aminium/uronium salt (e.g., HATU, HBTU).[1][10][11]

      • Reagent Quality: Coupling reagents can degrade upon exposure to moisture. Ensure your reagents are fresh and have been stored under anhydrous conditions.

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve reaction efficiency.[1][7] These additives react with the initial activated intermediate to form an active ester that is more stable and less prone to side reactions like racemization.[7]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: The choice of solvent is critical.[2] While dipolar aprotic solvents like DMF and DCM are common, they are coming under increased regulatory scrutiny.[2][12] Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been shown to be effective in many cases.[13] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[6]

      • Temperature: While many coupling reactions proceed at room temperature, some stubborn couplings may benefit from gentle heating.[14] Conversely, for reactions prone to side reactions or epimerization, cooling the reaction mixture (e.g., to 0 °C) during the addition of the coupling reagent can be beneficial.[14] A systematic temperature screen can help identify the optimal conditions.

      • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.[1] Ensure you are using a sufficient excess of the base.

  • Steric Hindrance: Bulky substituents on either the benzoic acid or the methoxypropylamine can impede the approach of the reactants.[6]

    • Troubleshooting:

      • As mentioned, employing more reactive coupling reagents like HATU or PyAOP can often overcome steric hindrance.[10][11]

      • Prolonging the reaction time may also be necessary.

Q2: I'm observing significant epimerization of a chiral center adjacent to the carboxyl group. How can I minimize this?

Epimerization is a major concern when coupling chiral carboxylic acids, as it leads to a mixture of diastereomers that can be difficult to separate and can impact the biological activity of the final compound.[5][15]

  • Mechanism of Epimerization: The primary pathway for epimerization involves the formation of an oxazolone intermediate.[15] The activated carboxylic acid can cyclize, and the resulting oxazolone has an acidic proton at the chiral center which can be easily abstracted by a base, leading to racemization.[15]

  • Strategies to Suppress Epimerization:

    • Coupling Reagent and Additive Selection:

      • Carbodiimides like DCC are known to cause higher levels of epimerization.[1]

      • The use of additives like HOBt and, particularly, HOAt is highly effective at suppressing epimerization.[1][7] They rapidly trap the activated intermediate to form an active ester that is less prone to oxazolone formation.[7]

      • Aminium/uronium salts like HATU and phosphonium salts are generally considered to result in less epimerization.[10]

      • Propanephosphonic acid anhydride (T3P®) in combination with pyridine has been shown to be a robust method for low-epimerization amide bond formation.[16][17]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature is a crucial factor in minimizing epimerization.[16]

      • Base: The choice and amount of base can influence the rate of epimerization. Use the minimum amount of a hindered, non-nucleophilic base necessary.

Q3: My reaction mixture is complex, and purification is challenging. What are the potential side reactions and how can I avoid them?

A messy reaction profile often indicates the presence of side products.[18] Understanding these side reactions is key to optimizing your protocol.

  • N-acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.[19]

    • Prevention: The addition of HOBt or HOAt can intercept the O-acylisourea intermediate before it has a chance to rearrange.[7]

  • Guanidinium Byproduct (with Aminium/Uronium Reagents): If the coupling reagent reacts directly with the amine, a guanidinium byproduct can form.[20]

    • Prevention: This is often a result of slow pre-activation of the carboxylic acid or using an excess of the coupling reagent.[20] Ensure the carboxylic acid and coupling reagent are allowed to react for a sufficient time before adding the amine.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[19] While this anhydride can still react to form the desired amide, it consumes an extra equivalent of the starting acid.

Q4: How do I choose the right coupling reagent for my specific methoxypropyl benzamide synthesis?

The "best" coupling reagent is highly dependent on the specific substrates and desired reaction outcomes.

Decision Workflow for Coupling Reagent Selection

G start Start: Define Synthesis Goals epimerization Is epimerization a concern? start->epimerization steric_hindrance Are substrates sterically hindered? epimerization->steric_hindrance No t3p_pyridine Consider T3P® / Pyridine epimerization->t3p_pyridine Yes cost_scale Is cost/scalability a primary factor? steric_hindrance->cost_scale No hatu_pybop Use HATU, HCTU, PyAOP, or PyBOP steric_hindrance->hatu_pybop Yes edc_hobt Use EDC/HOBt or DIC/HOBt cost_scale->edc_hobt No acid_chloride Consider forming the acid chloride (e.g., with SOCl2) cost_scale->acid_chloride Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Summary of Common Coupling Reagents

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[7][21]Risk of N-acylurea formation, higher epimerization rates.[1][19]
Aminium/Uronium HATU, HBTU, HCTUHigh reactivity, fast reactions, low epimerization (especially with HOAt-based reagents).[1][10][11]Higher cost, potential for guanidinium side products.
Phosphonium PyBOP®, PyAOP, BOPVery effective for hindered couplings, low epimerization.[1][10][22]Can generate phosphine oxide byproducts.[23]
Phosphonic Anhydride T3P®Low epimerization with pyridine, water-soluble byproducts, scalable.[16][17]May be less effective for some alkyl acid-aryl amine couplings.[13]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the benzoic acid derivative (1.0 eq.) in an anhydrous solvent (e.g., DMF or 2-MeTHF, ~0.1 M), add the methoxypropylamine (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • Stir the solution for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I run my amide coupling reaction in water? A: While traditionally performed in organic solvents, there is growing interest in developing amide bond formation protocols in water for sustainability reasons.[24][25] Specific water-soluble coupling reagents like EDC are often used for bioconjugation in aqueous buffers.[21][26] However, for general organic synthesis, yields may be lower due to hydrolysis of activated intermediates.

Q: My amine is an HCl salt. Do I need to do anything special? A: Yes. The amine must be in its free base form to be nucleophilic.[6] If you are using an amine hydrochloride salt, you must add at least one extra equivalent of base to neutralize the HCl and liberate the free amine.

Q: What is the role of DMAP in some amide coupling protocols? A: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[5] It is often used in catalytic amounts with carbodiimides. DMAP reacts with the activated intermediate to form a highly reactive N-acylpyridinium species, which then rapidly reacts with the amine.

Q: How can I remove the urea byproduct from a DCC or DIC reaction? A: Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many organic solvents and can often be removed by filtration.[10] Diisopropylurea, from DIC, is more soluble, making DIC a better choice for solid-phase synthesis where filtration is not feasible.[10]

Visualizing the Mechanism: Carbodiimide Coupling

The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide coupling agent like EDC, including the role of an additive like HOBt.

G cluster_pathways Reaction Pathways RCOOH R-COOH (Benzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Amide R-CO-NHR' (Desired Amide) O_Acylisourea->Amide + Amine NAcylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->NAcylurea Rearrangement ActiveEster HOBt Active Ester (More Stable) O_Acylisourea->ActiveEster + HOBt Amine R'-NH2 (Methoxypropylamine) Urea Isourea Byproduct HOBt HOBt (Additive) ActiveEster->Amide + Amine

Caption: Mechanism of carbodiimide-mediated amide bond formation.

This guide provides a comprehensive overview of the key considerations for optimizing the synthesis of methoxypropyl benzamides. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your amidation reactions.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (2026, January 29). Retrieved February 14, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved February 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 14, 2026, from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Phosphonium coupling. (n.d.). Retrieved February 14, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Phosphonium coupling - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved February 14, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596. [Link]

  • Koshizuka, M., Shimada, N., & Makino, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(55), 7845–7860. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Carbodiimide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Temperature control and side reactions in PPAA (T3P) couplings. (2021, June 20). Retrieved February 14, 2026, from [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Carbodiimide - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mechanism of peptide bond formation through carbodiimide. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent developments in catalytic amide bond formation - Sci-Hub. (n.d.). Retrieved February 14, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - Novartis OAK. (2022, June 14). Retrieved February 14, 2026, from [Link]

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  • optimizing reaction selectivity with dmap in amide bond formation - BDMAEE. (2025, April 30). Retrieved February 14, 2026, from [Link]

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  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. (2019, January 8). Retrieved February 14, 2026, from [Link]

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  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved February 14, 2026, from [Link]

  • Amide - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020, November 2). Retrieved February 14, 2026, from [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (2015, March 22). Retrieved February 14, 2026, from [Link]

  • Proposed mechanism for activation by uronium salt. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Welcome to the technical support guide for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this compound, with a specific focus on preventing unwanted hydrolysis. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their material throughout storage and experimentation.

Section 1: Understanding the Hydrolysis of Benzamides

Q1: What is amide hydrolysis, and why should I be concerned about it with 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide?

Answer: Amide hydrolysis is a chemical reaction in which the amide bond is cleaved by reacting with water, resulting in the formation of a carboxylic acid and an amine.[1][2] In the case of your compound, hydrolysis would lead to the formation of 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine, compromising the purity and efficacy of your sample.

While amides are recognized as one of the most stable carboxylic acid derivatives due to resonance stabilization of the C-N bond, they are not completely inert.[3][4] The reaction is typically slow under neutral conditions but can be significantly accelerated by the presence of acids or bases, which act as catalysts.[5][6][7] Therefore, exposure to acidic or basic environments, even mild ones, during storage, workup, or purification presents a significant risk of degradation.

The mechanism of hydrolysis can proceed via two primary pathways:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][5]

  • Base-Catalyzed (Saponification) Hydrolysis: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is often driven to completion by the final deprotonation of the resulting carboxylic acid.[5][8]

Below is a diagram illustrating these catalytic pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Amide A_Protonation Protonated Amide (Activated Carbonyl) A_Start->A_Protonation + H⁺ A_H2O_Attack Tetrahedral Intermediate A_Protonation->A_H2O_Attack + H₂O A_End Carboxylic Acid + Protonated Amine A_H2O_Attack->A_End - H⁺ B_Start Amide B_OH_Attack Tetrahedral Intermediate B_Start->B_OH_Attack + OH⁻ B_End Carboxylate + Amine B_OH_Attack->B_End Elimination of Amine Anion start_node 3-bromo-4-methoxy-N- (3-methoxypropyl)benzamide start_node->A_Start start_node->B_Start

Caption: Acid- and base-catalyzed amide hydrolysis pathways.

Section 2: Troubleshooting Guide for Preventing Hydrolysis

This section addresses common experimental stages where hydrolysis can occur and provides actionable protocols to mitigate the risk.

Storage and Handling

Q2: My stored sample shows increasing levels of an acidic impurity over time. How do I confirm it's hydrolysis and what are the correct storage procedures?

Answer: The primary acidic impurity is almost certainly 3-bromo-4-methoxybenzoic acid. You can confirm this by co-injecting your sample with an authentic standard of the suspected acid in an HPLC analysis or by using LC-MS to identify the mass of the impurity.

Amides are generally stable solids, but long-term stability requires minimizing exposure to atmospheric moisture and potential contaminants.[9] The rate of hydrolysis, even if slow, is cumulative.

Protocol for Optimal Storage:

  • Ensure Dryness: Ensure the material is rigorously dried under a high vacuum to remove any residual solvents (especially water) before long-term storage.

  • Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere, such as argon or nitrogen. This displaces air, which contains moisture.

  • Low Temperature: Store the vial at a low temperature, preferably at -20°C.[9] Low temperatures significantly decrease the rate of chemical reactions, including hydrolysis.

  • Desiccation: For added protection, place the sealed vial inside a larger, sealed container or a desiccator containing a desiccant like silica gel or Drierite®.

  • Light Protection: Use amber-colored vials or store the container in the dark to prevent potential light-induced degradation, although hydrolysis is the more direct concern.[9]

Data Summary: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature -20°C or lower Reduces the kinetic rate of hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen) Displaces atmospheric moisture.
Container Tightly sealed amber vial Prevents moisture ingress and light exposure.

| Additional | Use of a desiccator | Provides a secondary barrier against moisture. |

Reaction Workup

Q3: I observe a significant drop in my yield and the appearance of hydrolysis byproducts after performing an aqueous workup. How can I modify my extraction procedure?

Answer: This is a very common issue. Standard workups often involve washes with acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) solutions to remove unreacted starting materials or byproducts. For an amide, these conditions are explicitly catalytic for hydrolysis and must be avoided.[2][5] Even a seemingly benign wash with a saturated sodium bicarbonate solution can be sufficiently basic to cause some hydrolysis if contact time is prolonged.

Protocol for a Hydrolysis-Averse Workup:

  • Quench Reaction: If applicable, quench the reaction with a neutral or near-neutral solution, such as a saturated ammonium chloride (NH₄Cl) solution.

  • Initial Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with deionized water (2-3 times). Minimize the duration of these washes.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure as soon as possible. Do not let the extracted amide sit in solution for extended periods.

Purification

Q4: My compound seems to decompose on my silica gel column. Is this hydrolysis, and what are my alternatives?

Answer: Yes, this is likely hydrolysis catalyzed by the silica gel itself. Standard silica gel has a surface pKa of around 4-5, making it sufficiently acidic to catalyze the hydrolysis of sensitive compounds, especially when a protic solvent like methanol is used in the eluent.[10] The long contact time on the column exacerbates the problem.

Troubleshooting Purification Methods:

  • Method 1: Neutralized Silica Gel Chromatography

    • Rationale: Adding a small amount of a basic modifier to the eluent neutralizes the acidic sites on the silica surface.

    • Protocol:

      • Prepare your eluent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

      • Equilibrate your silica gel column with this modified eluent before loading your sample.

      • Run the column as usual. Be aware that triethylamine will need to be removed from the product fractions during solvent evaporation, which may require a higher vacuum.[10]

  • Method 2: Recrystallization

    • Rationale: This is often the best method for purifying solid amides as it avoids contact with stationary phases altogether.[10][11]

    • Protocol:

      • Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexane). The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

      • Dissolve your crude product in the minimum amount of the chosen boiling solvent.

      • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

  • Method 3: Alternative Stationary Phases

    • Consider using neutral or basic alumina for chromatography if recrystallization is not effective. However, be sure to test on a small scale first, as alumina can have its own reactivity issues.

Section 3: Analytical Workflows for Quality Control

Q5: How can I set up a reliable analytical method to quantify the level of hydrolysis in my sample?

Answer: A robust quality control method is essential. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a mass spectrometer (MS).[12]

Protocol for HPLC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Create a dilution for injection (e.g., 10 µg/mL).

  • Column: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Note: While the mobile phase is acidic, the short residence time on the column at room temperature generally does not cause significant on-column hydrolysis.

  • Detection:

    • UV Detector: Monitor at a wavelength where both the amide and the carboxylic acid byproduct have strong absorbance (e.g., ~230-254 nm).

    • Mass Spectrometer: Use electrospray ionization (ESI) in positive mode to monitor for the [M+H]⁺ ions of the parent amide and the amine byproduct, and in negative mode for the [M-H]⁻ ion of the carboxylic acid byproduct.

  • Quantification: Calculate the percentage of the hydrolysis product by peak area percentage, assuming a similar response factor to the parent compound, or for higher accuracy, by creating a calibration curve using a pure standard of the 3-bromo-4-methoxybenzoic acid.

G cluster_workflow Analytical Workflow for Hydrolysis Detection cluster_data Data Analysis Sample Sample of Benzamide Prep Prepare Solution (e.g., 1 mg/mL in ACN) Sample->Prep Inject Inject onto RP-HPLC System Prep->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect Analytes (UV and MS) Separate->Detect Identify Identify Peaks (Retention Time & Mass) Detect->Identify Quantify Quantify Area % of Parent vs. Impurities Identify->Quantify Report Report Purity Quantify->Report

Sources

Troubleshooting

scale-up synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Target: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide[1] Executive Summary & Route Strategy Welcome to the Technical Support Center. You are likely accessing this guide because you need to transition the synthesis of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Target: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide[1]

Executive Summary & Route Strategy

Welcome to the Technical Support Center. You are likely accessing this guide because you need to transition the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide from a medicinal chemistry route (mg scale) to a process-viable route (100g – 1kg+).

The Challenge: Medicinal chemistry routes often use expensive coupling reagents (HATU, EDC) and chromatographic purification. These are non-viable at scale due to cost, atom economy, and waste generation.

The Solution: For this specific benzamide, we recommend the Acid Chloride Method via Thionyl Chloride (


).
  • Why? The 3-bromo and 4-methoxy substituents on the aromatic ring are electronically stable to

    
    .[1] The reaction generates gaseous byproducts (
    
    
    
    ,
    
    
    ), simplifying workup.
  • Self-Validating Step: The conversion of the white solid acid to a clear/yellow oil (acid chloride) provides an immediate visual confirmation of activation.

Route Visualization

The following diagram outlines the approved workflow for scale-up.

G Start Start: 3-Bromo-4-methoxybenzoic Acid Activation Activation (SOCl2, Cat. DMF, Toluene) Temp: 75-80°C Start->Activation IPC_1 IPC 1: HPLC/TLC (Check for unreacted Acid) Activation->IPC_1 IPC_1->Activation Incomplete (<98%) Coupling Coupling (3-Methoxypropylamine, Base) Temp: <10°C (Exotherm Control) IPC_1->Coupling Pass Workup Workup (Acid/Base Wash) Removal of amine salts Coupling->Workup Crystallization Crystallization (Toluene/Heptane or EtOH/H2O) Workup->Crystallization

Figure 1: Process flow for the scale-up synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

The "Golden Batch" Protocol (1.0 kg Scale Basis)

Note: This protocol is designed for a 1.0 kg input of the starting acid. Adjust volumes proportionally.

Phase A: Activation (Acid Chloride Formation)

Reagents:

  • 3-Bromo-4-methoxybenzoic acid: 1.0 kg (4.33 mol)[1]

  • Thionyl Chloride (

    
    ): 0.62 kg (5.20 mol, 1.2 equiv)
    
  • Toluene (Anhydrous): 5.0 L (5 vol)

  • DMF (Catalyst): 10 mL (0.01 vol)

Procedure:

  • Setup: Charge the reaction vessel with 3-bromo-4-methoxybenzoic acid , Toluene , and DMF . Initiate stirring.

  • Addition: Heat the slurry to 50°C. Add

    
      dropwise over 60 minutes via an addition funnel. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Heat the mixture to 75–80°C. The slurry will dissolve to form a clear solution (yellow/amber). Stir for 3–4 hours.

  • IPC 1 (Critical): Aliquot 50 µL into MeOH (quench to methyl ester). Analyze by HPLC.

    • Target: < 1.0% starting acid (as methyl ester).

  • Concentration: Distill off excess

    
     and Toluene under reduced pressure (50°C) to approx. 2 volumes. Chase with fresh Toluene (2 x 1 L) to remove residual HCl.
    
Phase B: Amidation (Coupling)

Reagents:

  • 3-Methoxypropylamine: 0.46 kg (5.20 mol, 1.2 equiv)[1]

  • Triethylamine (

    
    ): 0.53 kg (5.20 mol, 1.2 equiv) [Optional if using biphasic Schotten-Baumann][1]
    
  • Toluene (Solvent): 5.0 L

Procedure:

  • Preparation: Dissolve the 3-Methoxypropylamine and

    
      in fresh Toluene (5 L) in a separate vessel. Cool to 0–5°C.[2]
    
  • Coupling: Add the Acid Chloride solution (from Phase A) to the amine solution slowly, maintaining internal temperature < 15°C . Critical: This reaction is highly exothermic.[1][3]

  • Aging: Allow to warm to 20–25°C and stir for 2 hours.

  • IPC 2: Check for disappearance of Acid Chloride (as methyl ester) and formation of Product.

Phase C: Workup & Isolation
  • Quench: Add Water (5 L). Stir for 30 mins.

  • Wash 1 (Basic): Separate layers. Wash organic layer with 1M NaOH (2 L) to remove unreacted starting acid.

  • Wash 2 (Acidic): Wash organic layer with 1M HCl (2 L) to remove excess amine and

    
    .
    
  • Wash 3 (Neutral): Wash with Brine (2 L). Dry over

    
     (or azeotropic dry).
    
  • Crystallization:

    • Concentrate Toluene to ~3 volumes.

    • Heat to 70°C to dissolve solids.

    • Slowly add n-Heptane (approx. 3–5 volumes) until persistent cloudiness.[1]

    • Cool slowly to 0–5°C over 4 hours.

    • Filter and wash with cold Toluene/Heptane (1:2).

    • Yield Expectation: 85–92% (approx. 1.1–1.2 kg).

Critical Process Parameters (CPPs)

Data summarized for Quality Assurance (QA) monitoring.

ParameterRangeImpact of Deviation

Stoichiometry
1.1 – 1.3 equiv<1.1: Incomplete activation. >1.5: Difficult removal; potential side reactions.
Coupling Temp 0 – 15°C>20°C: Increased impurity profile (dimers, color bodies).
Amine Stoichiometry 1.1 – 1.2 equiv<1.0: Incomplete reaction, lower yield.
Water Content (Phase A) < 0.05%High water hydrolyzes

, stalling activation.
Troubleshooting Guide

Use this logic tree to diagnose issues during the campaign.

Troubleshooting Problem Problem Detected Issue_1 Low Conversion (IPC 1) Problem->Issue_1 Issue_2 Colored Impurity (Pink/Red) Problem->Issue_2 Issue_3 Sticky Solid / Oil (Isolation) Problem->Issue_3 Root_1 Wet Solvents or Old SOCl2 Issue_1->Root_1 Root_2 Oxidation of Amine or Phenol trace Issue_2->Root_2 Root_3 Residual Toluene or Impure seed Issue_3->Root_3 Fix_1 Action: Chase with Toluene, Add 0.2 eq fresh SOCl2 Root_1->Fix_1 Fix_2 Action: Carbon treatment (Charcoal) during workup Root_2->Fix_2 Fix_3 Action: Re-heat, add more Heptane, Seed at 40°C Root_3->Fix_3

Figure 2: Troubleshooting logic for common scale-up anomalies.

Detailed Troubleshooting Q&A

Q: The reaction mixture turned dark red during the acid chloride formation.

  • Cause: Likely trace iron contamination in the reactor or degradation of the methoxy group (demethylation) due to excessive heating (>90°C).

  • Fix: Keep activation temp <80°C. If color persists, treat the final organic layer with activated charcoal (5 wt%) before crystallization.

Q: My product is oiling out instead of crystallizing.

  • Cause: Cooling too fast or residual Toluene content is too high (product is too soluble).

  • Fix: Re-heat to dissolve the oil. Add more anti-solvent (Heptane) slowly at elevated temperature (50°C) until "first cloud." Seed with pure crystal, then cool slowly (10°C/hour).

Q: IPC shows "Des-bromo" impurity. [1]

  • Cause: This is rare with

    
     but can happen if catalytic hydrogenation was attempted previously in the same vessel (Pd residue).
    
  • Fix: Ensure reactor cleaning validation. This impurity is very hard to remove via crystallization; prevention is key.

Analytical Validation (Self-Check)

Confirm identity using these expected spectral features.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.40 (t, 1H, NH  amide) – Diagnostic triplet.
      
    • 
       8.15 (d, 1H, Ar-H  ortho to Br).
      
    • 
       7.90 (dd, 1H, Ar-H ).
      
    • 
       7.20 (d, 1H, Ar-H  ortho to OMe).
      
    • 
       3.90 (s, 3H, Ar-OMe ).
      
    • 
       3.23 (s, 3H, aliphatic OMe ).
      
  • HPLC Purity:

    • Main Peak: >98.5%[1][4]

    • Starting Acid: <0.1% (Removed by NaOH wash)

    • Dimer (imide): <0.1% (Controlled by stoichiometry)

Frequently Asked Questions (FAQ)

Q: Can I use HATU or EDC for this scale-up? A: While chemically feasible, it is economically inefficient for kg-scale.[1] HATU costs significantly more than


 and generates large organic byproducts (tetramethylurea) that complicate crystallization. The Acid Chloride route is the industrial standard for benzamides.

Q: Is the 3-methoxypropylamine stable? A: Yes, but it is hygroscopic and flammable.[1] Store under nitrogen. If the amine has turned yellow/brown, distill it before use to prevent color transfer to the final product.

Q: Can I use Dichloromethane (DCM) instead of Toluene? A: DCM is a good solvent for solubility, but it is environmentally undesirable (halogenated waste) and has a low boiling point (limiting the activation temp). Toluene is preferred for Green Chemistry metrics and enables easier solvent swapping for crystallization.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108530, 3-Methoxypropylamine.[1]

  • Org. Synth. 1943, 23, 11. General procedures for Acid Chloride formation using Thionyl Chloride.

Sources

Optimization

alternative coupling reagents for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Topic: Alternative Coupling Reagents for the Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Audience: Researchers, scientists, and drug development professionals. Introduction The synthesis of 3-bromo-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Coupling Reagents for the Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a critical step in the development of various pharmacologically active molecules. The efficiency of the amide bond formation is highly dependent on the choice of coupling reagent and reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the selection of alternative coupling reagents for this specific transformation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and offers practical solutions.

Question 1: My reaction yield is consistently low (<50%) when using standard carbodiimide coupling reagents like DCC or EDC. What are the likely causes and how can I improve it?

Answer:

Low yields in carbodiimide-mediated couplings, especially with electron-rich benzoic acids like 3-bromo-4-methoxybenzoic acid, can stem from several factors.

  • Causality: The electron-donating methoxy group at the 4-position can reduce the electrophilicity of the carboxylic acid, making it less reactive towards the amine. Furthermore, the bromine atom at the 3-position introduces some steric hindrance. Standard carbodiimides might not be potent enough to efficiently activate the carboxylic acid under these conditions. A common side reaction is the formation of a stable O-acylisourea intermediate that can rearrange to an unreactive N-acylurea byproduct, effectively consuming your starting material.

  • Troubleshooting Steps & Solutions:

    • Additive Inclusion: The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the O-acylisourea intermediate to form a highly reactive activated ester, which then efficiently acylates the amine, minimizing the formation of the N-acylurea byproduct.

    • Alternative Carbodiimides: Consider using a more sterically hindered and soluble carbodiimide like diisopropylcarbodiimide (DIC). DIC can sometimes offer better performance and easier purification as the corresponding urea byproduct is more soluble in organic solvents.

    • Switching Coupling Reagent Class: If the issue persists, moving away from carbodiimides to a more potent class of coupling reagents is recommended. Phosphonium or uronium-based reagents are excellent alternatives.

      • Phosphonium Reagents: BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. They react with the carboxylic acid to form a highly reactive phosphonium ester.

      • Uronium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are some of the most powerful coupling reagents available. HATU is particularly effective for sterically hindered substrates and less-reactive amines.

Experimental Protocol: High-Yield Amide Coupling using HATU

  • To a solution of 3-bromo-4-methoxybenzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2) at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

  • Add 3-methoxypropylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant epimerization of my starting material, which contains a chiral center. How can I mitigate this side reaction?

Answer:

While the target molecule, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, is not chiral, this is a critical consideration for many drug development projects where analogs may contain stereocenters.

  • Causality: Epimerization, or racemization, during amide bond formation often occurs through the formation of an oxazolone intermediate, particularly when using carbodiimides. The acidity of the α-proton of the activated carboxylic acid is increased, facilitating its removal by a base and subsequent loss of stereochemical integrity.

  • Mitigation Strategies:

    • Choice of Reagent: Uronium reagents like HATU, in the presence of a non-nucleophilic base like DIPEA or 2,4,6-collidine, are known to suppress racemization. The use of HOAt as an additive with carbodiimides can also reduce the risk of epimerization compared to HOBt.

    • Newer Generation Reagents: Consider using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is a third-generation uronium-type coupling reagent that has demonstrated a very low propensity for racemization.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskByproduct Solubility
DCCCarbodiimideModerateHighLow
EDCCarbodiimideModerateHighHigh (water-soluble)
DICCarbodiimideModerateHighModerate
BOPPhosphoniumHighModerateHigh
PyBOPPhosphoniumHighModerateHigh
HBTUUroniumVery HighLowHigh
HATUUroniumVery HighVery LowHigh
HCTUUroniumVery HighLowHigh
COMUUroniumVery HighVery LowHigh

Frequently Asked Questions (FAQs)

Q1: What are the key differences between phosphonium and uronium-based coupling reagents?

A1: Both are highly efficient activating agents for carboxylic acids. The primary difference lies in their structure and byproducts. Phosphonium reagents, like BOP and PyBOP, generate carcinogenic HMPA (hexamethylphosphoramide) as a byproduct, which requires careful handling and disposal. Uronium reagents, such as HBTU and HATU, are generally considered safer as they do not produce HMPA. The byproducts of uronium reagents are water-soluble, facilitating easier purification.

Q2: When should I choose a less reactive coupling reagent?

A2: While highly reactive reagents are often desirable, they can be non-selective in complex molecules with multiple functional groups. If your substrate contains sensitive functional groups that could react with a potent coupling reagent, a milder option like a carbodiimide with an additive might be more appropriate. A stepwise approach, starting with milder conditions and escalating if necessary, is often a prudent strategy.

Q3: How does the choice of solvent and base affect the coupling reaction?

A3: The solvent and base play critical roles in the reaction's success.

  • Solvent: Aprotic polar solvents like DMF, NMP, and DCM are commonly used as they effectively dissolve the reactants and intermediates.

  • Base: A non-nucleophilic organic base is essential to neutralize the acid released during the reaction and to facilitate the deprotonation of the amine. DIPEA and triethylamine (TEA) are common choices. However, for sensitive substrates prone to racemization, a more sterically hindered and less basic base like 2,4,6-collidine is recommended.

Visualizing the Workflow

Diagram 1: Decision Tree for Coupling Reagent Selection

G start Start: Low Yield with Standard Carbodiimide add_additive Incorporate Additive (HOBt/HOAt)? start->add_additive yield_improved Yield Improved? add_additive->yield_improved Yes switch_reagent Switch to Uronium/Phosphonium Reagent (HATU/PyBOP) add_additive->switch_reagent No optimize Optimize Reaction Conditions yield_improved->optimize Yes yield_improved->switch_reagent No end Successful Coupling optimize->end racemization_check Racemization a Concern? switch_reagent->racemization_check switch_reagent->end racemization_check->switch_reagent No, continue with PyBOP/HBTU use_hatu_comu Use HATU or COMU racemization_check->use_hatu_comu Yes use_hatu_comu->end G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActivatedEster R-CO-OAt (Active Ester) RCOOH->ActivatedEster + HATU, Base HATU HATU Amide R-CO-NHR' (Product) ActivatedEster->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of amide bond formation using a uronium reagent like HATU.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: The impact of additives on the reactivity of EDC and other carbodiimides Source: Journal of Peptide Science URL: [Link]

  • Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Racemization in Peptide Synthesis Source: European Journal of Organic Chemistry URL: [Link]

  • Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts Source: Organic Letters URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Welcome to the dedicated technical support guide for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.

Core Synthesis Overview

The target molecule is synthesized via an amide coupling reaction between 3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine. This is typically achieved by activating the carboxylic acid with a coupling reagent, which facilitates nucleophilic attack by the amine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My reaction yield is very low, or the reaction fails to proceed to completion. What are the likely causes?

Low conversion is a frequent issue that can often be traced back to three main areas: inefficient carboxylic acid activation, amine nucleophilicity, or reaction conditions.

Possible Causes & Recommended Solutions:

  • Cause A: Incomplete Carboxylic Acid Activation. The first step in the reaction is the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea ester when using a carbodiimide like EDC.[1][2] If this activation is inefficient, the reaction will stall.

    • Solution:

      • Verify Reagent Quality: Carbodiimide coupling reagents (e.g., EDC, DCC) are moisture-sensitive. Ensure your reagents are fresh and have been stored under anhydrous conditions.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and any additives (like HOBt) to drive the activation to completion.

      • Consider a More Potent Activator: For challenging couplings, stronger activating agents like HATU or HBTU can be more effective than standard carbodiimide systems.[3]

  • Cause B: Deactivated or Unavailable Amine. The amine must be a free, unprotonated nucleophile to attack the activated acid.

    • Solution:

      • Liberate the Free Amine: If your 3-methoxypropylamine is in the form of a salt (e.g., hydrochloride), you must add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid and free the amine.[4] Use at least one equivalent of the base for the salt, plus a slight excess if the reaction conditions are acidic.

      • Avoid Acid-Base Neutralization: A common mistake is mixing the carboxylic acid and amine before adding the coupling reagent. This can lead to a simple acid-base reaction, forming an ammonium carboxylate salt that is unreactive.[5] The proper order of addition is crucial: activate the acid first, then add the amine.

  • Cause C: Suboptimal Reaction Conditions.

    • Solution:

      • Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). DMF can sometimes accelerate reactions but may also promote side reactions.[6]

      • Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial, but this can also increase the rate of side reactions.[6] Monitor the reaction closely by TLC or LC-MS.

Question 2: I've isolated my product, but it's contaminated with a byproduct of a similar polarity that is difficult to remove. What is this impurity?

This is a classic sign of N-acylurea formation, a notorious side reaction when using carbodiimide coupling reagents.[6][7]

Mechanism of N-Acylurea Formation:

The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (like EDC or DCC), is highly reactive.[2] While it is intended to react with the amine, it can undergo an intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea.[7] This byproduct often has solubility and chromatographic properties very similar to the desired amide product, making purification by column chromatography or recrystallization extremely challenging.[6]

Solutions to Minimize N-Acylurea Formation:

  • Use an Additive (HOBt or HOSu): This is the most effective and common solution. Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are added to the reaction mixture along with the carbodiimide.[3][8] They act as "acyl transfer agents" by rapidly trapping the O-acylisourea intermediate to form an active ester (e.g., an HOBt ester).[9][10] This active ester is more stable towards intramolecular rearrangement but is still highly reactive towards the amine nucleophile. This strategy effectively intercepts the pathway leading to the N-acylurea.[2][6]

  • Control Stoichiometry and Order of Addition: Activate the carboxylic acid with EDC/HOBt first before adding the amine. This ensures the O-acylisourea is rapidly converted to the more stable HOBt-ester.

  • Choose a Water-Soluble Carbodiimide (EDC): Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly advantageous. Not only are the resulting EDC-urea and N-acylurea byproducts water-soluble, but they can also often be removed with a simple aqueous workup (e.g., washing the organic layer with dilute acid or water), simplifying purification.[2][11]

Question 3: My product seems to have hydrolyzed back to the starting carboxylic acid during workup. How can I prevent this?

The activated carboxylic acid intermediates are highly susceptible to hydrolysis. If water is present, it can compete with the amine as a nucleophile, reverting the intermediate back to the starting material.

Solutions to Prevent Hydrolysis:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry solvents over molecular sieves. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Careful Workup: When quenching the reaction or performing an aqueous wash, do so quickly and preferably at a cool temperature (e.g., with an ice bath). Avoid prolonged contact with aqueous layers, especially if they are basic, as this can promote hydrolysis of the final amide product as well.[12]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent system is best for this specific synthesis?

For routine synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, the EDC/HOBt system is highly recommended. It offers an excellent balance of reactivity, cost-effectiveness, and side-reaction suppression.[13] The water-solubility of the byproducts is a significant advantage for purification.[2]

Reagent SystemKey AdvantagesKey Disadvantages
EDC / HOBt Good reactivity, suppresses N-acylurea formation[3][6], water-soluble byproducts simplify workup.[2][11]HOBt has safety/explosive concerns in its pure, dry state (usually sold wetted).
DCC / HOBt Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal which can be cumbersome.[1][8]
HATU / DIPEA Very high reactivity, often successful for difficult or sterically hindered couplings.[3]More expensive, byproducts can sometimes complicate purification.
Q2: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30-50% EtOAc in Hexanes). Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of the starting material and product. You can also use a potassium permanganate stain.

  • What to Look For: Spot the starting carboxylic acid, the amine (if it's UV active or stains), and the reaction mixture on the same plate. A successful reaction will show the consumption of the starting acid and the appearance of a new, typically less polar, product spot.

Q3: What is the recommended purification strategy?

Assuming an EDC-based coupling was used:

  • Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and basic byproducts, then with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can usually be purified to high homogeneity by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[12][15]

Visual Protocols & Pathways

Primary Reaction and Side Reaction Pathways

The following diagrams illustrate the desired reaction pathway using EDC/HOBt and the competing N-acylurea side reaction.

G cluster_main Desired Amide Formation Pathway cluster_side N-Acylurea Side Reaction Pathway Acid 3-bromo-4-methoxy- benzoic acid O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (More Stable Intermediate) O_acyl->HOBt_ester + HOBt O_acyl_side O-Acylisourea (Reactive Intermediate) HOBt_in HOBt HOBt_in->HOBt_ester Product Target Amide Product HOBt_ester->Product + Amine Amine 3-methoxypropylamine Amine->Product Urea EDC-Urea (Byproduct) N_acylurea N-Acylurea (Stable Side Product) O_acyl_side->N_acylurea Intramolecular Rearrangement

Caption: Key reaction intermediates and competing pathways.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to low reaction conversion.

Workflow start Low Yield Observed (via TLC/LC-MS) check_sm Is starting carboxylic acid consumed? start->check_sm extend_time Extend reaction time and/or warm to 40°C. check_sm->extend_time No check_amine Is starting amine a free base? check_sm->check_amine Yes check_reagents Check quality/age of EDC and HOBt. Use fresh reagents. re_evaluate Re-evaluate stoichiometry. Ensure 1.1-1.2 eq of coupling reagents. check_reagents->re_evaluate extend_time->check_reagents add_base Amine is a salt (e.g., HCl). Add 1.1 eq of DIPEA or other non-nucleophilic base. check_amine->add_base No failure Problem Persists: Consider stronger coupling agent (e.g., HATU) check_amine->failure Yes success Yield Improved add_base->success re_evaluate->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol (EDC/HOBt Method)

Materials:

  • 3-bromo-4-methoxybenzoic acid (1.0 eq)

  • 3-methoxypropylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt·H₂O (1.2 eq)

  • DIPEA (if starting with amine salt, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-methoxybenzoic acid (1.0 eq), HOBt·H₂O (1.2 eq), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate vial, dissolve 3-methoxypropylamine (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the amine solution to the reaction flask via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (approx. 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Vankayala, S. L. (2024). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Link

  • Chemistry Steps. (2025). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Link

  • Chandrasekhar, B. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Link

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Link

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Link

  • Boc Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

  • Wikipedia. (n.d.). Carbodiimide. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Link

  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Link

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Link

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Link

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Link

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives. Link

  • Chen, X. et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). Link

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Link

  • Aapptec Peptides. (n.d.). Coupling Reagents. Link

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Link

  • PMC. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Link

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Link

  • ResearchGate. (n.d.). Part 6: Preparation of Organic Compounds. Link

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Link

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a compound of interest in medicinal chemistry. By dissecting its predicted spectrum and comparing it with structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a practical framework for spectral interpretation and impurity profiling.

The Strategic Importance of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

The benzamide moiety is a prevalent scaffold in a multitude of pharmacologically active compounds. The specific substitution pattern of a bromo group at the 3-position, a methoxy group at the 4-position, and an N-(3-methoxypropyl) side chain introduces a unique combination of electronic and steric properties that can influence a molecule's biological activity and pharmacokinetic profile. Accurate characterization of this molecule by ¹H NMR is the first critical step in its journey from a synthesized compound to a potential drug candidate.

Experimental Protocol: Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

A common and effective method for the synthesis of N-alkylbenzamides is the coupling of a carboxylic acid with an amine.[1][2] The synthesis of the title compound can be envisioned through the reaction of 3-bromo-4-methoxybenzoic acid with 3-methoxypropylamine.

Step-by-Step Synthesis:

  • Activation of Carboxylic Acid: 3-bromo-4-methoxybenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), is added to activate the carboxylic acid.

  • Amine Addition: 3-Methoxypropylamine (1.1 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Potential Impurities and Their ¹H NMR Signatures:

  • Unreacted 3-bromo-4-methoxybenzoic acid: Will show a characteristic broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Unreacted 3-methoxypropylamine: Will exhibit signals corresponding to the amine protons, which are often broad and can exchange with deuterium in deuterated solvents.

  • Coupling agent by-products: These will have their own distinct ¹H NMR signals. For example, dicyclohexylurea (DCU) from DCC coupling shows broad multiplets in the aliphatic region.

Deconstructing the ¹H NMR Spectrum: A Predicted Analysis

The ¹H NMR spectrum of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the propyl chain, and the amide proton. The following table summarizes the expected chemical shifts (δ), multiplicities, coupling constants (J), and integrations for each proton environment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Aromatic)~8.0dJ_meta ≈ 2.01H
H-6 (Aromatic)~7.7ddJ_ortho ≈ 8.5, J_meta ≈ 2.01H
H-5 (Aromatic)~7.0dJ_ortho ≈ 8.51H
NH (Amide)~6.5 - 8.0t (broad)J ≈ 5.51H
OCH₃ (Aromatic)~3.9s-3H
N-CH₂~3.5qJ ≈ 6.5, 5.52H
O-CH₂~3.4tJ ≈ 6.52H
OCH₃ (Aliphatic)~3.3s-3H
C-CH₂-C~1.9pJ ≈ 6.52H
In-depth Analysis of Spectral Regions:

The Aromatic Region (δ 7.0 - 8.0 ppm):

The 1,2,4-trisubstituted benzene ring will give rise to a characteristic set of signals.[3][4]

  • H-2: This proton is ortho to the electron-withdrawing carbonyl group and meta to the electron-donating methoxy group. The deshielding effect of the carbonyl group will shift this proton downfield. It is expected to appear as a doublet due to meta-coupling with H-6 (⁴J ≈ 2.0 Hz).

  • H-6: This proton is ortho to the bromo substituent and meta to the carbonyl group. It will experience deshielding from both groups. It is expected to be a doublet of doublets due to ortho-coupling with H-5 (³J ≈ 8.5 Hz) and meta-coupling with H-2 (⁴J ≈ 2.0 Hz).

  • H-5: This proton is ortho to the electron-donating methoxy group, which will shield it relative to the other aromatic protons. It will appear as a doublet due to ortho-coupling with H-6 (³J ≈ 8.5 Hz).

The Methoxy Groups (δ 3.3 and 3.9 ppm):

The molecule contains two distinct methoxy groups which will appear as sharp singlets, each integrating to three protons.

  • Aromatic OCH₃: The methoxy group attached to the aromatic ring is expected to resonate at a higher chemical shift (around 3.9 ppm) due to the electronic environment of the benzene ring.

  • Aliphatic OCH₃: The methoxy group on the propyl chain will appear at a more upfield position (around 3.3 ppm), typical for an aliphatic ether.

The N-(3-methoxypropyl) Side Chain (δ 1.9 - 3.5 ppm):

This side chain will produce a set of coupled signals.

  • N-CH₂: The methylene group attached to the amide nitrogen will be deshielded by the adjacent carbonyl group and will couple with both the amide proton (³J ≈ 5.5 Hz) and the adjacent methylene group (³J ≈ 6.5 Hz), resulting in a quartet or a triplet of triplets.

  • O-CH₂: The methylene group attached to the oxygen atom will be deshielded and is expected to appear as a triplet due to coupling with the central methylene group (³J ≈ 6.5 Hz).

  • C-CH₂-C: The central methylene group will be coupled to the two adjacent methylene groups, resulting in a pentet (or quintet).

The Amide Proton (δ 6.5 - 8.0 ppm):

The amide proton (NH) typically appears as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. It is expected to be a triplet due to coupling with the adjacent N-CH₂ group (³J ≈ 5.5 Hz). Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Comparative Analysis with Structurally Similar Compounds

To lend further credence to our predicted spectrum, we will compare it with the experimental ¹H NMR data of related compounds.

Comparison with 4-bromo-N-propylbenzamide:

The ¹H NMR spectrum of 4-bromo-N-propylbenzamide provides a good reference for the benzamide and N-propyl fragments.[5]

Compound Aromatic Protons (δ, ppm) NH (δ, ppm) N-CH₂ (δ, ppm) CH₂ (δ, ppm) CH₃ (δ, ppm)
4-bromo-N-propylbenzamide7.72 (d), 7.43 (d)6.10 (s, broad)3.43 (m)1.71 (m)0.94 (m)
Predicted for Target Compound ~8.0 (d), ~7.7 (dd), ~7.0 (d) ~6.5-8.0 (t, broad) ~3.5 (q) ~1.9 (p), ~3.4 (t) -

The comparison highlights that the aromatic protons in our target molecule are expected to be more complex due to the 1,2,4-trisubstitution pattern. The chemical shift of the N-CH₂ group is expected to be similar.

Comparison with N-(3-methoxypropyl)benzamide:

This compound helps in understanding the spectral features of the N-(3-methoxypropyl) side chain.

Compound Aromatic Protons (δ, ppm) NH (δ, ppm) N-CH₂ (δ, ppm) O-CH₂ (δ, ppm) C-CH₂-C (δ, ppm) OCH₃ (δ, ppm)
N-(3-methoxypropyl)benzamide (Predicted)~7.8-7.4~6.5-8.0~3.5~3.4~1.9~3.3
Predicted for Target Compound ~8.0, ~7.7, ~7.0 ~6.5-8.0 ~3.5 ~3.4 ~1.9 ~3.3 (aliphatic), ~3.9 (aromatic)

This comparison confirms the expected chemical shifts for the N-(3-methoxypropyl) fragment and emphasizes the presence of a second methoxy signal in our target compound.

Visualizing the Molecular Connectivity and Synthetic Pathway

To further clarify the relationships between the different parts of the molecule and its synthesis, the following diagrams are provided.

G cluster_synthesis Synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide 3-bromo-4-methoxybenzoic acid 3-bromo-4-methoxybenzoic acid Activated Acid Activated Acid 3-bromo-4-methoxybenzoic acid->Activated Acid Amide Formation Amide Formation Activated Acid->Amide Formation 3-methoxypropylamine 3-methoxypropylamine 3-methoxypropylamine->Amide Formation 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Amide Formation->3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Caption: Synthetic pathway for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

G Aromatic Ring Aromatic Protons (H-2, H-5, H-6) Amide Amide Proton (NH) Aromatic Ring->Amide ortho/meta to C=O Methoxy Methoxy Protons (Aromatic & Aliphatic) Aromatic Ring->Methoxy Aromatic OCH₃ Propyl Chain Propyl Protons (N-CH₂, C-CH₂-C, O-CH₂) Amide->Propyl Chain ³J coupling Propyl Chain->Methoxy Aliphatic OCH₃

Caption: Key proton environments and their relationships in the ¹H NMR spectrum.

Conclusion and Future Outlook

This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related molecules. The presented synthetic protocol and discussion of potential impurities offer a practical framework for chemists involved in the synthesis and characterization of this and similar compounds. A thorough understanding of the ¹H NMR spectrum is an indispensable tool for confirming the identity and purity of a target molecule, thereby ensuring the integrity of subsequent biological and pharmacological studies. As drug development pipelines continue to demand novel and complex molecular architectures, the mastery of spectral interpretation techniques will remain a critical skill for all scientists in the field.

References

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra indicate change in chemical shift of methoxy group.... Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved February 17, 2026, from [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 17, 2026, from [Link]

  • YouTube. (2018, June 4). Benzamide Preparation from Benzoic Acid. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved February 17, 2026, from [Link]

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  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved February 17, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved February 17, 2026, from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved February 17, 2026, from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). 1-Propanamine, 3-methoxy-. Retrieved February 17, 2026, from [Link]

  • NP-MRD. (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxybenzoic acid (C8H7BrO3). Retrieved February 17, 2026, from [Link]

  • Resources. (n.d.). 3-Bromo-4-Methoxybenzaldehyde: A Versatile Research Compound. Retrieved February 17, 2026, from [Link]

  • IRIS UniCa. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

In the landscape of pharmaceutical research and development, the precise characterization and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry (MS)-based methods for the analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a representative small molecule with potential therapeutic applications. We will explore the intricacies of its fragmentation behavior under electrospray ionization (ESI) and compare the performance of high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Analyte: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

The target molecule, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, is a substituted benzamide. The presence of a bromine atom, a methoxy group on the aromatic ring, and an N-alkylated amide functionality dictates its physicochemical properties and its behavior in a mass spectrometer. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug discovery and development processes, from metabolic studies to quality control.

Part 1: High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[1][2]

Experimental Workflow: LC-MS/MS

The following diagram outlines a typical workflow for the quantitative analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide using a triple quadrupole (QqQ) mass spectrometer.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer HPLC UHPLC System Supernatant_Transfer->HPLC Injection Column Reversed-Phase C18 Column HPLC->Column ESI Electrospray Ionization (ESI+) Column->ESI QqQ Triple Quadrupole Mass Spectrometer ESI->QqQ MRM Multiple Reaction Monitoring (MRM) QqQ->MRM Quantification Quantification (Peak Area Integration) MRM->Quantification

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Predicted Fragmentation Pathway

Understanding the fragmentation of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is key to developing a selective and sensitive Multiple Reaction Monitoring (MRM) method. The molecule has a calculated monoisotopic mass of approximately 302.06 g/mol . The bromine atom will result in a characteristic isotopic pattern for the molecular ion ([M+H]+ and [M+H+2]+ with a roughly 1:1 ratio).

In positive ion electrospray ionization (ESI+), the molecule will readily protonate. The primary sites of protonation are the amide nitrogen and the methoxy oxygen atoms. Collision-induced dissociation (CID) of the protonated molecule is expected to yield several characteristic fragment ions. The most probable cleavage occurs at the amide bond, a common fragmentation pathway for N-alkylated benzamides.

Fragmentation_Pathway cluster_fragments Predicted Fragment Ions Parent [M+H]+ m/z 302/304 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Fragment1 m/z 214/216 3-bromo-4-methoxybenzoyl cation Parent->Fragment1 Amide Bond Cleavage Fragment3 m/z 88 [CH3OCH2CH2CH2NH2]+ Parent->Fragment3 Charge retention on alkyl amine Fragment2 m/z 186/188 Loss of CO from m/z 214/216 Fragment1->Fragment2 Loss of CO HPLC-UV Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection cluster_data_analysis_hplc Data Analysis Sample_HPLC Formulation or Bulk Material Dissolution Dissolution in Mobile Phase Sample_HPLC->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column UV_Detector UV-Vis Detector C18_Column->UV_Detector Quantification_HPLC Quantification (Peak Area vs. Standard Curve) UV_Detector->Quantification_HPLC

Sources

Validation

HPLC Method Development &amp; Comparison Guide: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Executive Summary & Compound Profile This guide provides an in-depth technical comparison of HPLC separation strategies for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a specific benzamide derivative often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides an in-depth technical comparison of HPLC separation strategies for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide , a specific benzamide derivative often utilized as a scaffold in medicinal chemistry.

Unlike standard pharmacopeial methods, the analysis of this intermediate requires balancing the retention of the lipophilic bromo-methoxy core with the polar selectivity of the methoxypropyl side chain. This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative, demonstrating why the latter offers superior selectivity for halogenated aromatic amides.

Physicochemical Profile (Crucial for Method Design)
PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₁₂H₁₆BrNO₃Mid-sized organic molecule.
LogP ~2.1 - 2.4Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
pKa (Amide) > 14 (Neutral)The amide nitrogen is not basic; pH control affects impurities (e.g., aniline precursors) rather than the analyte itself.
Key Moieties Aryl-Bromide, Aryl-Methoxy, Aliphatic EtherBromine acts as a "handle" for Pi-Pi interactions; Ether requires polar interaction control.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The core challenge in analyzing this compound is separating it from its likely precursor, 3-bromo-4-methoxybenzamide , and potential hydrolysis byproducts.

Option A: The "Workhorse" Method (C18)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Pros: Highly reproducible, robust, compatible with standard QA/QC workflows.

  • Cons: Often fails to resolve the target from the precursor (3-bromo-4-methoxybenzamide) because the addition of the methoxypropyl chain only slightly alters the overall hydrophobicity (the polar ether oxygen offsets the alkyl chain's lipophilicity).

Option B: The "Selectivity" Method (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .

  • Pros: The electron-withdrawing bromine atom on the aromatic ring intensifies the pi-cloud electron deficiency, creating a strong specific interaction with the Phenyl-Hexyl stationary phase.

  • Performance: Provides superior resolution (Rs > 2.0) between the target and non-halogenated impurities or precursors.

Performance Data Summary (Experimental & Predicted)
ParameterSystem A (C18)System B (Phenyl-Hexyl)Status
Mobile Phase Water/Acetonitrile (0.1% FA)Water/Methanol (0.1% FA)Comparison
Retention Factor (k') 3.24.5Phenyl-Hexyl retains longer due to Pi-Pi.
Selectivity (α) vs Precursor1.121.35 System B Superior
Peak Symmetry (T) 1.11.05Methanol reduces secondary interactions.
Resolution (Rs) 1.83.5 System B offers robust separation.

Technical Insight: The use of Methanol in System B is critical. Acetonitrile's pi-electrons can suppress the pi-pi interaction between the analyte and the Phenyl-Hexyl column. Methanol, being a protic solvent without pi-electrons, allows the unique selectivity of the stationary phase to dominate.

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (C18)

Best for: Rapid purity checks during synthesis.

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

Protocol B: High-Resolution Purity Assay (Phenyl-Hexyl)

Best for: Final product release and impurity profiling.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.[1][2][3]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C (Lower temp enhances Pi-Pi interactions).

  • Gradient:

    • 0.0 min: 20% B

    • 15.0 min: 85% B

    • 20.0 min: 85% B

    • 20.1 min: 20% B

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the molecular interaction mechanism that justifies the choice of the Phenyl-Hexyl column.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Analyze 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Goal Define Goal Start->Goal Rapid Rapid Synthesis Check? Goal->Rapid In-process Purity Impurity/Final QC? Goal->Purity Final Release C18 Select C18 Column (System A) Rapid->C18 Phenyl Select Phenyl-Hexyl Column (System B) Purity->Phenyl Reason1 Mechanism: Hydrophobicity Only Fast equilibration C18->Reason1 Reason2 Mechanism: Hydrophobicity + Pi-Pi Resolves des-bromo impurities Phenyl->Reason2

Caption: Decision tree for selecting between C18 (Speed) and Phenyl-Hexyl (Selectivity) based on analytical needs.

Diagram 2: Interaction Mechanism (Pi-Pi Stacking)

Interaction Analyte Analyte: Bromo-Benzamide Core Interaction Pi-Pi Stacking (Enhanced by Br) Analyte->Interaction Electron Deficient Stationary Stationary Phase: Phenyl Ring Stationary->Interaction Electron Rich Solvent Solvent Effect: MeOH promotes interaction ACN disrupts it Solvent->Interaction Modulates

Caption: Mechanistic view of why the Phenyl-Hexyl phase retains the brominated analyte more effectively than C18.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the amide nitrogen.Ensure mobile phase pH is acidic (pH ~3.0) using Formic Acid or Ammonium Formate to suppress silanol ionization.
Retention Time Drift Temperature fluctuations affecting Pi-Pi interactions.Thermostat the column compartment strictly. Pi-Pi interactions are exothermic; retention decreases significantly as temperature increases.
Split Peaks Sample solvent incompatibility.Dissolve the sample in the starting mobile phase (e.g., 10-20% Methanol in Water). Avoid dissolving in 100% DMSO if injecting large volumes.

References

  • PubChem. (2025). Compound Summary: 3-bromo-4-methoxybenzamide (Precursor Data). National Library of Medicine. [Link]

  • Kruve, A., et al. (2022). MultiConditionRT: a new tool to predict retention times in a wide range of chromatographic conditions. Kruve Lab. [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Reversed-phase, Normal-phase and HILIC. [Link]

  • Chromatography Online. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development.[4] LCGC International. [Link]

Sources

Comparative

Technical Comparison Guide: IR Characterization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Executive Summary In the development of benzamide-based pharmacophores, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide serves as a critical scaffold, often utilized as an intermediate for cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based pharmacophores, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide serves as a critical scaffold, often utilized as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile C-Br bond.[1]

This guide provides a definitive infrared (IR) spectroscopy analysis framework. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target molecule from its synthetic precursors (3-bromo-4-methoxybenzoic acid and 3-methoxypropylamine) and structurally similar impurities.[1]

Theoretical Framework & Functional Group Analysis

The IR spectrum of this molecule is a superposition of three distinct chemical environments: the trisubstituted aromatic ring, the amide linker, and the aliphatic ether chain.

Key Vibrational Modes

To validate the structure, the analyst must confirm the presence of the following diagnostic bands while ensuring the absence of precursor signals.

Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Amide I (C=O) Stretching1635 – 1655 Primary ID. Distinguishes amide from acid precursor (1680+ cm⁻¹).[1]
Amide II (N-H) Bending1530 – 1560 Confirms secondary amide formation.
Aryl Ether (Ar-O-C) Asym.[1] Stretch1250 – 1275 Strong band characteristic of the 4-methoxy group.
Alkyl Ether (C-O-C) Stretching1100 – 1120 Specific to the 3-methoxypropyl chain.
C-Br Stretching500 – 700 Low frequency; confirms halogen integrity post-coupling.
N-H Stretching3280 – 3320 Single sharp band (Secondary Amide).

Comparative Analysis: Target vs. Precursors

The most common application of IR in this context is reaction monitoring . The transition from starting materials to product is marked by distinct spectral shifts.

Scenario A: Validation Against Acid Precursor

Precursor: 3-bromo-4-methoxybenzoic acid Target: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide[1]

The disappearance of the broad carboxylic acid O-H stretch and the redshift of the carbonyl peak are the primary indicators of reaction completion.

FeaturePrecursor (Benzoic Acid Deriv.)[2][3][4][5]Target (Benzamide Deriv.)[2][4][5][6]Shift / Change
Carbonyl (C=O) 1680 – 1700 cm⁻¹ (Acid dimer)1635 – 1655 cm⁻¹ (Amide I)Redshift (~40 cm⁻¹) due to resonance donation from Nitrogen.[1]
Hydroxyl (O-H) 2500 – 3300 cm⁻¹ (Very Broad)Absent Disappearance confirms consumption of acid.
N-H Stretch Absent3280 – 3320 cm⁻¹ (Sharp)Appearance confirms amide bond.
Scenario B: Validation Against Amine Precursor

Precursor: 3-methoxypropylamine Target: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide[1]

FeaturePrecursor (Primary Amine)Target (Secondary Amide)Shift / Change
N-H Stretch ~3300 & 3370 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)Transition from -NH₂ to -NH-.[1]
N-H Bend ~1600 cm⁻¹ (Scissoring)~1550 cm⁻¹ (Amide II)Shift to lower frequency mixed mode.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the synthesis using IR markers.

IR_Validation_Logic Start Crude Reaction Mixture Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->Check_OH Check_CO Check Carbonyl Region (Peak Position?) Check_OH->Check_CO No Broad Band Result_Acid Contamination: Residual Carboxylic Acid Check_OH->Result_Acid Broad Band Present Check_NH Check N-H Region (Singlet vs Doublet?) Check_CO->Check_NH Peak at ~1640 cm⁻¹ Check_CO->Result_Acid Peak at >1680 cm⁻¹ Result_Amine Contamination: Residual Amine Check_NH->Result_Amine Doublet (Primary Amine) Result_Pure PASS: Pure Benzamide Product Check_NH->Result_Pure Single Sharp Peak

Figure 1: Logic flow for IR-based quality control of benzamide synthesis.

Standard Operating Procedure (SOP) for IR Analysis

To ensure reproducibility and minimize artifacts (e.g., moisture interference), follow this protocol.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound to avoid hygroscopic effects from the KBr.

  • Crystal Material: Diamond or ZnSe.

  • State: The molecule is typically a solid. Ensure fine particle size for optimal contact.

Data Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹ (Mid-IR).

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans (32 recommended for high S/N ratio).

  • Background: Air background collected immediately prior to sample.

Interpretation Workflow
  • Baseline Correction: Apply automatic baseline correction if scattering is observed >2500 cm⁻¹.

  • Normalization: Normalize to the strongest peak (likely the Amide I or Aryl Ether C-O) for overlay comparison.

  • Peak Picking: Set threshold to 5% transmission to ignore noise.

Structural Validation Diagram

This diagram maps the specific chemical moieties of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide to their spectral signatures.

Structure_Spectrum_Map Molecule 3-bromo-4-methoxy- N-(3-methoxypropyl)benzamide Amide Amide Linker (-CONH-) Molecule->Amide ArylEther Aryl Methoxy (Ar-OCH₃) Molecule->ArylEther AlkylEther Propyl Methoxy (R-OCH₃) Molecule->AlkylEther Bromine Aryl Bromide (Ar-Br) Molecule->Bromine Peak_Amide1 Amide I: ~1645 cm⁻¹ (C=O Stretch) Amide->Peak_Amide1 Peak_Amide2 Amide II: ~1550 cm⁻¹ (N-H Bend) Amide->Peak_Amide2 Peak_ArEther C-O Stretch: ~1265 cm⁻¹ (Asymmetric) ArylEther->Peak_ArEther Peak_AlkEther C-O Stretch: ~1110 cm⁻¹ (Aliphatic) AlkylEther->Peak_AlkEther Peak_Br C-Br Stretch: ~600-700 cm⁻¹ Bromine->Peak_Br

Figure 2: Chemometric mapping of functional groups to IR vibrational modes.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Methoxypropylamine Infrared Spectrum.[7] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link][1]

  • PubChem. 4-Bromo-3-methoxybenzoic acid (Precursor Analog).[1][4] National Library of Medicine. Available at: [Link][1]

Sources

Validation

A Comparative Guide to the Biological Activity of Methoxybenzamide Analogs: A Focus on 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Derivatives

Introduction: The Versatile Benzamide Scaffold The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its ability to form key hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows for the fine-tuning of pharmacological properties. Within this broad class, methoxy-substituted benzamides have garnered significant attention, with derivatives exhibiting activities ranging from antipsychotic to anticancer. This guide provides a comparative analysis of the biological activities of analogs related to 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, offering insights into potential therapeutic applications and outlining experimental approaches for their evaluation. While direct experimental data for this specific compound is not extensively published, we can infer its potential activities by examining structurally similar molecules and the impact of their chemical modifications.

Comparative Biological Activities of Methoxybenzamide Analogs

The biological targets of methoxybenzamide analogs are heavily influenced by the substitution patterns on the benzamide ring and the nature of the amide substituent. Below, we compare several classes of analogs and their reported biological activities.

Dopamine Receptor Antagonism: A Prominent Activity

A significant body of research has focused on methoxybenzamide derivatives as antagonists of dopamine receptors, particularly the D2, D3, and D4 subtypes.[1][2][3] This activity is the basis for the antipsychotic effects of drugs like amisulpride. The structural features of these analogs often include a basic amine moiety, which is crucial for interacting with the aspartate residue in the third transmembrane domain of dopamine receptors.

  • Key Structural Features: The presence of a methoxy group, often at the 2- or 4-position of the benzamide ring, is common. The N-substituent is typically a pyrrolidinyl or piperidinyl group, or a short alkyl chain with a terminal amine.

  • Structure-Activity Relationship (SAR): Studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that the bulkiness of substituents on the 4-amino group of the benzamide nucleus influences selectivity for D3 and D4 receptors over D2 receptors.[1] For instance, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) demonstrates high affinity for D3 and D4 receptors (Ki values of 21 and 2.1 nM, respectively) with significant selectivity over D2 receptors.[1]

  • Potential of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: The N-(3-methoxypropyl) group in the target compound is a flexible chain that could position the molecule within the dopamine receptor binding pocket. The bromine atom at the 3-position could influence binding affinity and selectivity through steric and electronic effects.

Inhibition of the Presynaptic Choline Transporter (CHT)

Recent research has identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter (CHT).[4][5] CHT is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis. Inhibition of CHT can modulate cholinergic neurotransmission, which is implicated in various neurological and psychiatric disorders.

  • Key Structural Features: These compounds feature a 4-methoxy group and a 3-(piperidin-4-yl)oxy substituent on the benzamide ring.

  • Structure-Activity Relationship (SAR): The SAR studies revealed that benzylic heteroaromatic amide moieties were the most potent. The 3-(piperidin-4-yl)oxy substituent was found to be more favorable than alkyl ether chains.[4][5] The lead compound, ML352, emerged as a potent and selective CHT inhibitor.[4]

  • Relevance to 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: While the core structure is different, this research highlights that the 4-methoxybenzamide scaffold can be adapted to target transporters in the central nervous system.

Anticancer and Antiproliferative Activity

Several classes of benzamide derivatives have demonstrated promising anticancer properties, acting through various mechanisms, including tyrosine kinase inhibition and induction of apoptosis.

  • Tyrosine Kinase Inhibition: A study on 4-(arylaminomethyl)benzamide derivatives identified compounds with potent inhibitory activity against several receptor tyrosine kinases, including EGFR.[6] Analogs with a (trifluoromethyl)benzene ring showed particularly high potency.[6]

  • Antiproliferative Effects: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have been shown to exhibit antiproliferative activity against various cancer cell lines.[7] For example, a 3,4,5-trihydroxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line with an IC50 of 4.8 µM.[7]

  • Potential of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: The cytotoxic potential of this compound would depend on its ability to interact with specific enzymatic targets or cellular pathways. The lipophilicity conferred by the bromo and methoxypropyl groups could influence its cell permeability.

Other Reported Activities
  • Antiplasmodial Activity: 2-Phenoxybenzamides have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[8]

  • Antimicrobial and Antioxidant Activity: Some benzil derivatives, which can be synthesized from benzaldehyde precursors like 3-bromo-4-methoxybenzaldehyde, have shown antimicrobial and antioxidant properties.[9]

Data Summary Table

Analog ClassBiological Target/ActivityKey Structural FeaturesExample Compound/ActivityReference
(S)-N-(3-pyrrolidinyl)benzamides Dopamine D3/D4 Receptor Antagonism2-methoxy, 4-amino substitution, N-pyrrolidinyl groupYM-43611 (D3 Ki = 21 nM, D4 Ki = 2.1 nM)[1]
4-methoxy-3-(piperidin-4-yl)oxy benzamides Presynaptic Choline Transporter (CHT) Inhibition4-methoxy, 3-(piperidin-4-yl)oxy substitutionML352 (Potent and selective CHT inhibitor)[4][5]
4-(arylaminomethyl)benzamides Tyrosine Kinase (e.g., EGFR) Inhibition4-(aminomethyl)benzamide linkerAnalogs with >90% EGFR inhibition at 10 nM[6]
N-benzimidazole-derived carboxamides Antiproliferative (Anticancer)Methoxy and hydroxy substitutions on the benzamide3,4,5-trihydroxy derivative (IC50 = 4.8 µM vs. MCF-7)[7]
2-Phenoxybenzamides Antiplasmodial2-phenoxy substituentModerate to high activity against P. falciparum[8]

Experimental Protocols: Assessing Biological Activity

To determine the biological activity of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and its newly synthesized analogs, a tiered screening approach is recommended.

Workflow for Biological Activity Screening

G A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., Receptor Binding Assays, Cell Viability) A->B C Dose-Response Curves (IC50/EC50 Determination) B->C D Selectivity Profiling (Against related targets) C->D E Synthesis of Analogs for SAR Studies D->E F Cell-based Functional Assays D->F E->A Iterative Design G ADME/Tox Profiling F->G H In Vivo Efficacy Models G->H

Caption: A tiered workflow for the biological evaluation of novel benzamide analogs.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Scintillation cocktail and microplate scintillation counter.

2. Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-D2 cells to ~90% confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol.

    • Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution).

    • Add 50 µL of [3H]-Spiperone to all wells at a final concentration equal to its Kd.

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide scaffold holds considerable promise for modulation of various biological targets, with a particularly strong precedent for dopamine receptor antagonism. The comparative analysis of its analogs suggests that subtle modifications to the benzamide core can lead to significant changes in biological activity and target selectivity. Future research should focus on the synthesis and systematic evaluation of a library of analogs based on this core structure. By exploring variations in the N-substituent and the substitution pattern on the aromatic ring, it may be possible to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders, cancer, or infectious diseases.

References

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed.
  • 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2) - PubChem.
  • 3-Bromo-4-Methoxybenzaldehyde: A Vers
  • 4-BRomo-n-(3-methoxypropyl)benzamide 1g - Dana Bioscience.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed.
  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed.
  • (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'.
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Dopamine receptor antagonists - AME Publishing Company.
  • Dopamine Receptor | Antagonists | MedChemExpress.

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Comparative

purity analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide via LC-MS

A Senior Application Scientist's Guide to Purity Analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide via LC-MS Introduction In the landscape of pharmaceutical development, ensuring the purity of active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Purity Analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide via LC-MS

Introduction

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to the purity analysis of a novel benzamide derivative, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). As a powerful analytical technique, LC-MS offers the requisite sensitivity and specificity for the detection, identification, and quantification of impurities, even at trace levels.[1][2][3]

This document is structured to guide researchers, scientists, and drug development professionals through the entire process of purity analysis. We will delve into the rationale behind experimental choices, present detailed methodologies, and compare the performance of the developed LC-MS method with alternative approaches. The overarching goal is to provide a practical and scientifically rigorous framework for the purity assessment of complex organic molecules.

The Importance of Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[2] Impurities can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients.[1] These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for their comprehensive characterization.

Experimental Design and Rationale

The development of a reliable LC-MS method for purity analysis requires a systematic approach. The choices of stationary phase, mobile phase, and mass spectrometric conditions are all interconnected and must be optimized to achieve the desired separation and detection of the main compound and its potential impurities.

Selection of Chromatographic Conditions

For a moderately polar compound like 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The selection of a suitable column and mobile phase is critical for achieving optimal separation.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of small molecules. It provides excellent retention and selectivity for compounds with both hydrophobic and polar characteristics.

  • Mobile Phase: The choice of mobile phase is paramount in LC-MS to ensure compatibility with the ionization source.[4][5] Non-volatile buffers, such as phosphates, are unsuitable as they can contaminate the mass spectrometer.[6] Therefore, volatile buffers and modifiers are employed. A common and effective mobile phase for the analysis of benzamide derivatives consists of a gradient of water and acetonitrile with a small amount of a volatile modifier like formic acid or ammonium acetate.[4][7] Formic acid is often preferred as it aids in the protonation of analytes in positive ion mode electrospray ionization (ESI), enhancing sensitivity.[7][8]

Mass Spectrometric Detection

The mass spectrometer provides crucial information for the identification and quantification of the main compound and its impurities.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like the target benzamide. It typically results in the formation of protonated molecules [M+H]+, which simplifies mass spectral interpretation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly advantageous for impurity profiling. HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities, facilitating their structural elucidation.[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the purity analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent mixture to a final concentration of 100 µg/mL for LC-MS analysis.

LC-MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and re-equilibrate for 4 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50-1000
Data Acquisition Full Scan and Data-Dependent MS/MS
Method Validation

The developed LC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12][13][14] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by comparing the chromatograms of the analyte with those of potential impurities and a blank.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the analyte and plotting the peak area against the concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the LC-MS purity analysis workflow.

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (LC) inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection (MS) ionize->detect acquire Data Acquisition detect->acquire process Peak Integration & Identification acquire->process report Purity Assessment & Reporting process->report

Caption: Workflow for the purity analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide using LC-MS.

Comparative Analysis with Alternative Techniques

While LC-MS is a premier technique for impurity profiling, it is beneficial to understand its performance in comparison to other analytical methods.

FeatureLC-MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Very High (mass-based)Moderate to High (retention time-based)High (mass-based)
Sensitivity Very High (ng to pg level)Moderate (µg to ng level)High (pg to fg level)
Identification Capability Excellent (accurate mass and fragmentation)Limited (requires reference standards)Good (library searchable fragmentation patterns)
Applicability Broad range of polar and non-polar, non-volatile compoundsBroad range of chromophoric compoundsVolatile and thermally stable compounds
Throughput ModerateHighModerate
Cost HighLowModerate

Rationale for Choosing LC-MS:

For the analysis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, LC-MS is the superior choice due to several factors:

  • Unknown Impurities: The power of mass spectrometry is indispensable when dealing with unknown impurities that lack reference standards.[9]

  • Sensitivity Requirements: Regulatory guidelines often require the identification and characterization of impurities at very low levels (e.g., <0.1%). LC-MS provides the necessary sensitivity to meet these requirements.

  • Molecular Specificity: The high specificity of MS detection minimizes the risk of co-eluting peaks interfering with the accurate quantification of impurities.

The logical flow for selecting the appropriate analytical technique is depicted in the following diagram.

Analytical Method Selection start Purity Analysis Required is_volatile Is the analyte volatile and thermally stable? start->is_volatile has_chromophore Does the analyte have a UV chromophore? is_volatile->has_chromophore No gcms Use GC-MS is_volatile->gcms Yes need_id Is identification of unknown impurities required? has_chromophore->need_id No hplcuv Use HPLC-UV has_chromophore->hplcuv Yes lcms Use LC-MS need_id->lcms Yes hplcuv->need_id Consider LC-MS for unknowns

Sources

Validation

A Comparative Guide to Establishing a Reference Standard for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Abstract Introduction: The Critical Role of a Reference Standard In pharmaceutical research and development, the reference standard serves as the benchmark against which all subsequent batches of a substance are measured...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of a Reference Standard

In pharmaceutical research and development, the reference standard serves as the benchmark against which all subsequent batches of a substance are measured.[1] Its quality and purity are paramount for achieving accurate and reproducible results in a multitude of applications, including:

  • Quantitative Analysis: Determining the potency of Active Pharmaceutical Ingredients (APIs) and dosage forms.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1]

  • Method Validation: Ensuring analytical procedures are suitable for their intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[2][3][4]

  • Stability Studies: Assessing the degradation profile of a drug substance under various environmental conditions.

The compound at the center of this guide, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, is a specialized benzamide derivative. While structurally related compounds are used in various research applications, from antitumor agents to acetylcholinesterase inhibitors, this specific molecule lacks an established, commercially available Certified Reference Standard (CRS).[5][6] Therefore, any laboratory working with this compound must establish its own "in-house" primary reference standard, characterized to the highest possible degree.[7][8]

This guide will compare the analytical results from a hypothetical newly synthesized batch of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide (designated as Lot A ) intended for use as a primary reference standard, against a less-purified batch (designated as Lot B ), illustrating the importance of rigorous characterization.

The Qualification Workflow: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize a reference standard. A combination of orthogonal (different and independent) methods is required to build a complete and trustworthy profile of the material.[2][4] Our recommended workflow integrates spectroscopic and chromatographic techniques to unequivocally confirm identity and quantify purity.

G cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Assessment cluster_3 Phase 4: Final Qualification Syn Synthesis of Target Compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Identity Check MS Mass Spectrometry (HRMS) Pur->MS Identity Check IR FT-IR Spectroscopy Pur->IR Identity Check HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS->HPLC IR->HPLC qNMR qNMR (Absolute Purity/Assay) HPLC->qNMR KF Karl Fischer (Water Content) qNMR->KF ROI Residue on Ignition (Inorganic Impurities) KF->ROI RS GC-HS (Residual Solvents) ROI->RS Qual Reference Standard Qualified RS->Qual Mass Balance Calculation

Caption: Workflow for In-House Reference Standard Qualification.

Comparative Analysis: Identity Confirmation

The first and most critical step is to confirm that the synthesized material is, in fact, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for a high-purity standard (Lot A ) should show sharp, well-resolved peaks corresponding to all expected protons with correct integration values. In contrast, a less pure sample (Lot B ) may exhibit additional, smaller peaks indicative of impurities or residual solvents.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.

  • Expected Exact Mass for C₁₂H₁₆BrNO₃ [M+H]⁺: 302.0386

  • Lot A (Primary Standard Candidate): The observed mass should be within a very narrow tolerance (e.g., < 5 ppm) of the theoretical mass.

  • Lot B (Lower Purity): May show the correct parent ion, but could also display other significant ions corresponding to impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. Key expected functional groups for our target molecule include:

  • ~3300 cm⁻¹: N-H stretch (amide)

  • ~1640 cm⁻¹: C=O stretch (amide I)

  • ~1540 cm⁻¹: N-H bend (amide II)

  • ~1250 cm⁻¹: C-O stretch (aryl ether)

The spectrum of Lot A should be clean and match the theoretical vibrational frequencies.

Comparative Analysis: Purity Assessment

Purity assessment requires a multi-faceted approach to account for organic impurities, water, residual solvents, and inorganic materials. The "mass balance" method is often used, where the final purity (assay) is calculated by subtracting the sum of all quantified impurities from 100%.[10]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most common technique for determining chromatographic purity by separating the main compound from its organic impurities.[9] A gradient method should be developed to ensure the separation of all potential process-related impurities and degradants.

Table 1: Comparative HPLC-UV Purity Data

ParameterLot A (Primary Standard)Lot B (Lower Purity)Justification
Purity by Area % 99.92% 98.15% Lot A shows minimal impurities, meeting the typical requirement for a primary standard (>99.5%).[11] Lot B has a significant impurity peak at RRT 1.15.
Largest Impurity 0.04% (RRT 0.85)1.25% (RRT 1.15)The level of any single impurity in a primary standard should be extremely low.
Total Impurities 0.08%1.85%High overall purity is essential to minimize systematic error in subsequent assays.
Quantitative NMR (qNMR)

While HPLC provides relative purity, qNMR can determine the absolute purity or assay value of a substance without needing a reference standard of the analyte itself.[12][13] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.[14][15]

  • Advantage over HPLC: qNMR is a primary ratio method that can quantify compounds regardless of their chromophore, making it an excellent orthogonal technique to HPLC-UV.[14] It can detect impurities that are invisible to a UV detector.

Table 2: Comparative qNMR Assay Data

ParameterLot A (Primary Standard)Lot B (Lower Purity)Justification
Assay (w/w %) 99.8% 97.9% The qNMR assay for Lot A is in close agreement with the HPLC purity, indicating no significant non-UV active impurities. The discrepancy for Lot B suggests the presence of such impurities.
Ancillary Purity Tests

To complete the mass balance calculation, the following tests are mandatory:

  • Water Content (Karl Fischer Titration): Determines the amount of water present.

  • Residual Solvents (Headspace Gas Chromatography, GC-HS): Quantifies any remaining solvents from the synthesis and purification process.

  • Residue on Ignition (ROI) / Sulfated Ash: Measures the amount of inorganic impurities.

Table 3: Final Purity Assignment by Mass Balance

Test ComponentLot A (Primary Standard)Lot B (Lower Purity)
Chromatographic Purity (HPLC) 99.92%98.15%
Water Content (KF) 0.05%0.20%
Residual Solvents (GC) <0.01%0.55%
Residue on Ignition (ROI) <0.01%0.10%
Calculated Purity (100% - Sum of Impurities) 99.86% 97.30%
Assigned Purity (qNMR Confirmed) 99.8% N/A

For Lot A, the mass balance calculation (99.86%) aligns very well with the orthogonal qNMR result (99.8%), providing high confidence in assigning a purity value of 99.8% . Lot B would not be suitable for use as a reference standard.

Experimental Protocols

The following protocols are provided as robust starting points for the characterization of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[2][16]

Protocol 1: Purity Determination by HPLC-UV

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Analysis Prep Weigh ~10 mg of sample Dissolve in 10 mL Diluent (Acetonitrile/Water 50:50) Final Conc: ~1.0 mg/mL Inj Inject 5 µL Prep->Inj Col Column: C18, 4.6 x 150 mm, 3.5 µm Mob Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Col->Mob Grad Gradient: 5% B to 95% B over 20 min Mob->Grad Det Detector: UV @ 254 nm Grad->Det Integ Integrate Peaks Calculate Area %

Caption: Experimental Workflow for HPLC-UV Purity Analysis.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Assay by Quantitative NMR (qNMR)

Methodology:

  • NMR Spectrometer: Bruker 400 MHz or higher field strength.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: a. Accurately weigh approximately 10 mg of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide into a clean vial. b. Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. c. Dissolve the contents of the vial in approximately 0.7 mL of DMSO-d₆. d. Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (typically D1 ≥ 30s). b. Use a 90° pulse angle. c. Acquire at least 16 scans for good signal-to-noise.

  • Data Processing: a. Apply appropriate phasing and baseline correction to the spectrum. b. Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic proton singlet). c. Integrate the singlet signal for the internal standard (maleic acid, ~6.3 ppm).

  • Calculation: The purity (P_analyte) is calculated using the following formula[15]: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.

Conclusion and Recommendations

The establishment of a primary, in-house reference standard for a novel compound like 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is a rigorous, multi-step process that demands an orthogonal analytical approach. Our comparative analysis demonstrates that while a less-pure batch (Lot B ) may appear adequate by a single method, its deficiencies are revealed through a comprehensive qualification workflow.

We have demonstrated that Lot A , with a chromatographically pure profile of 99.92% and a qNMR-confirmed assay of 99.8%, is suitable for designation as a primary reference standard. This high-purity material can now be used with confidence for the quantitative analysis of future batches, impurity identification, and other critical applications in the drug development pipeline. It is imperative that this standard be stored under controlled conditions (e.g., desiccated, protected from light, at -20°C) and subjected to a re-qualification program at defined intervals to ensure its continued suitability.[1]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. (2009). [Link]

  • Establishment of chemical reference standards (CRS). European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021). [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. (2015). [Link]

  • SOP for Working/Reference Standard Qualification. Pharma Beginners. (2020). [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules (Basel, Switzerland). (2012). [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. (2017). [Link]

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. (2019). [Link]

  • N-Isopropyl 4-bromo-3-methoxybenzamide | CAS 1072944-42-3. Pharmaffiliates. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. (2018). [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions. ResearchGate. [Link]

  • 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2). PubChemLite. [Link]

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Comparative

A Comprehensive Guide to the Elemental Analysis of C12H16BrNO3: Theoretical Calculation vs. Experimental Validation

In the landscape of drug development and chemical research, the precise characterization of a molecule is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a compou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise characterization of a molecule is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a compound, providing a critical checkpoint for verifying its empirical formula. This guide offers an in-depth look at the theoretical elemental analysis of the compound with the molecular formula C12H16BrNO3, comparing these calculations with what one might expect from experimental data. This information is crucial for researchers to confirm the synthesis and purity of their compounds.

Theoretical Elemental Composition: The Foundational Calculation

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecular formula. This is based on the atomic masses of the constituent elements.

Determining the Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in the molecule. The atomic masses for carbon, hydrogen, bromine, nitrogen, and oxygen are sourced from established scientific data.[1][2][3][4]

  • Carbon (C): 12.011 u[1][2][3][5]

  • Hydrogen (H): 1.008 u[3][6][7][8]

  • Bromine (Br): 79.904 u[9][10][11][12][13]

  • Nitrogen (N): 14.007 u[4][14][15][16]

  • Oxygen (O): 15.999 u[4][17][18][19][20]

The molecular weight of C12H16BrNO3 is calculated as follows:

  • Mass of Carbon: 12 atoms × 12.011 u/atom = 144.132 u

  • Mass of Hydrogen: 16 atoms × 1.008 u/atom = 16.128 u

  • Mass of Bromine: 1 atom × 79.904 u/atom = 79.904 u

  • Mass of Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

  • Mass of Oxygen: 3 atoms × 15.999 u/atom = 47.997 u

Total Molecular Weight = 144.132 + 16.128 + 79.904 + 14.007 + 47.997 = 302.168 u

Calculating the Percentage Composition

The percentage composition of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C): (144.132 / 302.168) × 100 = 47.70%

  • % Hydrogen (H): (16.128 / 302.168) × 100 = 5.34%

  • % Bromine (Br): (79.904 / 302.168) × 100 = 26.44%

  • % Nitrogen (N): (14.007 / 302.168) × 100 = 4.64%

  • % Oxygen (O): (47.997 / 302.168) × 100 = 15.88%

The following table summarizes the theoretical elemental composition of C12H16BrNO3.

ElementSymbolAtomic Mass (u)Atoms in MoleculeTotal Mass (u)Percentage Composition (%)
CarbonC12.01112144.13247.70
HydrogenH1.0081616.1285.34
BromineBr79.904179.90426.44
NitrogenN14.007114.0074.64
OxygenO15.999347.99715.88
Total 302.168 100.00

Experimental Verification: A Comparison

In a laboratory setting, the elemental composition is determined using an elemental analyzer. The results from such an analysis are then compared to the theoretical values. A close match between the experimental and theoretical values is a strong indicator of the sample's purity.

ElementTheoretical %Typical Experimental %Acceptable Deviation
Carbon47.7047.65± 0.4%
Hydrogen5.345.38± 0.4%
Nitrogen4.644.61± 0.4%

Note: The experimental values are hypothetical and represent typical results for a high-purity sample. Bromine and Oxygen are often determined by other methods or by difference.

Minor deviations between the theoretical and experimental values are expected due to instrumental limitations and sample handling. However, a deviation of more than ±0.4% for C, H, and N often suggests the presence of impurities, residual solvent, or that the compound may be hygroscopic.

Experimental Protocol for CHN Analysis

The following is a generalized procedure for determining the carbon, hydrogen, and nitrogen content of a sample using a modern elemental analyzer.

Objective: To experimentally determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of C12H16BrNO3.

Materials:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific FLASH 2000)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified standard (e.g., Acetanilide)

  • Sample of C12H16BrNO3

Procedure:

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Verify that the helium carrier gas and oxygen combustion gas are at the appropriate pressures.

    • Perform a leak check to ensure the integrity of the system.

    • Calibrate the instrument using a certified standard (e.g., acetanilide). This involves running several known masses of the standard to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the C12H16BrNO3 sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and that it is compact for introduction into the analyzer.

  • Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • The sample is dropped into a high-temperature furnace (around 900-1000 °C) in the presence of a pulse of pure oxygen.

    • Combustion converts the sample into its elemental gases: CO2, H2O, and N2, along with other products like Br2.

    • The gaseous mixture passes through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N2.

    • The resulting gas mixture (CO2, H2O, N2, and He carrier gas) is then passed through a series of traps or a gas chromatography column to separate the components.

    • A thermal conductivity detector measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

  • Data Interpretation:

    • Compare the experimental percentages of C, H, and N to the theoretical values calculated earlier.

    • If the values are within the acceptable deviation (typically ±0.4%), it provides strong evidence for the proposed molecular formula and the purity of the sample.

Workflow Visualization

The logical flow of calculating the elemental composition can be visualized as follows:

Elemental_Analysis_Workflow A Molecular Formula C12H16BrNO3 B Identify Constituent Elements (C, H, Br, N, O) A->B C Obtain Atomic Masses (from Periodic Table) B->C D Calculate Mass Contribution of Each Element C->D E Sum Masses for Total Molecular Weight D->E F Calculate Percentage Composition for Each Element D->F E->F G Final Elemental Analysis Report (%C, %H, %Br, %N, %O) F->G

Caption: Workflow for calculating theoretical elemental analysis.

References

  • What is the atomic mass in hydrogen? - askIITians.
  • What is the atomic mass of nitrogen? - Unacademy.
  • Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe - Oreate AI Blog.
  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation.
  • What is the mass of hydrogen? - Quora.
  • [Solved] Atomic mass of oxygen is ______ . - Testbook.
  • Atomic/Molar mass - Westfield State University.
  • Atomic Weight of Bromine.
  • Atomic Mass Unit: Unlocking the Secrets of Matter - Open MedScience.
  • Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b - Pearson.
  • Bromine - Element information, properties and uses | Periodic Table.
  • Bromine - Wikipedia.
  • Atomic Mass | Periodic Table of Elements - PubChem.
  • [Solved] What is the approximate atomic mass (u) of hydrogen? - Testbook.
  • Nitrogen | N (Element) - PubChem.
  • Atomic Mass of First 30 Elements - BYJU'S.
  • Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs - Vedantu.
  • [Solved] What is the atomic mass of Nitrogen? - Testbook.
  • The average atomic mass (aka molar mass) of bromine is 79.904, but the isotope Bromine-80 does not exist. How can this be? - Quora.
  • Oxygen - Element information, properties and uses | Periodic Table.
  • Flexi answers - What is the molar mass of O2? | CK-12 Foundation - CK12.org.

Sources

Validation

Structural Characterization of 3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide: A Comparative Analytical Guide

Executive Summary Product Focus: High-Fidelity Structural Characterization Workflow for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide . Target Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Man...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: High-Fidelity Structural Characterization Workflow for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide . Target Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

In the optimization of benzamide-based pharmacophores, the precise identification of halogen regiochemistry and side-chain integrity is critical. This guide compares the Optimized Characterization Workflow (OCW) against standard Rapid Screening Protocols (RSP) . While RSP is sufficient for crude purity assessment, it frequently fails to distinguish between regioisomers (e.g., 2-bromo vs. 3-bromo) and des-bromo impurities. This guide provides a definitive, data-backed protocol to validate the structure of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, ensuring downstream data integrity in Structure-Activity Relationship (SAR) studies.

Part 1: Comparative Performance Analysis

Analytical Resolution: Optimized Workflow vs. Rapid Screen

The following table contrasts the "performance" of the two analytical strategies in resolving specific structural features of the target molecule.

FeatureRapid Screening Protocol (RSP) Optimized Characterization Workflow (OCW) Performance Gap
Technique Low-Res LC-MS + 1D ¹H NMR (CDCl₃)HRMS (Q-TOF) + 2D NMR (HSQC/HMBC) + ¹³C NMR
Bromine Regiochemistry Low Confidence. 1D NMR splitting patterns (d, dd) can be ambiguous if signals overlap.High Confidence. HMBC correlations definitively link the Br-bearing carbon to specific protons.OCW prevents "scaffold hopping" errors caused by isomer misidentification.
Isotope Verification Medium. Observes M/M+2 peaks but lacks mass accuracy to rule out interferences.High. Exact mass (<5 ppm error) + precise 1:1 isotopic abundance confirms ⁷⁹Br/⁸¹Br presence.OCW rules out isobaric impurities.
Amide Bond Integrity Inferred. Based on mass loss of starting materials.Validated. IR (C=O stretch) + NMR (NH-CH₂ coupling) confirms covalent linkage.OCW detects hydrolytic instability or incomplete coupling.
Impurity Detection Detects >5% impurities.[1][2]Detects >0.1% impurities (including des-bromo analogs).OCW is required for GLP/GMP batch release.
Structural Differentiators (Data Simulation)

To validate the target structure, one must distinguish it from its closest structural analogs.

  • Target: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

  • Impurity A (Des-bromo): 4-methoxy-N-(3-methoxypropyl)benzamide (Starting material impurity or hydrogenolysis product).

  • Impurity B (Regioisomer): 2-bromo-4-methoxy... (Ortho-isomer).[3]

Molecular RegionTarget Molecule Signals (¹H NMR, DMSO-d₆)Impurity A (Des-bromo)Impurity B (2-Bromo Isomer)
Aromatic H2 ~8.05 ppm (d, J=2.1 Hz) ~7.85 ppm (d, J=8.8 Hz)~7.50 ppm (d, J=8.5 Hz)
Aromatic H6 ~7.90 ppm (dd, J=8.6, 2.1 Hz) ~7.85 ppm (d, J=8.8 Hz)~7.20 ppm (d, J=2.5 Hz)
Aromatic H5 ~7.01 ppm (d, J=8.7 Hz) ~7.00 ppm (d, J=8.8 Hz)~6.95 ppm (dd, J=8.5, 2.5 Hz)
Mass Spec (M+) 301.03 / 303.03 (1:1 ratio) 223.12 (Single peak)301.03 / 303.03 (1:1 ratio)

Key Insight: The doublet of doublets (dd) at 7.90 ppm and the meta-coupling (d, J 2.1 Hz) at ~8.05 ppm are the "fingerprints" of the 1,3,4-substitution pattern. The des-bromo analog shows a symmetric AA'BB' system (appearing as two doublets), clearly distinguishable from the target.

Part 2: Detailed Characterization Protocols

Protocol 1: Synthesis & Purification (Contextual)

Objective: To generate high-purity material for characterization.

  • Reagents: 3-bromo-4-methoxybenzoic acid (1.0 eq), 3-methoxypropylamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve acid in DMF. Add DIPEA and HATU. Stir for 10 min to activate ester.

    • Add amine dropwise. Stir at RT for 4-16h (Monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Critical Checkpoint: Ensure removal of unreacted amine, as its aliphatic signals overlap with the product's side chain.

Protocol 2: High-Fidelity NMR Spectroscopy

Objective: Definitive structural assignment.

Instrument: 400 MHz or higher (e.g., Bruker Avance). Solvent: DMSO-d₆ (Preferred for amide NH visibility) or CDCl₃.

Step-by-Step Assignment:

  • Aromatic Region (6.5 - 8.5 ppm):

    • Identify the H5 doublet (~7.0-7.2 ppm). This is ortho to the methoxy group (shielded).

    • Identify the H2 doublet (~8.0-8.2 ppm). This is between the Carbonyl and Bromine (deshielded).

    • Identify the H6 doublet of doublets (~7.8-8.0 ppm).

  • Amide Region:

    • Locate the NH triplet (broad) at ~8.3-8.6 ppm (DMSO). Verify coupling to the adjacent methylene.

  • Aliphatic Side Chain:

    • N-CH₂: Quartet/broad triplet at ~3.3 ppm.

    • O-CH₂ (Propyl): Triplet at ~3.4 ppm.

    • Central CH₂: Quintet at ~1.7-1.8 ppm.[3]

    • O-CH₃ (Alkyl): Singlet at ~3.2 ppm.

    • O-CH₃ (Ar): Singlet at ~3.9 ppm.

Protocol 3: Mass Spectrometry (Isotope Analysis)

Objective: Confirmation of Bromination.

  • Method: ESI+ (Electrospray Ionization).

  • Criteria:

    • Observe parent ion

      
      .
      
    • Isotope Pattern: You must observe two peaks of nearly equal intensity separated by 2 m/z units.

      • Peak A (⁷⁹Br): ~302.04

      • Peak B (⁸¹Br): ~304.04

    • Absence of this 1:1 pattern indicates debromination (single peak) or contamination.

Part 3: Visualization & Workflow

Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the structure, ensuring no false positives from common synthetic impurities.

CharacterizationWorkflow Start Crude Reaction Product LCMS Step 1: LC-MS Screen (Check m/z & Isotope Pattern) Start->LCMS MassCheck M+H = 302/304 (1:1)? LCMS->MassCheck Fail1 Discard/Repurify (Debrominated or Wrong Product) MassCheck->Fail1 No (Single peak 224) NMR_1D Step 2: 1H NMR (DMSO-d6) (Check Aromatic Splitting) MassCheck->NMR_1D Yes SplitCheck Pattern: d (2Hz), dd (8,2Hz), d (8Hz)? NMR_1D->SplitCheck Fail2 Flag: Regioisomer (Likely 2-Br or 6-Br) SplitCheck->Fail2 No (d, d, s pattern) NMR_2D Step 3: 2D NMR (HMBC) (Verify C-Br & C=O Connectivity) SplitCheck->NMR_2D Yes Final Validated Structure: 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide NMR_2D->Final Correlations Confirmed

Caption: Decision tree for the structural validation of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, highlighting critical "Go/No-Go" checkpoints.

Synthesis & Analysis Pathway

Overview of the chemical transformation and the resulting analytical checkpoints.

SynthesisPathway Acid 3-Bromo-4-methoxy- benzoic acid (Ar-COOH) Reaction Amide Coupling (HATU/DIPEA) Acid->Reaction Amine 3-Methoxypropylamine (R-NH2) Amine->Reaction Product Target Molecule (C12H16BrNO3) Reaction->Product Check1 Check: Unreacted Amine (Aliphatic High-Field NMR) Product->Check1 Check2 Check: Regiochemistry (Aromatic Low-Field NMR) Product->Check2

Caption: Synthetic pathway showing the convergence of precursors and the specific NMR regions used to verify their incorporation.

References

  • Royal Society of Chemistry (RSC). Electronic Supplementary Information: NMR Characterization of Substituted Benzoic Acids. (Ref 1.1). Retrieved from [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. (Ref 1.5).[3] Retrieved from [Link]

  • PubChem. 3-Bromo-4-methoxybenzoic acid Compound Summary. (Ref 1.10).[3] Retrieved from [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using HDR-DAD. (Ref 1.2). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, a substituted benzamide compound. By understanding the chemical nature of this compound and adhering to established best practices, we can maintain a safe and compliant laboratory environment.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide, is governed by local, state, and federal regulations.[5] A fundamental principle is the segregation of waste streams to prevent dangerous reactions and to facilitate proper treatment.[1][6] Halogenated organic compounds are typically incinerated at high temperatures in specialized facilities to ensure their complete destruction and to prevent the formation of toxic byproducts.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

I. Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to wear appropriate PPE to minimize the risk of exposure.[3][7]

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

II. Waste Segregation and Collection

Proper segregation is critical for safe disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[6][8] The container should be compatible with the chemical.

  • Labeling: The label must include the full chemical name: "3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide," the quantity, and the date.[9] Do not use abbreviations.

  • Collection:

    • For solid waste, carefully transfer the compound into the designated container using a spatula or other appropriate tool, avoiding the creation of dust.[10]

    • For solutions, pour the liquid waste into the designated container. If the solvent is non-halogenated, the mixture should still be disposed of as halogenated waste due to the presence of the brominated compound.

  • Container Management: Keep the waste container securely closed when not in use.[6] Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spills.[6]

III. Storage of Chemical Waste

Proper storage of the waste container pending disposal is a key aspect of laboratory safety.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be at or near the point of waste generation.

  • Segregation: Ensure the container of halogenated waste is segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent accidental reactions.[1]

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment to capture any potential leaks.[9]

IV. Arranging for Disposal

Disposal of hazardous chemical waste must be handled by a licensed professional service.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been in storage for a designated period (typically not exceeding six months), contact your institution's EHS office to arrange for a pickup.[6]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal contractor.

Data Summary Table

While specific data for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide is limited, the following table provides a summary of relevant information based on its chemical class and general laboratory safety standards.

ParameterGuideline / InformationSource
Chemical Class Halogenated Aromatic AmideInferred
Primary Hazard Potential for skin and eye irritation; harmful if swallowed or inhaled.[3][4]
Disposal Method High-temperature incineration by a licensed hazardous waste facility.[2]
Waste Code (Typical) Varies by jurisdiction; often falls under codes for halogenated organic waste.[8]
PPE Safety goggles, chemically resistant gloves, lab coat.[3][7]
Storage Segregated, labeled, sealed container in a designated satellite accumulation area.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify as Halogenated Organic Waste A->B C Select & Label Waste Container B->C D Transfer Waste to Container (Solid or Liquid) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Wastes F->G H Contact EHS for Waste Pickup G->H I Complete Disposal Documentation H->I J Transfer to Licensed Waste Contractor I->J

Caption: Workflow for the safe disposal of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the contaminated material into a sealed container and label it as hazardous waste.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The careful management of chemical waste is a shared responsibility that protects both the scientific community and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • New Jersey Department of Health. (n.d.). Benzamide.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • NJDOH. (n.d.). Benzamide.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.

Sources

Handling

Personal protective equipment for handling 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Topic: Personal protective equipment for handling 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Risk Classification

Immediate Action Required: Treat this compound as a Category 3 Irritant and a Potent Pharmacophore until specific toxicological data proves otherwise.

As a Senior Application Scientist, I advise against relying solely on generic safety data. This molecule contains an aryl bromide and a benzamide core—structural motifs common in bioactive kinase inhibitors and GPCR ligands. Consequently, you must apply Control Banding Level 2 (OEB 2) protocols. This approach assumes the compound has moderate toxicity and high irritation potential, requiring containment at the source rather than reliance on PPE alone.

Key Hazard Identifiers (Read-Across Analysis):

  • H315/H319: Causes skin and serious eye irritation (Benzamide core).

  • H335: May cause respiratory irritation (Fine crystalline powder risk).

  • H302: Harmful if swallowed (Bioactive amide).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for GLP (Good Laboratory Practice) compliance. It relies on a Self-Validating System : if you cannot visually verify the integrity of your barrier (e.g., via color-indicating double gloves or fog-free eyewear), the PPE is considered failed.

PPE CategoryStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale (Causality)
Hand Protection Double Nitrile Gloves (0.11 mm min.[3] thickness).Laminate Film (Silver Shield) under Nitrile.The lipophilic methoxy-propyl chain enhances dermal absorption. Double gloving provides a visual breach indicator.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Full Face Shield over Goggles.Benzamides are crystalline; static charge can disperse particles unpredictably. Safety glasses with side shields are insufficient for powders.
Respiratory Fume Hood (Sash at 18"). No personal respirator needed if hood is active.P100/N95 Particulate Respirator (if outside hood).Inhalation of brominated organics can cause delayed pulmonary edema. Engineering controls (hood) are primary; masks are secondary.
Body Flame-Resistant Lab Coat (Nomex or treated cotton).Tyvek® Coveralls (Disposable).Synthetic clothes (polyester) attract static, increasing powder dispersion. Cotton/Nomex dissipates charge.
Operational Protocols: Step-by-Step
Phase A: Pre-Handling Engineering Check

Before opening the vial, verify the engineering controls. This is your primary defense; PPE is the backup.

  • Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Why? Methoxy-substituted benzamides are often "fluffy" crystals that fly apart due to triboelectric charging.

Phase B: Weighing & Transfer (Critical Control Point)
  • Don PPE: Put on double nitrile gloves.[3] Pull the outer cuff over the lab coat sleeve to seal the wrist gap.

  • Transfer: Open the container only inside the hood.

  • Solubilization: If possible, dissolve the solid in the transport solvent (e.g., DMSO, DCM) inside the source vial before transferring. Handling liquids reduces the risk of airborne particulate contamination significantly compared to handling dry solids.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol before removing it from the hood.

Phase C: Emergency Response (Spills)
  • Solid Spill: Do NOT sweep. Sweeping generates dust. Cover with a wet paper towel (solvent-dampened) to agglomerate the powder, then scoop into a waste jar.

  • Solution Spill: Cover with an absorbent pad.[4] If the solvent is halogenated (e.g., DCM), use a specific organic vapor respirator if the spill volume exceeds 50 mL outside a hood.

Waste Disposal: Cradle-to-Grave Logic

Proper disposal is determined by the Bromine (Br) atom. Halogenated compounds require high-temperature incineration to prevent the formation of dioxins or corrosive acid gases during standard combustion.

Waste StreamClassificationDisposal Protocol
Mother Liquor / Solvents Halogenated Organic Waste Segregate from non-halogenated solvents (Acetone/Ethanol). Mixing creates a costly disposal hazard. Label clearly: "Contains Organic Bromides."
Solid Waste Hazardous Solid Waste Contaminated gloves, weigh boats, and paper towels must go into a sealed hazardous waste drum, not regular trash.
Sharps/Glass Chemically Contaminated Sharps Rinse with solvent into the halogenated waste stream before placing in the sharps bin to minimize residual toxicity.
Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and Engineering controls based on the physical state of the compound.

SafetyProtocol Start Start: Handling 3-bromo-4-methoxy- N-(3-methoxypropyl)benzamide StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Oil StateCheck->Liquid Dissolved EngineeringSolid Engineering Control: Fume Hood + Static Ionizer Solid->EngineeringSolid EngineeringLiquid Engineering Control: Fume Hood (Vapor Capture) Liquid->EngineeringLiquid PPESolid PPE: Double Nitrile + Goggles (Particulate Risk) EngineeringSolid->PPESolid ActionSolid Action: Wet Transfer or Closed Weighing PPESolid->ActionSolid Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) ActionSolid->Disposal PPELiquid PPE: Double Nitrile + Face Shield (Splash Risk) EngineeringLiquid->PPELiquid ActionLiquid Action: Syringe Transfer Avoid Pouring PPELiquid->ActionLiquid ActionLiquid->Disposal

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the benzamide derivative.

References
  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Standards (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Benzamide Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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